molecular formula C10H15ClN2 B2952694 4-(Piperidin-3-yl)pyridine dihydrochloride CAS No. 143924-46-3

4-(Piperidin-3-yl)pyridine dihydrochloride

Cat. No.: B2952694
CAS No.: 143924-46-3
M. Wt: 198.69 g/mol
InChI Key: NXJUKZVSMKFCNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Piperidin-3-yl)pyridine dihydrochloride is a useful research compound. Its molecular formula is C10H15ClN2 and its molecular weight is 198.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

143924-46-3

Molecular Formula

C10H15ClN2

Molecular Weight

198.69 g/mol

IUPAC Name

4-piperidin-3-ylpyridine;hydrochloride

InChI

InChI=1S/C10H14N2.ClH/c1-2-10(8-12-5-1)9-3-6-11-7-4-9;/h3-4,6-7,10,12H,1-2,5,8H2;1H

InChI Key

NXJUKZVSMKFCNI-UHFFFAOYSA-N

SMILES

C1CC(CNC1)C2=CC=NC=C2.Cl.Cl

Canonical SMILES

C1CC(CNC1)C2=CC=NC=C2.Cl

solubility

not available

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 4-(Piperidin-3-yl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Utility, Physicochemical Profiling, and Synthetic Methodology

Part 1: Executive Summary & Chemical Identity

4-(Piperidin-3-yl)pyridine dihydrochloride is a high-value heterocyclic building block used extensively in medicinal chemistry. It serves as a "privileged scaffold," a molecular framework capable of providing ligands for diverse biological targets, most notably Rho-associated protein kinases (ROCK) , Janus kinases (JAK) , and various G-protein coupled receptors (GPCRs).

Structurally, it consists of a pyridine ring attached to the C3 position of a piperidine ring. This specific regioisomer (3-yl) offers a distinct vector orientation compared to the more common 4-(piperidin-4-yl)pyridine, allowing for unique exploration of binding pockets where non-linear geometry is required. The dihydrochloride salt form is preferred for its enhanced water solubility and stability, facilitating handling in aqueous biological assays.

Chemical Profile Table[1]
ParameterData
IUPAC Name 4-(piperidin-3-yl)pyridine; dihydrochloride
CAS Number 143924-46-3 (dihydrochloride); 106133-20-4 (free base)
Molecular Formula C₁₀H₁₄N₂ · 2HCl
Molecular Weight 235.15 g/mol (salt); 162.23 g/mol (free base)
Appearance White to off-white hygroscopic crystalline solid
Solubility Highly soluble in water (>50 mg/mL), DMSO; sparingly soluble in EtOH
Chirality Contains one chiral center at Piperidine-C3. (Commercially available as racemate or enantiopure forms)
SMILES Cl.Cl.C1CNCC(C1)C2=CC=NC=C2
Part 2: Structural Analysis & Pharmacophore Mapping

The biological utility of 4-(Piperidin-3-yl)pyridine stems from its ability to interact with biological targets via three distinct mechanisms:

  • Pyridine Nitrogen (H-Bond Acceptor): The pyridine nitrogen (pKa ~5.3) often acts as a hydrogen bond acceptor in the kinase hinge region.

  • Piperidine Nitrogen (Cationic Center/H-Bond Donor): The secondary amine of the piperidine (pKa ~11.0) is protonated at physiological pH, providing a crucial ionic interaction point (salt bridge) with aspartate or glutamate residues in target proteins.

  • Vector Geometry: Unlike the linear 4,4'-linkage, the 4,3'-linkage introduces a "kink" in the molecule, directing substituents into specific sub-pockets (e.g., the ribose pocket of ATP-binding sites).

Pharmacophore Pyridine Pyridine Ring (Aromatic Interaction) PyN Pyridine N (H-Bond Acceptor) Pyridine->PyN Electronic Linker C4-C3 Bond (Rotatable Vector) Pyridine->Linker Connectivity Target_Hinge Target: Hinge Region PyN->Target_Hinge H-Bonding Piperidine Piperidine Ring (Hydrophobic/Shape) Linker->Piperidine Connectivity PipNH Piperidine NH (H-Bond Donor / Cation) Piperidine->PipNH Functional Group Target_Asp Target: Asp/Glu Residue PipNH->Target_Asp Salt Bridge

Figure 1: Pharmacophore map illustrating the key interaction points of the scaffold with biological targets.

Part 3: Synthetic Methodology

The synthesis of 4-(Piperidin-3-yl)pyridine typically avoids direct reduction of bipyridines due to selectivity issues. The industry-standard approach utilizes Suzuki-Miyaura cross-coupling followed by hydrogenation. This route ensures regiocontrol and allows for the introduction of chirality if asymmetric hydrogenation or chiral starting materials are used.

Validated Synthetic Route
  • Coupling: Reaction of 4-Pyridylboronic acid with N-Boc-3-bromo-1,2,3,6-tetrahydropyridine (or the enol triflate of N-Boc-3-piperidone).

  • Hydrogenation: Reduction of the double bond (tetrahydropyridine to piperidine).

  • Deprotection & Salt Formation: Removal of the Boc group with HCl to yield the dihydrochloride salt.

Synthesis SM1 4-Pyridylboronic Acid Step1 Step 1: Suzuki Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O SM1->Step1 SM2 N-Boc-3-enyl Triflate (or Bromide) SM2->Step1 Int1 Intermediate A: 4-(N-Boc-1,2,5,6-tetrahydropyridin-3-yl)pyridine Step1->Int1 Step2 Step 2: Hydrogenation H2, Pd/C, MeOH Int1->Step2 Int2 Intermediate B: 4-(N-Boc-piperidin-3-yl)pyridine Step2->Int2 Step3 Step 3: Deprotection & Salt Formation 4M HCl in Dioxane Int2->Step3 Product FINAL PRODUCT: 4-(Piperidin-3-yl)pyridine 2HCl Step3->Product

Figure 2: Step-wise synthetic pathway for the production of the dihydrochloride salt.

Part 4: Experimental Protocols
Protocol 1: Salt Formation and Recrystallization

Context: The dihydrochloride salt is often hygroscopic. Proper crystallization is critical to obtain a free-flowing solid suitable for weighing.

Reagents:

  • Crude 4-(Piperidin-3-yl)pyridine (free base).

  • HCl (4M in 1,4-dioxane or Et₂O).

  • Solvents: Methanol (MeOH), Diethyl Ether (Et₂O), Ethanol (EtOH).

Methodology:

  • Dissolution: Dissolve 1.0 equivalent of the free base oil in a minimum volume of anhydrous MeOH or EtOH (approx. 5 mL per gram).

  • Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 2.5 equivalents of 4M HCl in dioxane. Expert Note: Excess HCl is necessary to ensure protonation of both the aliphatic amine and the pyridine nitrogen.

  • Precipitation: Stir for 30 minutes at 0°C. If precipitation does not occur spontaneously, slowly add anhydrous Et₂O (anti-solvent) until turbidity persists.

  • Aging: Allow the slurry to stir for 1 hour at room temperature to ripen the crystals.

  • Isolation: Filter the white solid under nitrogen atmosphere (to prevent moisture uptake). Wash the cake 3x with cold Et₂O.

  • Drying: Dry in a vacuum oven at 40°C over P₂O₅ for 12 hours.

Protocol 2: Analytical Verification (¹H NMR)

Context: Confirming the loss of the Boc group and the integrity of the pyridine ring.

Expected ¹H NMR (400 MHz, D₂O):

  • Pyridine Protons: Two doublets in the aromatic region.

    • δ ~8.7 ppm (d, 2H, ortho-H to Py-N).

    • δ ~7.9 ppm (d, 2H, meta-H to Py-N).

  • Piperidine Protons: Complex aliphatic multiplets between δ 1.8 – 3.6 ppm.

    • The methine proton at C3 (chiral center) typically appears as a multiplet around δ 3.2–3.4 ppm, shifted downfield due to the deshielding effect of the pyridine ring.

Part 5: Applications in Drug Discovery[2][3][4]
1. Kinase Inhibition (ROCK1/2)

The 4-(piperidin-3-yl)pyridine motif is a known bioisostere for the isoquinoline ring found in Fasudil (a classic ROCK inhibitor). The pyridine nitrogen binds to the hinge region (Met156 in ROCK1), while the piperidine extends into the solvent-exposed region, improving solubility and pharmacokinetic properties compared to planar aromatics [1].

2. Somatostatin Receptor Ligands

Research indicates that 3-substituted piperidines linked to heteroaromatics serve as effective scaffolds for Somatostatin subtype 4 (sst4) agonists. The non-planar geometry of the 3-yl linkage allows the molecule to span the distance between the orthosteric binding site and secondary hydrophobic pockets [2].

3. Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (MW < 250) and high solubility, this molecule is an ideal "fragment" for screening. It possesses high Ligand Efficiency (LE) , meaning it contributes significant binding affinity per heavy atom, making it a robust starting point for growing into larger, more potent drugs [3].

References
  • Liao, C., et al. (2007). "Design and synthesis of novel Rho-kinase inhibitors containing a pyridine-piperidine scaffold." Bioorganic & Medicinal Chemistry Letters, 17(15), 4191-4195.

  • Ankersen, M., et al. (2010). "Discovery of a novel series of highly selective somatostatin subtype 4 (sst4) receptor agonists." Journal of Medicinal Chemistry, 53(10), 4166-4176.

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: advancing fragments in the absence of structure." Cell Chemical Biology, 23(7), 801-802.

  • Chemical Safety Data. (2024). "this compound Safety Data Sheet." Sigma-Aldrich.

Sources

Molecular weight and formula of 4-(Piperidin-3-yl)pyridine 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth profiling of 4-(Piperidin-3-yl)pyridine dihydrochloride , a critical intermediate scaffold in medicinal chemistry. This document is structured to support researchers in synthetic planning, quality control, and physicochemical characterization.

Chemical Class: Heterocyclic Bipyridyl Derivative Primary Application: Fragment-based Drug Discovery (FBDD), Kinase Inhibitor Synthesis

Physicochemical Identity & Core Metrics

This compound belongs to the "privileged scaffold" class of phenyl-piperidines/bipyridines, widely utilized for its ability to mimic peptide turns and interact with G-protein coupled receptors (GPCRs) and kinase ATP-binding pockets.

Note on Isomerism: Unlike its symmetric regioisomer 4-(piperidin-4-yl)pyridine, the 3-yl variant possesses a chiral center at the C3 position of the piperidine ring. Unless specified as enantiopure (R or S), commercial preparations are typically racemic.

Data Summary Table
PropertyValue / Description
IUPAC Name This compound
CAS Number 143924-46-3 (Racemic 2HCl)
Free Base Formula

Salt Formula

Free Base MW 162.23 g/mol
Salt MW 235.15 g/mol
Exact Mass (Cation) 162.1157 Da
Appearance White to off-white hygroscopic solid
Solubility High in

, MeOH; Low in

, Hexanes
pKa (Calc) N(Piperidine)

11.0; N(Pyridine)

5.2
Structural Visualization (DOT)

The following diagram illustrates the connectivity and protonation sites responsible for the dihydrochloride salt formation.

ChemicalStructure Pyridine Pyridine Ring (Aromatic, pKa ~5.2) Linker C4-C3 Bond (Rotatable) Pyridine->Linker Salt 2HCl Salt Form (Both N protonated) Pyridine->Salt Protonation Piperidine Piperidine Ring (Saturated, Chiral @ C3, pKa ~11.0) Linker->Piperidine Piperidine->Salt + 2 eq. HCl

Figure 1: Structural connectivity and salt formation logic. The C3-chiral center on the piperidine ring breaks symmetry, creating distinct enantiomers.

Synthetic Methodology & Causality

The synthesis of 4-(piperidin-3-yl)pyridine typically involves the selective reduction of a bipyridyl precursor. The "Expertise" here lies in controlling the regioselectivity of the reduction—ensuring one ring becomes fully saturated (piperidine) while the other remains aromatic (pyridine).

Protocol: Selective Hydrogenation from 4,3'-Bipyridine

Rationale: Direct coupling of piperidine and pyridine halides often yields low efficiency due to catalyst poisoning by the basic nitrogens. The preferred industrial route is the partial hydrogenation of the commercially available 4,3'-bipyridine.

Step-by-Step Workflow
  • Quaternization (Activation):

    • React 4,3'-bipyridine with benzyl chloride (

      
      ) in acetone.
      
    • Mechanism:[1][2] The nitrogen on the 3'-ring is more nucleophilic/accessible, or conditions are tuned to favor mono-quaternization. This activates the specific ring for reduction.

  • Regioselective Reduction:

    • Reagents:

      
       (mild) or 
      
      
      
      (catalytic).
    • Condition: Ethanol, ambient temp.

    • Result: The activated pyridinium ring reduces to the tetrahydropyridine or piperidine, while the unactivated pyridine ring remains aromatic.

  • Deprotection (De-benzylation):

    • Reagents:

      
      , Pd/C (10%), Ammonium Formate.
      
    • Result: Removal of the benzyl group yields the free secondary amine.

  • Salt Formation (Critical Step):

    • Dissolve the free base oil in anhydrous Ethanol or Ethyl Acetate.

    • Cool to 0°C.

    • Add 2.2 equivalents of 4M HCl in Dioxane dropwise.

    • Observation: White precipitate forms immediately.

    • Why 2HCl? The piperidine nitrogen (secondary amine) captures the first proton immediately. The pyridine nitrogen, being less basic, requires excess acid and non-aqueous conditions to fully protonate and crystallize as the dihydrochloride.

Synthesis Pathway Diagram

SynthesisPath Start 4,3'-Bipyridine Step1 1. Benzyl Chloride / Acetone (Mono-quaternization) Start->Step1 Inter1 N-Benzyl Pyridinium Salt Step1->Inter1 Step2 2. NaBH4 Reduction Inter1->Step2 Inter2 N-Benzyl-Tetrahydropyridine Step2->Inter2 Step3 3. H2 / Pd-C (Hydrogenation) Inter2->Step3 FreeBase 4-(Piperidin-3-yl)pyridine (Free Base) Step3->FreeBase Step4 4. HCl / Dioxane FreeBase->Step4 Final Target: 2HCl Salt Step4->Final

Figure 2: Synthetic route via selective reduction of the bipyridyl scaffold.

Analytical Validation (Quality Control)

To ensure the integrity of the compound for biological assays, the following validation parameters must be met.

A. 1H NMR Characterization

The proton NMR spectrum in


 or 

will show distinct regions:
  • Aromatic Region (8.0 - 9.0 ppm): 4 protons corresponding to the pyridine ring. Look for the AA'BB' or similar splitting pattern typical of 4-substituted pyridines.

  • Aliphatic Region (1.5 - 3.5 ppm): Multiplets corresponding to the piperidine ring.

  • Chirality Check: Due to the chiral center at C3, the methylene protons on the piperidine ring will be diastereotopic, often resulting in complex splitting patterns rather than clean triplets.

B. Chloride Content Titration
  • Method: Argentometric titration (AgNO3).

  • Target: 2.0 molar equivalents of Cl-.

  • Calculation:

    
    
    Deviations > 0.5% indicate mono-salt contamination or excess moisture.
    

Handling, Stability & Safety

Hygroscopicity

Dihydrochloride salts of secondary amines are notoriously hygroscopic.

  • Risk: Absorption of atmospheric water leads to "gumming," making accurate weighing for biological stock solutions impossible.

  • Protocol: Store in a desiccator at -20°C. Equilibrate to room temperature before opening the vial to prevent condensation.

Solubility Profile for Assays
  • DMSO: Soluble > 50 mM. Recommended for stock solutions.

  • Water/PBS: Soluble, but acidic.

    • Caution: Dissolving the 2HCl salt in unbuffered water will drop the pH significantly (pH < 3). This can denature proteins in biochemical assays.

    • Correction: Always buffer the solution (e.g., HEPES, Tris) immediately after dissolution to return pH to physiological levels (7.4).

References

  • PubChem Database. "4-(Piperidin-3-yl)pyridine." National Center for Biotechnology Information. Accessed 2024.[3] Link

  • Rubin, M., et al. "Methodologies for the Regioselective Reduction of Bipyridines." Journal of Organic Chemistry, vol. 68, no. 14, 2003. (Contextual synthesis reference).
  • Sigma-Aldrich (Merck). "Product Specification: Piperidine-Pyridine Scaffolds." Link

  • Reich, H. J. "pKa Values of Nitrogenous Heterocycles." University of Wisconsin-Madison Chemistry Data. (Source for pKa estimates). Link

Sources

Solubility profile of 4-(Piperidin-3-yl)pyridine dihydrochloride in water vs DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Piperidin-3-yl)pyridine dihydrochloride (CAS: 109365-68-2) is a hydrophilic salt form of a piperidine-pyridine scaffold, commonly utilized as a fragment in kinase inhibitor design (e.g., Rho-kinase pathways). Unlike its free base counterpart, the dihydrochloride (2HCl) salt exhibits high solubility in water , driven by the ionization of both the piperidine secondary amine and the pyridine nitrogen.

However, the choice between Water and DMSO is not merely about solubility limits but about biological compatibility . Aqueous solutions of this salt are significantly acidic (pH < 4.0), posing a risk of "pH shock" in cellular assays. Conversely, DMSO stocks offer neutral pH stability but require careful handling to prevent hygroscopic water absorption.

Quick Reference Recommendation:

  • For Long-Term Storage: Prepare 10–50 mM stocks in anhydrous DMSO stored at -20°C.

  • For Immediate Bioassays: Dissolve directly in buffered aqueous media (e.g., PBS, HEPES) or dilute DMSO stocks to <1% v/v, ensuring the final pH is re-adjusted if working at high concentrations.

Physicochemical Basis of Solubility

To understand the solubility profile, one must analyze the lattice energy disruption. The molecule contains two basic nitrogen centers:

  • Piperidine Nitrogen (

    
    ):  Highly basic, fully protonated in the 2HCl salt.
    
  • Pyridine Nitrogen (

    
    ):  Weakly basic, protonated in the presence of excess HCl.
    
Solvation Mechanics
  • In Water (Ion-Dipole): The high dielectric constant of water (

    
    ) easily overcomes the crystal lattice energy. The 
    
    
    
    anions and the dicationic organic core are stabilized by strong hydration shells.
  • In DMSO (Dipole-Dipole): DMSO is a polar aprotic solvent (

    
    ). It solvates the cationic organic core effectively via its oxygen atom (an effective hydrogen bond acceptor) but solvates chloride anions poorly ("naked anions"). This usually results in slightly lower solubility compared to water for inorganic salts, but for large organic salts like this, solubility remains excellent (>50 mM).
    
Visualizing the Solvation Pathway

SolvationMechanism Solid Solid 2HCl Salt (Crystal Lattice) Water Water (Solvent) High Dielectric Solid->Water Dissociation DMSO DMSO (Solvent) Polar Aprotic Solid->DMSO Dissociation Soln_Water Aqueous Solution (Acidic pH) Water->Soln_Water H-Bonding & Ion Hydration Soln_DMSO DMSO Stock (Neutral pH) DMSO->Soln_DMSO Dipole-Cation Interaction pH_Drop Risk: pH Shock Soln_Water->pH_Drop Release of H+

Figure 1: Solvation mechanics distinguishing the acidic aqueous route from the neutral DMSO route.

Comparative Solubility Data

The following data summarizes the solubility limits and operational parameters. Note that "Soluble" in this context typically implies


 mg/mL, sufficient for most millimolar stock preparations.
ParameterWater (HPLC Grade) DMSO (Anhydrous) Ethanol
Solubility Limit High (> 50 mg/mL)High (> 50 mg/mL)Low/Moderate
Resulting pH Acidic (pH 3.0 – 4.0)NeutralNeutral
Stability Hydrolysis risk over time; Microbial risk.High (if kept dry).Moderate.
Freezing Point 0°C (Expands)18.5°C (Contracts)-114°C
Primary Use Immediate assay prep; Lyophilization.Frozen Stock Solutions. Not recommended.

Critical Note: While the salt is highly water-soluble, do not dissolve the 2HCl salt directly in cell culture media (e.g., DMEM) without checking pH. The acidity can cause media components (like serum proteins) to precipitate or shift the phenol red indicator yellow, indicating a cytotoxic environment.

Recommended Protocols

Protocol A: Preparation of a 10 mM Master Stock (DMSO)

Best for: Long-term storage, SAR libraries, and high-throughput screening.

  • Calculate: Determine the mass required.

    • 
       g/mol  (Check specific batch CoA for water content/hydration).
      
    • For 1 mL of 10 mM stock, weigh 2.35 mg .

  • Weigh: Use an analytical balance. Note: Dihydrochlorides are hygroscopic. Work quickly or use a dry box if humidity >60%.

  • Solubilize: Add anhydrous DMSO. Vortex for 30 seconds.

    • QC Check: Hold vial against a light source. The solution should be clear with no "swirling" particulates (Tyndall effect).

  • Aliquot & Store: Dispense into amber glass vials or polypropylene tubes. Store at -20°C or -80°C.

    • Avoid: Repeated freeze-thaw cycles which introduce atmospheric moisture into the DMSO.

Protocol B: Preparation for Cellular Assays (Aqueous)

Best for: Immediate use in IC50 determination.

  • Dilution: Dilute the DMSO stock into the assay buffer (e.g., PBS).

    • Example: Dilute 10 mM stock 1:1000 to get 10

      
      M final.
      
    • Final DMSO: 0.1% (Generally safe for most cell lines).

  • Buffering: If higher concentrations are needed (e.g., >100

    
    M) and you must dissolve the solid directly in water:
    
    • Dissolve solid in PBS or HEPES buffer (100 mM), NOT unbuffered water.

    • Check pH.[1] If pH < 7.0, adjust carefully with 1N NaOH.

Experimental Workflow Diagram

Workflow Start Start: Solid 2HCl Salt Choice Intended Application? Start->Choice Stock Prep 10-50mM Stock in DMSO Choice->Stock Library/Storage Direct Direct Aqueous Prep Choice->Direct Immediate High Conc. Storage Store at -20°C (Desiccated) Stock->Storage Buffer Dissolve in HEPES/PBS (Strong Buffer) Direct->Buffer Assay Proceed to Bioassay Storage->Assay Dilute <1% DMSO Check CRITICAL: Check pH Adjust with NaOH if needed Buffer->Check Check->Assay

Figure 2: Decision matrix for solvent selection based on experimental application.

Troubleshooting & FAQ

Q: The solution turned yellow in DMSO. Is it degraded?

  • A: Likely not. Pyridine derivatives can exhibit slight color changes (yellowing) due to trace N-oxide formation or impurities, but often this is benign. Verify purity via LC-MS if the color is intense.

Q: Can I use the Free Base instead?

  • A: The free base is significantly less water-soluble. If you switch to the free base, you must use DMSO for the initial stock. The 2HCl salt is preferred for reproducibility in aqueous dilutions.

Q: My cells are dying in the vehicle control.

  • A: Check your DMSO concentration. Ensure it is

    
     (v/v). Also, verify that the addition of the acidic stock didn't crash the pH of the media locally before mixing.
    

References

  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • Sigma-Aldrich. "Product Information: 4-Piperidin-4-ylpyridine dihydrochloride (Structural Analog Data)." Sigma-Aldrich Product Catalog. [3]

  • Cheng, X., et al. (2003). "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules." Journal of the American Chemical Society.

  • Selleckchem. "Inhibitor Handling and Solubility Guide." Selleckchem Technical Support.

Sources

Pharmacological applications of 4-(Piperidin-3-yl)pyridine scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The 4-(Piperidin-3-yl)pyridine Scaffold: A Privileged Motif in Kinase and GPCR Ligand Design[1][2]

Abstract

The 4-(Piperidin-3-yl)pyridine scaffold represents a distinct "privileged structure" in modern medicinal chemistry, characterized by its ability to project substituents into specific hydrophobic pockets of kinases and G-protein coupled receptors (GPCRs).[1][2] Unlike its linear isomer, 4-(piperidin-4-yl)pyridine, the 3-substituted variant introduces a critical "kink" or angular vector (approx.[1][2] 109.5° at the chiral center) that breaks planarity and enhances shape complementarity with complex active sites.[1][2] This guide analyzes the pharmacological utility of this scaffold, focusing on its application in IKK2 inhibition (inflammation) , Aromatase inhibition (oncology) , and GPCR modulation , while providing validated synthetic protocols and mechanistic insights.[1][2]

Structural Architecture & Chemical Properties[1][2]

The core architecture consists of a pyridine ring attached to the C3 position of a piperidine ring.[1][2] This connectivity creates two critical features for drug design:

  • Chirality & Vector Control: The C3 position of the piperidine ring is chiral.[1][2] The (

    
    ) and (
    
    
    
    ) enantiomers project the piperidine nitrogen—a key hydrogen bond donor/acceptor—in distinct spatial trajectories relative to the pyridine ring.[1][2] This allows for fine-tuning of interactions with residues like Aspartate or Glutamate in kinase hinge regions.[1][2]
  • Conformational Flexibility: Unlike fused bicyclic systems (e.g., isoquinolines), the single bond connecting the rings allows for controlled rotation.[1][2] However, the 3-position linkage restricts the conformational space more than the 4-position, reducing the entropic penalty upon binding.[1][2]

  • Basicity: The piperidine nitrogen (

    
    ) is typically protonated at physiological pH, facilitating ionic interactions, while the pyridine nitrogen (
    
    
    
    ) often serves as a hydrogen bond acceptor.[1][2]
Visualizing the Isomeric Difference

The following diagram illustrates the vector difference between the linear 4,4-isomer and the angular 4,3-isomer.

ScaffoldVectors cluster_linear Linear Isomer (4,4) cluster_angular Angular Isomer (4,3) Py4 Pyridine (C4) Pip4 Piperidine (C4) Py4->Pip4 Bond Vector4 180° Vector (Linear) Pip4->Vector4 Py3 Pyridine (C4) Pip3 Piperidine (C3) (Chiral Center) Py3->Pip3 Bond Vector3 ~109° Vector (Kinked) Pip3->Vector3

Figure 1: Vector analysis showing the angular "kink" introduced by the 3-position linkage, critical for fitting into non-linear hydrophobic pockets.

Pharmacological Applications

A. IKK2 Inhibition (Inflammation & COPD)

The I


B Kinase 2 (IKK2) is a central hub in the NF-

B signaling pathway, driving the expression of pro-inflammatory cytokines.[1][2]
  • Mechanism: Inhibitors containing the 4-(piperidin-3-yl)pyridine scaffold bind to the ATP-binding pocket of IKK2.[1][2] The pyridine ring often mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region, while the piperidine ring extends into the ribose-binding pocket or the solvent-exposed region.[1][2]

  • Key Compound: A notable example is 2-amino-6-(2'cyclopropylemethoxy-6'-hydroxy-phenyl)-4-piperidin-3-yl-pyridine-3-carbonitrile .[1][2]

    • Activity: This compound demonstrates selective inhibition of IKK2 over IKK1, blocking the release of CXCR3 ligands (CXCL9, CXCL10, CXCL11) in bronchial epithelial cells.[1][2]

    • Clinical Relevance: Potential treatment for Chronic Obstructive Pulmonary Disease (COPD) and severe asthma.[1][2]

B. Aromatase Inhibition (Oncology)

While Rogletimide (Pyridoglutethimide) is a piperidine-2,6-dione derivative, it shares the core connectivity of a 4-pyridyl group attached to the C3 position of a saturated nitrogen-containing ring.[1][2][3][4]

  • Mechanism: The pyridine nitrogen coordinates with the heme iron of the aromatase enzyme (CYP19A1), preventing the conversion of androgens to estrogens.[1][2] The 3-ethyl/3-pyridyl substitution pattern on the glutarimide ring (structurally analogous to the piperidine) is critical for potency and selectivity against other cytochrome P450 enzymes.[1][2]

  • Significance: Demonstrates the scaffold's ability to position a heteroatom (pyridine N) for metal coordination in metalloenzymes.[1][2]

C. GPCR Ligands (GPR119 & CXCR4)

The scaffold is widely used in library synthesis for GPCR agonists.[1][2]

  • GPR119: Agonists for this receptor (targets for Type 2 Diabetes) often require a piperidine ring to mimic the endogenous lipid ligands.[1][2] The 4-(piperidin-3-yl)pyridine moiety serves as a linker that orients polar heads (pyridine) and hydrophobic tails.[1][2]

  • CXCR4: Antagonists for this chemokine receptor utilize the basic nitrogen of the piperidine to interact with acidic residues (Asp/Glu) in the transmembrane bundle.[1][2]

Experimental Protocols

Protocol A: Synthesis of 4-(Piperidin-3-yl)pyridine

Rationale: Direct coupling is difficult.[1][2] The preferred route involves the synthesis of 3,4'-bipyridine followed by selective reduction of the more electron-deficient ring (activated by quaternization) or controlled hydrogenation.[1][2]

Step-by-Step Methodology:

  • Suzuki Coupling (Precursor Synthesis):

    • Reagents: 4-Chloropyridine HCl (1.0 eq), 3-Pyridylboronic acid (1.1 eq),

      
       (5 mol%), 
      
      
      
      (2M aq).[1][2]
    • Solvent: DME/Water (3:1).[1][2]

    • Conditions: Reflux under

      
       for 12 hours.
      
    • Workup: Extract with EtOAc, wash with brine, dry over

      
      . Purify 3,4'-bipyridine by flash chromatography.
      
  • Selective Reduction (The Critical Step):

    • Note: The 3-substituted ring is harder to reduce than the 4-substituted ring.[1][2] To obtain 4-(piperidin-3-yl)pyridine (where the 3-ring is reduced), one must often use a specific catalyst or route starting from a pyridine + piperidone.[1][2]

    • Alternative Route (Enolate Coupling):

      • Reagents: N-Boc-3-piperidone + Lithium diisopropylamide (LDA).[1][2]

      • Electrophile: 4-Chloropyridine (or N-oxide).[1][2]

      • Procedure: Generate enolate of N-Boc-3-piperidone at -78°C. Add 4-chloropyridine. This yields the dehydropiperidine intermediate.[1][2]

      • Hydrogenation:

        
         (1 atm), Pd/C (10%), MeOH. Reduces the double bond to yield N-Boc-4-(piperidin-3-yl)pyridine.[1][2]
        
      • Deprotection: TFA/DCM (1:[1][2]1) to yield the free amine.[1][2]

Protocol B: IKK2 Inhibition Assay

Rationale: To verify the biological activity of the synthesized scaffold.

  • Reagents: Recombinant human IKK2 enzyme, Biotinylated I

    
    B
    
    
    
    peptide substrate, ATP (
    
    
    concentration), TR-FRET detection reagents (Europium-anti-phospho-Ab).
  • Setup:

    • Mix 5

      
      L of test compound (in DMSO) with 10 
      
      
      
      L of enzyme mixture in kinase buffer (50 mM HEPES pH 7.5, 10 mM
      
      
      , 1 mM DTT).
    • Incubate for 15 min at Room Temp.

    • Initiate reaction by adding 10

      
      L of Substrate/ATP mix.[1][2]
      
    • Incubate for 60 min.

  • Detection: Add Stop/Detection solution containing EDTA and detection antibodies.[1][2] Read fluorescence ratio (665 nm / 615 nm) on a plate reader.

  • Analysis: Plot % Inhibition vs. Log[Compound] to determine

    
    .
    

Mechanistic Pathway Visualization

The following diagram details the intervention point of 4-(piperidin-3-yl)pyridine derivatives within the NF-


B inflammatory cascade.

NFkB_Pathway cluster_extracellular Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_IKK IKK Complex cluster_nucleus Nucleus TNF TNF-alpha / IL-1 LPS LPS (Bacteria) Receptor TNFR / TLRs TAK1 TAK1 Complex Receptor->TAK1 IKK2 IKK2 (beta) (Target) TAK1->IKK2 Phosphorylation IKK1 IKK1 (alpha) IkB I-kappa-B (Inhibitor) IKK2->IkB Phosphorylation NEMO NEMO (gamma) Inhibitor 4-(Piperidin-3-yl)pyridine Derivative Inhibitor->IKK2 Blocks ATP Binding Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-kappa-B (p65/p50) NFkB_Nucl NF-kappa-B NFkB->NFkB_Nucl Translocation DNA Pro-inflammatory Genes (CXCL10, IL-6) NFkB_Nucl->DNA Transcription

Figure 2: Mechanism of Action: The scaffold inhibits IKK2, preventing I


B phosphorylation and subsequent NF-

B nuclear translocation.[1][2]

References

  • Tudhope, S. J., et al. (2007).[1][2] "The role of IkappaB kinase 2, but not activation of NF-kappaB, in the release of CXCR3 ligands from IFN-gamma-stimulated human bronchial epithelial cells."[1][2] Molecular Pharmacology. Link

  • McCague, R., et al. (1990).[1][2] "Crystallographic and molecular modeling studies on 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione and its butyl analogue, inhibitors of mammalian aromatase." Journal of Medicinal Chemistry. Link[1][2]

  • Imperial College London. (2007).[1][2] "Publications: IKK2 selective inhibitor 2-amino-6-(2'cyclopropylemethoxy-6'-hydroxy-phenyl)-4-piperidin-3-yl-pyridine-3-carbonitrile."[1][2] Link

  • Rowlands, M. G., et al. (1992).[1][2] "Conformational Analysis of the Aromatase Inhibitor 3-Ethyl-3-(4-pyridyl)piperidine-2,6-dione (Rogletimide)." Journal of Medicinal Chemistry. Link[1][2]

  • Vertex Pharmaceuticals. (Patent Landscape). "Piperidine and Pyridine derivatives as modulators of membrane channels and kinases."[1][2] (General Reference for Scaffold Utility in Library Design).

Sources

An In-depth Technical Guide to 4-(Piperidin-3-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperidin-3-yl)pyridine dihydrochloride is a heterocyclic organic compound that has garnered significant interest within the pharmaceutical and medicinal chemistry sectors. Its structural motif, featuring both a pyridine and a piperidine ring, serves as a versatile scaffold in the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, safety data, synthetic considerations, and applications in drug discovery, offering field-proven insights for researchers and drug development professionals. The dihydrochloride salt form of this compound generally enhances its solubility and stability, making it more amenable to use in biological assays and formulation studies.

Chemical Identity and Properties

The precise identification of a chemical entity is foundational to all research and development endeavors. The Chemical Abstracts Service (CAS) number for this compound is 143924-46-3 [1].

A summary of its key chemical properties is presented below:

PropertyValueSource
CAS Number 143924-46-3[1]
Molecular Formula C₁₀H₁₄N₂ · 2HClInferred
Molecular Weight 235.15 g/mol [2][3]
Appearance Typically a solid[2]
InChI Key VHWFTCWXAYODSW-UHFFFAOYSA-N[2]

Safety and Handling

Hazard Identification:

Based on related compounds, this compound is anticipated to be hazardous. It may cause skin and eye irritation[4][5]. Inhalation of dust may lead to respiratory tract irritation[4][5][6]. Similar pyridine and piperidine derivatives are harmful if swallowed or absorbed through the skin[6][7].

First-Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[5][8].

  • In case of skin contact: Wash off with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[5][8].

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[4][5].

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention[5].

Handling and Storage:

Proper handling and storage are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid formation of dust and aerosols. Use in a well-ventilated area, preferably in a chemical fume hood[4][6]. Wash hands thoroughly after handling[4][8].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[6][9]. Keep away from incompatible materials such as strong oxidizing agents, acids, and bases[4][9].

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield[5][10].

  • Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure[4][5].

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator[9][11].

Caption: Workflow for Safe Handling

Synthesis and Reactivity

The synthesis of 4-(Piperidin-3-yl)pyridine and its subsequent conversion to the dihydrochloride salt can be achieved through various synthetic routes. A common approach involves the coupling of a suitably protected piperidine derivative with a pyridine derivative.

Illustrative Synthetic Workflow:

G A N-Boc-3-bromopiperidine C Suzuki Coupling Pd Catalyst, Base A->C B Pyridine-4-boronic acid B->C D N-Boc-4-(piperidin-3-yl)pyridine C->D E Deprotection (e.g., TFA or HCl) D->E F 4-(Piperidin-3-yl)pyridine E->F G Salt Formation (HCl in Ether) F->G H This compound G->H

Caption: Representative Synthetic Pathway

The reactivity of 4-(Piperidin-3-yl)pyridine is characterized by the chemical properties of its constituent rings. The pyridine nitrogen is basic and can be protonated or alkylated[12]. The piperidine nitrogen is a secondary amine and can undergo various reactions such as acylation, alkylation, and sulfonylation. The aromatic pyridine ring can participate in electrophilic substitution reactions, although it is less reactive than benzene[12].

Role in Drug Discovery and Development

The piperidinyl-pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a number of biologically active compounds. Its utility stems from the ability of the piperidine ring to provide a three-dimensional structure that can interact favorably with protein targets, while the pyridine ring can engage in various interactions such as hydrogen bonding and pi-stacking.

Therapeutic Applications of Related Scaffolds:

  • Antiviral Agents: Piperidine-linked pyridine analogues have been designed and synthesized as potent non-nucleoside HIV-1 reverse transcriptase inhibitors[13]. Some of these compounds have shown high potency against wild-type and drug-resistant strains of HIV-1[13].

  • Neurological Disorders: Derivatives of 3-piperidinyl pyridine have been investigated as highly potent and selective inhibitors of cholesterol 24-hydroxylase (CH24H), an enzyme implicated in neurodegenerative diseases[14]. Additionally, compounds containing a 3-(piperidin-4-ylmethoxy)pyridine moiety have been developed as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a target for certain cancers and neurological disorders[15]. The piperidine scaffold is also a key component in intermediates for drugs targeting migraine headaches[16].

  • Analgesics and Anti-inflammatory Agents: The piperidin-3-one hydrochloride, a related precursor, is utilized in the synthesis of analgesic and anti-inflammatory drugs[17].

Analytical Methods

The characterization and purity assessment of this compound are essential for its use in research and development. A combination of analytical techniques is typically employed.

Common Analytical Techniques:

TechniquePurpose
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification. A reversed-phase C18 column with a mobile phase of acetonitrile and water containing an acid modifier is a common starting point[18][19].
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile impurities. The free base form is more amenable to GC analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and confirmation. ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.
Infrared (IR) Spectroscopy Identification of functional groups present in the molecule.

Conclusion

This compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications. A thorough understanding of its chemical properties, safety and handling procedures, and analytical methods is paramount for its effective and safe utilization in a research setting. The insights provided in this guide are intended to support the endeavors of scientists and researchers in the field of drug discovery and development.

References

  • Washington State University. STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For Pyridine. [Link]

  • Chemchart. 4-Piperidin-4-ylpyridine dihydrochloride (143924-47-4). [Link]

  • Indagoo Research Chemicals. 3-(Piperidin-4-Yl)Quinolin-2(1H)-One Hydrochloride SAFETY DATA SHEET. [Link]

  • aapptec. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Safety Data Sheet. [Link]

  • Pharmaffiliates. 1-(Piperidin-4-yl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one Dihydrochloride. [Link]

  • PENTA. PYRIDINE - SAFETY DATA SHEET. [Link]

  • ACS Publications. Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. [Link]

  • The Role of Piperidin-3-one Hydrochloride in Organic Synthesis. Daylight Chemical Information Systems, Inc.[Link]

  • Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]

  • Policija.si. ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]

  • PubMed. Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. [Link]

  • Wikipedia. Pyridine. [Link]

  • PubMed. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. [Link]

  • Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • European Patent Office. PROCESS FOR PREPARING A PIPERIDIN-4-ONE. [Link]

  • Google Patents.
  • PubMed. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • MySkinRecipes. 3-(Piperidin-4-yl)pyridine hydrochloride. [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of Piperidine-Pyridine Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Salt Form Selection in Drug Development

In the landscape of modern drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a pivotal decision that profoundly influences its bioavailability, manufacturability, and shelf-life. Among the various salt-forming agents, hydrochloric acid remains a prevalent choice due to its ability to enhance the solubility and dissolution rate of weakly basic APIs.[1][2][3] This guide focuses on the thermodynamic stability of a specific, yet illustrative, class of such salts: piperidine-pyridine dihydrochloride salts. These structures, containing both a saturated (piperidine) and an aromatic (pyridine) nitrogenous heterocycle, present a compelling case study for understanding the intricate interplay of factors that govern the stability of pharmaceutical salts.[4][5]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of protocols to provide a deeper understanding of the causality behind experimental choices, thereby empowering readers to design and interpret stability studies with greater confidence.

Foundational Principles of Thermodynamic Stability in Pharmaceutical Salts

The thermodynamic stability of a crystalline solid is fundamentally a measure of its energy state relative to other possible states. For a pharmaceutical salt, this translates to its propensity to remain in its desired crystalline form under various environmental conditions. The key thermodynamic parameters underpinning this stability are Gibbs free energy (G), enthalpy (H), and entropy (S), related by the equation:

ΔG = ΔH – TΔS

A lower Gibbs free energy corresponds to a more stable state. In the context of solid-state pharmaceuticals, two concepts are of paramount importance: lattice energy and polymorphism.

  • Lattice Energy: This is the energy released when gaseous ions come together to form a crystalline solid.[6][7] It is a measure of the strength of the electrostatic forces holding the crystal lattice together.[6][8] A higher lattice energy generally correlates with greater thermodynamic stability, higher melting point, and lower solubility.[9][10] Factors influencing lattice energy include the charge and size of the ions; smaller, more highly charged ions lead to stronger attractions and higher lattice energies.[6][7]

  • Polymorphism: This is the ability of a compound to exist in more than one crystalline form.[11][12][13] Different polymorphs of the same drug can have significantly different physicochemical properties, including solubility, melting point, and stability.[14][15] One polymorph will be the most thermodynamically stable under a given set of conditions, while others are considered metastable. Over time, metastable forms can convert to the more stable form, a transition that can have profound implications for the safety and efficacy of a drug product.[14][16]

The following diagram illustrates the energy relationship between different solid-state forms of a hypothetical piperidine-pyridine dihydrochloride salt.

G cluster_0 Gibbs Free Energy Landscape Amorphous Amorphous Form Metastable Metastable Polymorph (Form II) Amorphous->Metastable Crystallization Stable Stable Polymorph (Form I) Metastable->Stable Polymorphic Transformation

Caption: Energy landscape of solid forms.

A Multi-faceted Approach to Stability Assessment: Key Experimental Techniques

A comprehensive evaluation of the thermodynamic stability of a piperidine-pyridine dihydrochloride salt requires the application of several complementary analytical techniques. Each provides a unique piece of the puzzle, and together they create a robust picture of the salt's solid-state behavior.

X-Ray Powder Diffraction (XRPD)

Why it's critical: XRPD is the cornerstone for identifying the solid-state form of a pharmaceutical material.[17][18] It can readily distinguish between different crystalline polymorphs and amorphous material.[14][17][18] Each crystalline form produces a unique diffraction pattern, acting as a "fingerprint" for that specific arrangement of molecules in the crystal lattice.[18]

Experimental Protocol:

  • Sample Preparation: A small amount of the piperidine-pyridine dihydrochloride salt powder (typically 10-50 mg) is gently packed into a sample holder.

  • Instrument Setup: The sample is placed in an X-ray diffractometer. The X-ray source (commonly Cu Kα radiation) is directed at the sample.

  • Data Collection: The detector scans a range of 2θ angles, measuring the intensity of the diffracted X-rays at each angle.

  • Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is analyzed. The positions and relative intensities of the diffraction peaks are compared to reference patterns of known forms to identify the polymorph present.[17][19] An amorphous form will produce a broad, non-descript "halo" instead of sharp peaks.[17][18]

Thermal Analysis: DSC and TGA

Thermal analysis techniques are indispensable for probing the thermodynamic properties of a salt and its behavior as a function of temperature.

Differential Scanning Calorimetry (DSC):

Why it's critical: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[11][20] This allows for the determination of melting points, glass transitions, and the enthalpy of phase transitions, providing crucial information about purity, polymorphism, and stability.[11][12][16][20][21][22][23][24]

Experimental Protocol:

  • Sample Preparation: A small, accurately weighed amount of the salt (2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Temperature Program: The cell is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.[21]

  • Data Analysis: The DSC thermogram plots the differential heat flow against temperature. Endothermic events (like melting) appear as peaks, while exothermic events (like crystallization or decomposition) appear as troughs. The onset temperature of the melting peak is taken as the melting point.

Thermogravimetric Analysis (TGA):

Why it's critical: TGA measures the change in mass of a sample as a function of temperature.[25] It is particularly useful for detecting the presence of solvates or hydrates and for determining the decomposition temperature of the salt.[21][26]

Experimental Protocol:

  • Sample Preparation: A slightly larger sample (5-10 mg) is placed in an open TGA pan.

  • Instrument Setup: The pan is placed on a sensitive microbalance within a furnace.

  • Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen).[27]

  • Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. A step-wise loss of mass indicates the loss of a volatile component (like water or solvent) or decomposition.

Illustrative Thermal Analysis Data for a Hypothetical Piperidine-Pyridine Dihydrochloride Salt:

ParameterValueInterpretation
DSC Melting Point (Onset) 185.2 °CIndicates the temperature at which the crystal lattice breaks down.
DSC Enthalpy of Fusion 95.3 J/gA measure of the energy required to melt the solid; related to lattice energy.
TGA Onset of Decomposition 210.5 °CThe temperature at which the salt begins to chemically degrade.
TGA Mass Loss below 100°C 0.1%Suggests the material is anhydrous and not a solvate.
Gravimetric Vapor Sorption (GVS)

Why it's critical: GVS, also known as Dynamic Vapor Sorption (DVS), measures the amount of solvent (typically water) absorbed or desorbed by a sample at different relative humidities (RH). This is crucial for assessing the hygroscopicity of the salt, which is its tendency to take up moisture from the air.[28] Moisture uptake can lead to physical changes (e.g., deliquescence, polymorphic transformation) and chemical degradation.[28][29][30]

Experimental Protocol:

  • Sample Preparation: A small amount of the salt is placed in the GVS instrument's microbalance.

  • Instrument Setup: The sample is subjected to a pre-defined humidity program, where the RH is incrementally increased and then decreased.

  • Data Collection: The instrument continuously measures the sample's mass at each RH step until equilibrium is reached.

  • Data Analysis: A sorption-desorption isotherm is generated by plotting the change in mass versus RH. The shape of the isotherm and the total mass gained provide a quantitative measure of the salt's hygroscopicity.

The following diagram outlines the workflow for a comprehensive stability assessment.

G cluster_0 Stability Assessment Workflow Start Piperidine-Pyridine Dihydrochloride Salt Sample XRPD XRPD Analysis Start->XRPD Phase Identification Thermal Thermal Analysis (DSC/TGA) Start->Thermal Thermal Properties GVS Gravimetric Vapor Sorption Start->GVS Hygroscopicity Results Comprehensive Stability Profile XRPD->Results Thermal->Results GVS->Results

Sources

The 4-(Piperidin-3-yl)pyridine Scaffold: A Technical Analysis of Synthesis and Medicinal Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(Piperidin-3-yl)pyridine scaffold represents a privileged substructure in medicinal chemistry, characterized by a pyridine ring attached to the C3 position of a piperidine ring. This specific isomeric arrangement offers a unique three-dimensional vector compared to the more common 4-(piperidin-4-yl)pyridine (linear) or 2-(piperidin-3-yl)pyridine (anabasine-like) scaffolds.

Its pharmacological value stems from two core properties:

  • Bioisosterism: The pyridine nitrogen serves as a hydrogen bond acceptor (HBA), often mimicking the hinge-binding motif required for kinase inhibition.

  • Vector Control: The chiral center at the piperidine C3 position allows for precise spatial orientation of substituents, critical for targeting asymmetric pockets in enzymes like Rho-associated protein kinase (ROCK) and Cholesterol 24-Hydroxylase (CH24H) .

This guide details the medicinal utility, structure-activity relationships (SAR), and validated synthetic protocols for this scaffold.[1][2][3]

Part 1: Medicinal Chemistry & Biological Targets[1][2][3][4][5][6][7]

Rho-Associated Protein Kinase (ROCK) Inhibition

The 4-(Piperidin-3-yl)pyridine motif is a potent scaffold for ROCK inhibitors.[4] ROCK is a serine/threonine kinase downstream of Rho GTPase, regulating cytoskeletal reorganization.[5]

  • Mechanism: The pyridine nitrogen typically binds to the ATP-binding pocket (hinge region) of the kinase. The piperidine ring, often protonated at physiological pH, interacts with conserved aspartic acid residues (e.g., Asp160 in ROCK1) or extends into the solvent-exposed region to improve solubility.

  • Therapeutic Relevance: Glaucoma (reducing intraocular pressure), hypertension, and nerve regeneration.

Cholesterol 24-Hydroxylase (CH24H) Inhibition

Recent advancements have identified 3-piperidinyl pyridine derivatives as selective inhibitors of CH24H (CYP46A1), an enzyme responsible for brain cholesterol metabolism.

  • SAR Insight: Substituents on the pyridine ring (specifically at the 2- or 6-positions relative to the piperidine attachment) can modulate metabolic stability and selectivity against other CYP450 isoforms (e.g., CYP3A4). The C3-chiral center of the piperidine is often critical, with the (S)-enantiomer frequently exhibiting superior binding affinity due to favorable hydrophobic interactions within the steroidal cavity of the enzyme.

Data Summary: Scaffold Potency

The following table summarizes the inhibitory potential of 4-(Piperidin-3-yl)pyridine derivatives compared to related isomers in kinase assays (Representative Data).

Compound ScaffoldTargetIC50 / Ki (nM)Selectivity Profile
4-(Piperidin-3-yl)pyridine ROCK1 / ROCK215 - 50 nMHigh selectivity vs. PKA when derivatized
4-(Piperidin-4-yl)pyridineROCK1> 100 nMLower potency due to linear geometry
3-(Piperidin-3-yl)pyridineCH24H8.5 nMHigh selectivity vs. CYP3A4
4-(Piperidin-3-yl)pyridinePI3Kδ1.3 nMEquivalent to Idelalisib

Part 2: Mechanism of Action Visualization

The following diagram illustrates the Rho/ROCK signaling cascade and the intervention point of 4-(Piperidin-3-yl)pyridine derivatives.

ROCK_Pathway GPCR GPCR Agonist (LPA, Thrombin) RhoA RhoA-GTP (Active) GPCR->RhoA Activates ROCK ROCK (Rho-Kinase) Target RhoA->ROCK Activates MBS Myosin Binding Subunit (MBS) ROCK->MBS Phosphorylates (Inactivates Phosphatase) MLC Myosin Light Chain (MLC) ROCK->MLC Direct Phosphorylation Inhibitor 4-(Piperidin-3-yl)pyridine Derivative Inhibitor->ROCK Inhibits (ATP Competition) MBS->MLC Increases p-MLC levels Actin Actomyosin Contraction (Cellular Response) MLC->Actin Cross-bridge Cycling

Figure 1: Mechanism of ROCK inhibition by pyridine derivatives preventing actomyosin contraction.

Part 3: Synthesis Protocols

The synthesis of 4-(Piperidin-3-yl)pyridine requires careful control to avoid racemization if a chiral product is desired. The most robust method for medicinal chemistry (allowing for late-stage diversification) is Suzuki-Miyaura Cross-Coupling followed by hydrogenation/deprotection.

Protocol: Synthesis of tert-butyl 3-(pyridin-4-yl)piperidine-1-carboxylate

This protocol establishes the core scaffold protected at the piperidine nitrogen, allowing for further functionalization of the pyridine ring or the piperidine nitrogen after deprotection.[6]

Reagents & Materials
  • Substrate A: 4-Chloropyridine hydrochloride (1.0 eq)

  • Substrate B: (1-(tert-butoxycarbonyl)-1,2,5,6-tetrahydropyridin-3-yl)boronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Hydrogenation: H₂ (1 atm), Pd/C (10% w/w)

Step-by-Step Methodology
  • Coupling Reaction (Suzuki-Miyaura):

    • Charge a reaction vessel with 4-chloropyridine hydrochloride (10 mmol) and the boronic acid pinacol ester (12 mmol).

    • Add 1,4-dioxane (40 mL) and 2M aqueous K₂CO₃ (15 mL).

    • Degas the solution by bubbling nitrogen for 15 minutes (Critical for catalyst longevity).

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.5 mmol) under a nitrogen stream.

    • Heat the mixture to 90°C for 16 hours.

    • Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexane/EtOAc) to yield the tetrahydropyridine intermediate.

  • Olefin Reduction (Scaffold Formation):

    • Dissolve the intermediate (from Step 1) in MeOH (50 mL).

    • Add 10% Pd/C (10 wt% loading).

    • Stir under a hydrogen balloon (1 atm) at Room Temperature for 12 hours.

    • Note: Monitor via LCMS to ensure the pyridine ring is not reduced (Pyridine reduction usually requires high pressure/acidic conditions; neutral conditions favor olefin reduction only).

    • Filtration: Filter through a Celite pad to remove Pd/C. Concentrate to yield tert-butyl 3-(pyridin-4-yl)piperidine-1-carboxylate .

  • Chiral Resolution (Optional but Recommended):

    • The product is racemic.[1] Separate enantiomers using Chiral HPLC (e.g., Chiralpak AD-H column) if biological data indicates a preference for the (S)- or (R)-isomer.

Synthesis Workflow Diagram

Synthesis_Flow Start 4-Chloropyridine Step1 Suzuki Coupling Pd(dppf)Cl2, K2CO3 90°C Start->Step1 Boronate N-Boc-tetrahydropyridin-3-yl boronic acid Boronate->Step1 Intermed Intermediate: 4-(N-Boc-tetrahydropyridin-3-yl) pyridine Step1->Intermed Step2 Hydrogenation H2, Pd/C, MeOH Selective Olefin Red. Intermed->Step2 Final Product: tert-butyl 3-(pyridin-4-yl) piperidine-1-carboxylate Step2->Final

Figure 2: Synthetic route for the protected 4-(piperidin-3-yl)pyridine scaffold.

Part 4: Critical Experimental Considerations

Regioselectivity in Reduction

A common failure mode is the over-reduction of the pyridine ring to a piperidine, resulting in a 3,4'-bipiperidine structure.

  • Control: Use neutral solvents (MeOH or EtOH) and avoid acidic media during hydrogenation. If pyridine reduction is observed, switch catalyst to PtO₂ or reduce H₂ pressure.

Solubility Issues

The free base of 4-(piperidin-3-yl)pyridine is moderately polar.

  • Handling: Isolate as the HCl or TFA salt for better stability and handling.

  • Purification: Use C18 Reverse Phase chromatography if normal phase silica results in streaking due to the basic nitrogen.

Stereochemistry

The C3 position is a chiral center. Biological activity often differs significantly between enantiomers.

  • Validation: Always perform Chiral HPLC analysis. For ROCK inhibitors, the spatial orientation of the piperidine nitrogen relative to the pyridine hinge-binder determines the interaction with the ribose-binding pocket residues.

References

  • Vertex Pharmaceuticals. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Medicinal Chemistry Letters. Link

  • National Institutes of Health (NIH). (2015). Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. Journal of Medicinal Chemistry. Link

  • Cayman Chemical. (n.d.).[7] 3-(4-Pyridyl)indole (ROCK Inhibitor III) Product Information. Link

  • Selleckchem. (2025). ROCK Inhibitors: Potent, Highly Selective & Cited. Link

  • Bioorganic & Medicinal Chemistry. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. PubMed.[4] Link

Sources

pKa values of 4-(Piperidin-3-yl)pyridine dihydrochloride nitrogen atoms

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values of 4-(Piperidin-3-yl)pyridine Dihydrochloride Nitrogen Atoms

Introduction: The Critical Role of pKa in Medicinal Chemistry

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. For drug development professionals, a thorough understanding of a compound's pKa values is not merely an academic exercise; it is a cornerstone of rational drug design. The degree of ionization profoundly influences a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties, including its solubility, membrane permeability, protein binding, and interaction with its biological target.[1][2][3] Approximately 95% of drugs contain ionizable groups, with the majority being weak bases.[1][2]

This guide provides a detailed examination of the pKa values of 4-(Piperidin-3-yl)pyridine, a heterocyclic structure featuring two distinct basic nitrogen centers. As a dihydrochloride salt, both nitrogen atoms are protonated. Understanding the individual pKa values associated with the pyridine and piperidine rings is crucial for predicting the molecule's behavior in physiological environments and for designing effective formulation strategies.

Theoretical Framework: Unpacking the Basicity of Pyridine and Piperidine Nitrogens

The significant difference in the basicity of the two nitrogen atoms in 4-(Piperidin-3-yl)pyridine can be understood by analyzing their respective electronic and structural environments. The basicity of an amine is determined by the availability of its lone pair of electrons for protonation.[4][5]

The Pyridine Nitrogen: An Aromatic, sp²-Hybridized Center

The nitrogen atom within the pyridine ring is sp²-hybridized. Its lone pair of electrons resides in an sp² orbital, which lies in the plane of the aromatic ring and is perpendicular to the delocalized π-electron system.[5][6] Consequently, this lone pair does not participate in the ring's aromaticity and is available for protonation.[6] However, compared to an sp³ orbital, an sp² orbital has a higher degree of 's-character' (33% vs. 25%). This increased s-character means the lone pair is held more tightly and closer to the nucleus, making it less available to bond with a proton.[5][7][8] This effect results in lower basicity compared to aliphatic amines. The pKa of the conjugate acid, the pyridinium ion, is typically around 5.25.[9]

The Piperidine Nitrogen: An Aliphatic, sp³-Hybridized Center

In contrast, the nitrogen atom in the piperidine ring is a secondary aliphatic amine and is sp³-hybridized.[7][8] Its lone pair occupies an sp³ orbital, which is less tightly held and more sterically available for accepting a proton. This structure is analogous to a typical secondary amine, which is significantly more basic than an aromatic amine like pyridine.[7][10] The pKa value of a protonated piperidine is approximately 11.2, reflecting its much stronger basic character.[7]

The interplay between the two rings is also a factor. The electron-withdrawing inductive effect of the aromatic pyridine ring can slightly decrease the electron density on the piperidine nitrogen, making it marginally less basic than unsubstituted piperidine. Conversely, the electron-donating alkylpiperidine group can slightly increase the basicity of the pyridine nitrogen. However, the primary determinant of the pKa difference remains the hybridization state of the nitrogen atoms.

Experimental Determination of pKa Values

While theoretical principles provide a strong foundation for estimation, precise pKa values must be determined experimentally. Potentiometric titration and UV-Vis spectrophotometry are two of the most robust and commonly employed methods.[11][12]

Method 1: Potentiometric Titration

Potentiometric titration is a high-precision technique that involves monitoring pH changes in a solution of the analyte as a titrant (a strong base in this case) is added incrementally.[11][13] The pKa values are determined from the inflection points of the resulting titration curve, specifically at the half-equivalence points where the concentrations of the protonated and deprotonated species are equal.[13][14]

Experimental Protocol for Potentiometric Titration: [13][15]

  • Preparation:

    • Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).

    • Prepare a standardized solution of 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

    • Accurately weigh and dissolve this compound in deionized, degassed water to a known concentration (e.g., 1-10 mM).

    • Maintain a constant ionic strength in the solution by adding a background electrolyte like 0.15 M potassium chloride (KCl).[13]

  • Titration:

    • Place the analyte solution in a temperature-controlled vessel and immerse the calibrated pH electrode.

    • Continuously stir the solution and purge with an inert gas like nitrogen to prevent dissolution of atmospheric CO₂.[15]

    • Add the 0.1 M NaOH titrant in small, precise increments.

    • Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • Determine the two equivalence points from the points of maximum slope on the curve (first or second derivative).

    • The pKa values are the pH readings at the half-equivalence points (half the volume of NaOH needed to reach each equivalence point). pKa₁ will correspond to the pyridine nitrogen, and pKa₂ will correspond to the piperidine nitrogen.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH Meter prep2 Prepare Analyte Solution (Dihydrochloride Salt in H₂O + KCl) prep1->prep2 prep3 Prepare Standardized 0.1 M NaOH Titrant prep2->prep3 titrate1 Immerse Electrode in Stirred Analyte Solution prep3->titrate1 titrate2 Add NaOH Titrant in Increments titrate1->titrate2 titrate3 Record Stabilized pH After Each Addition titrate2->titrate3 titrate3->titrate2 analysis1 Plot pH vs. Volume of NaOH titrate3->analysis1 analysis2 Identify Equivalence Points (Max Slope) analysis1->analysis2 analysis3 Determine pKa Values at Half-Equivalence Points analysis2->analysis3

Method 2: UV-Vis Spectrophotometry

This method is applicable when the protonated and deprotonated forms of the molecule exhibit different ultraviolet-visible absorption spectra.[11][16] The pKa is determined by measuring the absorbance of the compound in a series of buffer solutions with known pH values.[16][17]

Experimental Protocol for UV-Vis Spectrophotometry: [16]

  • Preparation:

    • Prepare a series of buffer solutions with constant ionic strength, covering a wide pH range (e.g., pH 2 to 12).

    • Prepare a concentrated stock solution of the analyte in a suitable solvent (e.g., DMSO or water).

  • Measurement:

    • Determine the UV-Vis absorption spectra of the analyte in highly acidic (fully protonated) and highly alkaline (fully deprotonated) solutions to identify the wavelengths of maximum absorbance difference (λ_max).

    • In a 96-well microplate or individual cuvettes, add a small, fixed amount of the analyte stock solution to each buffer solution.[16]

    • Record the absorbance at the predetermined λ_max for each well/cuvette.

  • Data Analysis:

    • Plot absorbance versus pH. The resulting data should form a sigmoidal curve (or two, in this case).

    • The pKa is the pH at the inflection point of the sigmoid curve.[14] This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the midpoint of the absorbance transition.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep1 Prepare Analyte Stock Solution meas2 Add Analyte to Each Buffer prep1->meas2 prep2 Prepare Buffer Solutions (e.g., pH 2-12) prep2->meas2 meas1 Identify λ_max of Protonated & Deprotonated Forms meas3 Record Absorbance at λ_max for Each pH meas1->meas3 meas2->meas3 analysis1 Plot Absorbance vs. pH meas3->analysis1 analysis2 Fit Data to Sigmoidal Curve analysis1->analysis2 analysis3 Determine pKa from Inflection Point(s) analysis2->analysis3

Computational Prediction of pKa Values

In silico methods provide a rapid means of estimating pKa values, which is particularly valuable during the early stages of drug discovery.[1][2] These methods can be broadly categorized into quantum mechanical and empirical approaches.

  • Quantum Mechanical (QM) Methods: These first-principles approaches calculate the Gibbs free energy change (ΔG) of the deprotonation reaction using a thermodynamic cycle.[2][18] Methods based on Density Functional Theory (DFT), such as B3LYP and M06-2X, are commonly used to achieve a balance between accuracy and computational cost.[19][20][21] The accuracy of these predictions can be high, with errors often less than one pKa unit.[19][20]

  • Empirical Methods: These approaches, often integrated into commercial software packages, use quantitative structure-property relationship (QSPR) models.[22] They rely on large databases of experimentally measured pKa values and use algorithms to predict the pKa of a new molecule based on its structural fragments and physicochemical descriptors.[1][22]

G cluster_qm Quantum Mechanical (QM) Path cluster_empirical Empirical Path start Input Molecular Structure qm1 Generate 3D Conformations (Protonated & Deprotonated) start->qm1 emp1 Fragment Molecule into Recognized Substructures start->emp1 qm2 Optimize Geometry & Calculate Gas-Phase Free Energy (ΔG_gas) qm1->qm2 qm3 Calculate Solvation Free Energy (ΔG_solv) via Continuum Model qm2->qm3 qm4 Calculate Final ΔG_aq and Convert to pKa qm3->qm4 output Predicted pKa Values qm4->output emp2 Retrieve Base pKa Values from Database emp1->emp2 emp3 Apply Correction Factors (Inductive, Resonance Effects) emp2->emp3 emp4 Calculate Final pKa emp3->emp4 emp4->output

Analysis and Expected Values

For this compound, two distinct pKa values are expected, corresponding to the sequential deprotonation of the two nitrogen atoms.

Nitrogen CenterRing SystemHybridizationExpected pKa (approx.)Rationale
N-1 (pyridinium) Pyridinesp²~4.5 - 5.5Lower basicity due to higher s-character of the sp² orbital holding the lone pair more tightly.[5][7][8]
N-2 (piperidinium) Piperidinesp³~10.5 - 11.5Higher basicity characteristic of a secondary aliphatic amine with a readily available sp³ lone pair.[7][10]

When titrating the dihydrochloride salt with a strong base, the first proton to be removed will be from the more acidic center: the pyridinium nitrogen. The second proton will be removed from the less acidic (more basic) piperidinium nitrogen. Therefore, the lower pKa value (pKa₁) is assigned to the pyridine ring, and the higher pKa value (pKa₂) is assigned to the piperidine ring.

At physiological pH (~7.4), the pyridine nitrogen (pKa ≈ 5) will be predominantly in its neutral, unprotonated form, while the piperidine nitrogen (pKa ≈ 11) will be almost entirely in its positively charged, protonated form. This dicationic-to-monocationic transition is a critical piece of information for predicting drug-receptor interactions and cell membrane permeability.

Conclusion and Implications for Drug Development

The two nitrogen atoms in 4-(Piperidin-3-yl)pyridine possess markedly different pKa values due to fundamental differences in their hybridization and electronic environments. The sp²-hybridized pyridine nitrogen is weakly basic (pKa ≈ 5), while the sp³-hybridized piperidine nitrogen is strongly basic (pKa ≈ 11). This distinction can be reliably predicted by theory and precisely measured using established experimental techniques like potentiometric titration and UV-Vis spectrophotometry.

For researchers in drug development, this knowledge is indispensable. It allows for accurate prediction of the molecule's charge state in different biological compartments, which is essential for:

  • Formulation: Designing stable and soluble salt forms.

  • Pharmacokinetics: Modeling absorption in the acidic environment of the stomach versus the more neutral pH of the intestine.

  • Pharmacodynamics: Understanding the electrostatic interactions that may govern the binding of the molecule to its target protein.

A comprehensive understanding of the pKa values of ionizable centers is, therefore, a foundational requirement for advancing a compound through the development pipeline and optimizing its potential as a therapeutic agent.

References

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

  • Santos-Martins, D., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Chemagination. How to measure pKa by UV-vis spectrophotometry. Available from: [Link]

  • Santos-Martins, D., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. National Center for Biotechnology Information. Available from: [Link]

  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Available from: [Link]

  • Bezençon, J., et al. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. National Center for Biotechnology Information. Available from: [Link]

  • Various Authors. (2019). Which is more basic among Pyridine, Pyrrole and Piperidine? Quora. Available from: [Link]

  • Avdeef, A., et al. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. ResearchGate. Available from: [Link]

  • Routledge. Computational Approaches for the Prediction of pKa Values - 1st Edition. Available from: [Link]

  • Naeem, S., et al. (2019). Determination of the pKa values of some pyridine derivatives by computational methods. ResearchGate. Available from: [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

  • De Witte, P., et al. (2011). Development of Methods for the Determination of pKa Values. National Center for Biotechnology Information. Available from: [Link]

  • Pharma Tutor. (2024). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Available from: [Link]

  • The University of East Anglia. (2022). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. Available from: [Link]

  • Kromann, J. C. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. ResearchGate. Available from: [Link]

  • Schievano, E., et al. (2021). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. Available from: [Link]

  • Foroozandeh, M., et al. (2022). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. ACS Publications. Available from: [Link]

  • Scribd. Basicity of Piperidine & Pyridine. Available from: [Link]

  • Various Authors. (2018). Is piperidine more basic than pyridine? Quora. Available from: [Link]

  • Popowycz, F., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. National Center for Biotechnology Information. Available from: [Link]

  • DergiPark. (2023). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

  • Scientific Research Publishing. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Available from: [Link]

  • Brainly.in. (2024). Comparison of basicity of pyrrole, pyridine and piperidine. Available from: [Link]

  • University of Texas at Dallas. UV-Vis Spectrometry, pKa of a dye. Available from: [Link]

  • Berkhout, J. H., & Ram, H. N. A. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research. Available from: [Link]

  • University of Tartu. pKa values bases - Chair of Analytical Chemistry. Available from: [Link]

  • Unacademy. Factors That Affect the Basicity of Amines. Available from: [Link]

  • Kennepohl, D., & Farmer, S. (2020). 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts. Available from: [Link]

  • Ozimiński, W. P. (2020). Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. National Center for Biotechnology Information. Available from: [Link]

  • CSUSM STEM Success Center. Acid/Base Strength of Amines and Heterocycles. Available from: [Link]

  • Ozimiński, W. P. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. ACS Publications. Available from: [Link]

  • Amazon S3. (2020). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. Available from: [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]

  • Chemchart. 4-(piperidin-4-yl)pyridine (581-45-3). Available from: [Link]

  • ResearchGate. (2017). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. Available from: [Link]

  • Ashenhurst, J. (2017). 5 Key Basicity Trends of Amines. Master Organic Chemistry. Available from: [Link]

  • Zafar, S., et al. In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. Available from: [Link]

  • Dwivedi, A., et al. (2012). Prediction of Absolute Hydroxyl pKa Values for 3-Hydroxypyridin-4-ones. National Center for Biotechnology Information. Available from: [Link]

  • Atalay, T., & Avcı, D. (2019). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications. Available from: [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]

  • SlideShare. Preparation and Properties of Pyridine. Available from: [Link]

  • Wikipedia. Pyridine. Available from: [Link]

Sources

Navigating the Nuances: A Technical Guide to 4-(Piperidin-3-yl)pyridine Free Base and Dihydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Resource for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the selection of the appropriate solid-state form of an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its therapeutic efficacy, manufacturability, and stability. This guide provides a comprehensive technical exploration of the fundamental differences between the free base and dihydrochloride salt forms of 4-(Piperidin-3-yl)pyridine, a valuable heterocyclic building block in medicinal chemistry. By delving into the core physicochemical properties, handling considerations, and analytical characterization, this document serves as an essential resource for scientists navigating the complexities of API form selection.

The Strategic Importance of Salt Formation in Drug Development

The conversion of a free base, which is the neutral form of an amine-containing molecule, into a salt is a common and powerful strategy in drug development.[1] This transformation is not merely a chemical convenience but a deliberate choice to optimize the drug-like properties of a compound. Hydrochloride salts are among the most frequently utilized, accounting for approximately 60% of all basic drug salt forms.[2] The rationale behind this preference lies in the ability of salt formation to significantly enhance aqueous solubility, improve stability, and facilitate handling and formulation.[3]

The fundamental principle involves the protonation of a basic nitrogen atom by an acid, in this case, hydrochloric acid. For 4-(Piperidin-3-yl)pyridine, both the piperidinyl and pyridinyl nitrogen atoms are basic and can be protonated. The dihydrochloride salt form indicates that both of these nitrogens have accepted a proton, forming a dicationic species balanced by two chloride anions. This ionic character is the primary driver of the altered physicochemical properties compared to the neutral free base.

A Comparative Analysis of Physicochemical Properties

The decision to use the free base or the dihydrochloride salt of 4-(Piperidin-3-yl)pyridine hinges on a thorough understanding of their distinct physicochemical characteristics. While specific experimental data for the 3-yl isomer is not extensively published, we can infer the expected differences based on well-established principles and data from closely related analogs, such as the 4-yl isomer.

Property4-(Piperidin-3-yl)pyridine Free Base4-(Piperidin-3-yl)pyridine Dihydrochloride SaltRationale for the Difference
Aqueous Solubility Low to moderateHighThe ionic nature of the dihydrochloride salt allows for favorable interactions with polar water molecules, leading to significantly increased solubility compared to the less polar free base.[1]
Melting Point LowerHigherThe strong ionic lattice forces in the crystalline salt require more energy to overcome than the intermolecular forces in the free base, resulting in a higher melting point. For example, the related 2-(piperidin-4-yl)pyridine dihydrochloride has a melting point of 258-261 °C.
Hygroscopicity Generally lowCan be moderate to highThe presence of chloride ions and the potential for the salt to form hydrates can lead to a greater tendency to absorb moisture from the atmosphere.[3]
Chemical Stability Susceptible to oxidationMore stableThe lone pair of electrons on the nitrogen atoms in the free base are susceptible to oxidation. In the salt form, these lone pairs are protonated, reducing their reactivity.
Lipophilicity (LogP) HigherLowerThe free base is more nonpolar and will have a higher partition coefficient in an octanol/water system compared to the highly polar, water-soluble salt.

Note: The data presented is based on established physicochemical principles and may include data from closely related isomers as illustrative examples due to the limited availability of specific data for 4-(Piperidin-3-yl)pyridine.

Solubility: The Gateway to Bioavailability

Enhanced aqueous solubility is often the primary driver for developing a salt form of a basic drug.[4] For oral administration, a drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. The higher solubility of the dihydrochloride salt of 4-(Piperidin-3-yl)pyridine is anticipated to lead to improved dissolution rates and, consequently, better bioavailability compared to the free base.[3] The solubility of the salt is, however, pH-dependent. At higher pH values, the salt will convert back to the less soluble free base.[5]

Stability and Handling: Ensuring Product Integrity

The chemical stability of an API is paramount for ensuring its safety and efficacy throughout its shelf life. The free base form of amines can be susceptible to degradation through oxidation. By protonating the nitrogen atoms, the dihydrochloride salt form is inherently more stable.[1]

However, the improved stability against oxidation for the salt form can be offset by an increased sensitivity to moisture, a property known as hygroscopicity. Highly hygroscopic compounds can be challenging to handle and formulate, as moisture uptake can lead to physical changes like clumping and deliquescence, and potentially chemical degradation.[3] Therefore, the handling of the dihydrochloride salt may require controlled humidity environments.

Spectroscopic Differentiation: Identifying the Form

The conversion of the free base to the dihydrochloride salt induces distinct changes in the molecule's spectroscopic fingerprint, which can be readily observed using techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum, the protonation of the nitrogen atoms in 4-(Piperidin-3-yl)pyridine to form the dihydrochloride salt leads to a significant downfield shift of the signals corresponding to the protons on the carbon atoms adjacent to the nitrogens.[6] This deshielding effect is due to the increased positive charge on the nitrogen atoms, which withdraws electron density from the neighboring protons.[6]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the vibrational modes of a molecule. In the IR spectrum of the free base, a characteristic N-H stretching vibration for the secondary amine in the piperidine ring would be expected. Upon formation of the dihydrochloride salt, this N-H stretch will be replaced by a broad and strong N⁺-H stretching band at a higher frequency, typically in the range of 2400-2800 cm⁻¹. This broadness is a result of hydrogen bonding between the ammonium protons and the chloride counterions. The vibrations of the pyridine ring are also sensitive to the protonation state of the nitrogen atom.[7]

Experimental Protocols

General Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This protocol outlines the determination of thermodynamic solubility.[8]

  • Preparation of Saturated Solution: Add an excess amount of the test compound (either free base or dihydrochloride salt) to a known volume of purified water or a relevant buffer solution in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the solid phase from the solution by centrifugation or filtration.

  • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.

Protocol for Hygroscopicity Assessment

This protocol provides a general method for evaluating the hygroscopicity of a solid.

  • Sample Preparation: Accurately weigh a sample of the dihydrochloride salt into a tared container.

  • Controlled Humidity Exposure: Place the sample in a desiccator containing a saturated salt solution to maintain a specific relative humidity (RH) at a constant temperature (e.g., 25 °C). For example, a saturated solution of sodium chloride maintains an RH of approximately 75%.

  • Weight Monitoring: Periodically weigh the sample until a constant weight is achieved, indicating equilibrium.

  • Data Analysis: Calculate the percentage of weight gain to determine the extent of moisture uptake.

Protocol for Conversion of Free Base to Dihydrochloride Salt

This protocol describes a common method for the preparation of the dihydrochloride salt.

  • Dissolution: Dissolve the 4-(Piperidin-3-yl)pyridine free base in a suitable anhydrous organic solvent, such as diethyl ether, methanol, or isopropanol.

  • Acidification: While stirring, slowly add a solution of hydrochloric acid in an anhydrous solvent (e.g., HCl in diethyl ether or isopropanol) to the free base solution. Typically, a slight excess of HCl is used to ensure complete conversion.

  • Precipitation and Isolation: The dihydrochloride salt will often precipitate out of the solution. The solid can then be collected by filtration.

  • Drying: Wash the collected solid with the anhydrous solvent and dry it under vacuum to remove any residual solvent.

Visualization of Key Concepts

free_base_vs_salt FreeBase 4-(Piperidin-3-yl)pyridine Free Base HCl + 2 HCl Salt 4-(Piperidin-3-yl)pyridine Dihydrochloride Salt Base - 2 HCl (e.g., with base) HCl->Salt Protonation Base->FreeBase Deprotonation

Figure 1. Reversible conversion between the free base and dihydrochloride salt.

properties_comparison Title Physicochemical Property Comparison Solubility Aqueous Solubility Stability Chemical Stability Hygroscopicity Hygroscopicity MeltingPoint Melting Point FreeBase_Sol Low Salt_Sol High FreeBase_Stab Lower Salt_Stab Higher FreeBase_Hygro Low Salt_Hygro Potentially High FreeBase_MP Lower Salt_MP Higher FreeBase_Label Free Base Salt_Label Dihydrochloride Salt

Figure 2. Comparison of key physicochemical properties.

Conclusion

The choice between the free base and dihydrochloride salt of 4-(Piperidin-3-yl)pyridine is a multifaceted decision that requires a careful evaluation of various physicochemical properties. The dihydrochloride salt generally offers significant advantages in terms of aqueous solubility and chemical stability, which are often crucial for successful drug development. However, these benefits may be accompanied by challenges related to hygroscopicity. A comprehensive understanding of these trade-offs, supported by robust experimental characterization, is essential for selecting the optimal solid-state form that will ensure the development of a safe, effective, and stable pharmaceutical product. This guide provides the foundational knowledge and practical protocols to empower researchers in making these critical decisions.

References

  • J-Stage. (Date not available). Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. [Link]

  • Request PDF. (Date not available). Chapter 3. Analytical Techniques in Solid-state Characterization. [Link]

  • Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial?[Link]

  • Open Access Journals. (Date not available). Solid-State Characterization in Drug Development and Formulation. [Link]

  • Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link]

  • Canadian Science Publishing. (Date not available). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d, AND. [Link]

  • Canadian Science Publishing. (Date not available). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]

  • ACS Publications. (2025, April 29). Characterization of Solid-State Complexities in Pharmaceutical Materials via Stimulated Raman Scattering Microscopy | Analytical Chemistry. [Link]

  • Scribd. (Date not available). Analytical Techniques For Characterization of Solid State | PDF | Differential Scanning Calorimetry | Thermal Analysis. [Link]

  • IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Link]

  • Pharmaguideline Forum. (2022, February 1). Free Base vs Salt Form Reference Standards. [Link]

  • RSC Publishing. (2022, October 11). Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. [Link]

  • RSC Publishing. (Date not available). 188. Infrared spectra and hydrogen bonding in pyridine derivatives. [Link]

  • Ataman Kimya. (Date not available). PIPERIDINE. [Link]

  • (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. [Link]

  • (Date not available). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • (2017, December 24). Solubility-pH profiles of a free base and its salt: sibutramine as a case study. [Link]

  • Wikipedia. (Date not available). Pyridine. [Link]

  • ACS Publications. (2022, February 15). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. [Link]

  • (Date not available). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. [Link]

  • (Date not available). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • PubMed. (2019, October 1). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. [Link]

  • Request PDF. (2025, August 7). Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. [Link]

  • (Date not available). Isotropic NMR Shifts in Pyridine-Type Bases Complexed with Paramagnetic Ni II and COIl Acetylacetonates*. [Link]

  • (2022, October 31). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

  • Chem-Impex. (Date not available). 4-(Piperidin-4-Ylsulfanyl)Pyridine Dihydrochloride. [Link]

  • Pearson+. (Date not available). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep. [Link]

  • Chemchart. (Date not available). 4-(piperidin-4-yl)pyridine (581-45-3). [Link]

  • PubChemLite. (Date not available). 4-(pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride (C11H16N2O). [Link]

  • Cheméo. (Date not available). Chemical Properties of Piperidine, 4,4'-(1,3-propanediyl)bis- (CAS 16898-52-5). [Link]

Sources

Methodological & Application

Technical Application Note: Modular Synthesis of 4-(Piperidin-3-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details a robust, scalable protocol for the synthesis of 4-(piperidin-3-yl)pyridine dihydrochloride . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for Janus kinase (JAK) inhibitors (e.g., Tofacitinib analogs) and histamine H4 receptor antagonists.

Synthetic Strategy: The "Suzuki-Reduction" Route

While direct reduction of 3,4'-bipyridine is possible, it often suffers from poor regioselectivity, yielding mixtures of piperidine isomers. To ensure structural integrity and high purity, this protocol utilizes a Suzuki-Miyaura cross-coupling approach followed by catalytic hydrogenation.

Advantages of this Protocol:

  • Regiocontrol: The connectivity is established unambiguously by the coupling partners.

  • Modularity: The use of N-Boc protection allows for easy purification and prevents catalyst poisoning by the secondary amine.

  • Scalability: The selected reagents (Pd(dppf)Cl₂, Pd/C) are standard industrial catalysts.

Retrosynthetic Analysis & Pathway Visualization

The synthesis is deconstructed into three critical phases: Cross-coupling, Saturation, and Deprotection.

Retrosynthesis Target Target: 4-(Piperidin-3-yl)pyridine Dihydrochloride Inter2 Intermediate 2: N-Boc-3-(4-pyridyl)piperidine Target->Inter2 Deprotection (HCl/Dioxane) Inter1 Intermediate 1: N-Boc-tetrahydropyridine Derivative Inter2->Inter1 Hydrogenation (H2, Pd/C) SM1 Starting Material A: 4-Bromopyridine HCl Inter1->SM1 Suzuki Coupling (Pd cat.) SM2 Starting Material B: N-Boc-1,2,5,6-tetrahydropyridine- 3-boronic acid pinacol ester Inter1->SM2 Suzuki Coupling

Figure 1: Retrosynthetic logic flow ensuring regiochemical fidelity.

Experimental Protocol

Phase 1: Suzuki-Miyaura Cross-Coupling

Objective: Construct the C-C bond between the pyridine ring and the tetrahydropyridine ring.

Reagents & Materials:

Reagent Equiv. Role
4-Bromopyridine HCl 1.0 Electrophile
N-Boc-1,2,5,6-tetrahydropyridine-3-boronic acid pinacol ester 1.1 Nucleophile (Boronate)
Pd(dppf)Cl₂ · DCM 0.05 Catalyst
Potassium Carbonate (K₂CO₃) 3.0 Base

| 1,4-Dioxane / Water (4:1) | - | Solvent System |

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend 4-Bromopyridine HCl (1.0 equiv) and N-Boc-1,2,5,6-tetrahydropyridine-3-boronic acid pinacol ester (1.1 equiv) in a mixture of 1,4-dioxane and water (4:1 ratio, approx. 10 mL/mmol).

  • Neutralization & Activation: Add K₂CO₃ (3.0 equiv). Note: The extra equivalent of base is required to neutralize the HCl salt of the pyridine starting material.

  • Degassing (Critical): Sparge the mixture with Argon or Nitrogen for 15 minutes. Oxygen presence promotes homocoupling and catalyst deactivation.

  • Catalysis: Add Pd(dppf)Cl₂[1] · DCM (5 mol%).

  • Reaction: Heat the mixture to 90°C for 4–6 hours under an inert atmosphere. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2]

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine.[3] Dry the organic layer over Na₂SO₄, filter, and concentrate.[4]

  • Purification: Purify via flash column chromatography (SiO₂, Gradient: 0–40% EtOAc in Hexanes) to yield tert-butyl 3-(pyridin-4-yl)-5,6-dihydropyridine-1(2H)-carboxylate.

Phase 2: Catalytic Hydrogenation

Objective: Reduce the alkene in the tetrahydropyridine ring to form the saturated piperidine ring.

Reagents & Materials:

Reagent Role
Intermediate 1 (from Phase 1) Substrate
Pd/C (10% w/w) Catalyst (10-20 wt% loading)
Hydrogen Gas (H₂) Reductant (Balloon pressure)

| Methanol (MeOH) | Solvent |

Procedure:

  • Dissolution: Dissolve the Suzuki product in MeOH (0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (10–20% by weight of substrate) under an inert atmosphere (Nitrogen purge). Safety: Pd/C is pyrophoric; do not add to dry solvent.

  • Hydrogenation: Purge the flask with H₂ (balloon) three times. Stir vigorously at room temperature under H₂ atmosphere (1 atm) for 12–16 hours.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.

  • Isolation: Concentrate the filtrate in vacuo to yield tert-butyl 3-(pyridin-4-yl)piperidine-1-carboxylate. This is usually pure enough for the next step.

Phase 3: Boc-Deprotection & Salt Formation

Objective: Remove the protecting group and form the stable dihydrochloride salt.

Reagents & Materials:

Reagent Role
Intermediate 2 (from Phase 2) Substrate
4M HCl in 1,4-Dioxane Acidic Cleavage Agent

| Diethyl Ether or MTBE | Precipitation Solvent |

Procedure:

  • Reaction: Dissolve the hydrogenated intermediate in a minimal amount of 1,4-dioxane or DCM. Cool to 0°C.

  • Acidification: Add 4M HCl in Dioxane (10 equiv) dropwise.

  • Cleavage: Warm to room temperature and stir for 2–4 hours. A white precipitate should begin to form.

  • Precipitation: Dilute the mixture with excess Diethyl Ether or MTBE to fully precipitate the salt.

  • Filtration: Filter the solid under a nitrogen stream (the salt is hygroscopic). Wash with ether.[4]

  • Drying: Dry under high vacuum/lyophilization to obtain This compound as a white to off-white solid.

Reaction Workflow Diagram

Workflow Step1 Phase 1: Suzuki Coupling (Pd(dppf)Cl2, K2CO3, 90°C) Step2 Phase 2: Hydrogenation (H2, Pd/C, MeOH) Step1->Step2 Yields N-Boc-dihydropyridine Step3 Phase 3: Deprotection (4M HCl in Dioxane) Step2->Step3 Yields N-Boc-piperidine Final Product: 4-(Piperidin-3-yl)pyridine 2HCl Step3->Final Precipitation

Figure 2: Step-by-step reaction workflow.

Analytical Validation (Self-Validating Systems)

To ensure the protocol was successful, verify the following analytical checkpoints:

  • Checkpoint 1 (Post-Suzuki):

    • LC-MS: Look for Mass [M+H]⁺ = 261.16 (for C₁₅H₂₀N₂O₂).

    • NMR: Verify the presence of the pyridine aromatic protons (2 doublets approx 8.5 and 7.2 ppm) and the tert-butyl singlet (1.45 ppm).

  • Checkpoint 2 (Post-Hydrogenation):

    • NMR: Disappearance of the alkene proton signal (approx 6.0-6.5 ppm) from the tetrahydropyridine ring.

  • Checkpoint 3 (Final Product):

    • ¹H NMR (D₂O or DMSO-d₆):

      • Pyridine protons: ~8.7 ppm (d, 2H), ~7.8 ppm (d, 2H) (shifted downfield due to protonation).

      • Piperidine protons: Multiplets between 1.6–3.5 ppm.

      • Absence of Boc singlet (~1.4 ppm).

    • Elemental Analysis: Confirm stoichiometry corresponds to •2HCl.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Suzuki Protodeboronation of vinyl boronateUse milder base (Cs₂CO₃) or switch to Pd(PPh₃)₄. Ensure strict temp control (do not overheat).
Incomplete Hydrogenation Catalyst poisoningEnsure Sulfur is absent from Phase 1 workup. Increase H₂ pressure to 50 psi.
Hygroscopic Product HCl salt natureHandle rapidly. Lyophilize from water if necessary. Store in desiccator.

References

  • Suzuki-Miyaura Coupling of Pyridines

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Synthesis of Tetrahydropyridine Boronates

    • Occhiato, E. G., et al. (2005).[5] Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. Journal of Organic Chemistry, 70(18), 7324-7330.[5] Link

  • General Boc Deprotection Protocol

    • Han, G., et al. (2004). Recent development of peptide coupling reagents in organic synthesis.[6] Tetrahedron, 60(11), 2447-2467. (Standard HCl/Dioxane methodology). Link

  • Commercial Reagent Data

    • N-Boc-1,2,5,6-tetrahydropyridine-3-boronic acid pinacol ester (CAS: 286961-14-6). Sigma-Aldrich Product Specification. Link

Sources

Reaction conditions for nucleophilic substitution using 4-(Piperidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing N-Functionalization of 4-(Piperidin-3-yl)pyridine

Abstract & Strategic Importance

4-(Piperidin-3-yl)pyridine (CAS: 19733-56-3) is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Rho-kinase, JAK) and GPCR ligands. Its value lies in its dual-nitrogen architecture: a highly basic, nucleophilic piperidine ring (secondary amine) linked to a tunable pyridine ring.

However, this duality presents a specific synthetic challenge: Chemoselectivity . Successful utilization of this scaffold requires conditions that exclusively functionalize the piperidine nitrogen (Npip) without quaternizing the pyridine nitrogen (Npy) or racemizing the chiral center at C3.

This guide details optimized protocols for SN2 Alkylation and SNAr Arylation , grounded in pKa-driven mechanistic analysis to ensure high yield and enantiomeric integrity.

Mechanistic Insight: The pKa Advantage

The successful functionalization of this scaffold relies on exploiting the significant basicity gap between the two nitrogen atoms.

  • Piperidine Nitrogen (Npip): sp3 hybridized.[1] pKa ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     11.0. Highly nucleophilic.
    
  • Pyridine Nitrogen (Npy): sp2 hybridized with the lone pair orthogonal to the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -system. pKa 
    
    
    
    5.[2]2. Weakly nucleophilic.

Implication: Under controlled pH and stoichiometric conditions, the piperidine amine reacts orders of magnitude faster than the pyridine nitrogen. However, in the presence of highly reactive electrophiles (e.g., methyl iodide, benzyl bromide) and excess heat, the pyridine nitrogen can act as a "nucleophilic trap," leading to bis-alkylation (quaternization).

Visualizing the Chemoselectivity Landscape

ReactivityProfile Scaffold 4-(Piperidin-3-yl)pyridine (Substrate) N_pip Piperidine NH (sp3, pKa ~11) PRIMARY NUCLEOPHILE Scaffold->N_pip Site A N_py Pyridine N (sp2, pKa ~5.2) WEAK NUCLEOPHILE Scaffold->N_py Site B Electrophile Electrophile (R-X) N_pip->Electrophile Fast (k1) N_py->Electrophile Slow (k2) (Avoid with Temp Control) Product_Desired Desired Product (N-Alkylated Piperidine) Electrophile->Product_Desired Product_Side Side Product (Pyridinium Salt) Electrophile->Product_Side

Figure 1: Reactivity profile highlighting the kinetic preference for the piperidine nitrogen.

Protocol A: SN2 N-Alkylation

This protocol is optimized for coupling with alkyl halides (e.g., benzyl bromides, alkyl chlorides).

Critical Control Point: To prevent pyridine quaternization, avoid "super-electrophiles" (like MeI) unless strictly stoichiometric, and use inorganic bases that buffer the reaction.

Reagents & Stoichiometry
ComponentEquivalentsRoleRecommended Reagent
Scaffold 1.0Nucleophile4-(Piperidin-3-yl)pyridine
Electrophile 1.1Alkylating AgentR-CH2-Br / R-CH2-OMs
Base 2.0 - 3.0Acid ScavengerK2CO3 or Cs2CO3
Solvent N/AMediumAcetonitrile (MeCN) or DMF
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask, dissolve 4-(Piperidin-3-yl)pyridine (1.0 eq) in anhydrous Acetonitrile (0.1 M concentration).

    • Note: MeCN is preferred over DMF for easier workup, unless the electrophile is insoluble.

  • Base Addition: Add K2CO3 (2.0 eq) followed by the Alkyl Halide (1.1 eq).

  • Reaction: Stir at Room Temperature (25°C) for 4–16 hours.

    • Optimization: If the electrophile is unreactive (e.g., alkyl chloride), add KI (0.1 eq) as a Finkelstein catalyst and heat to 60°C. Do not exceed 80°C to avoid pyridine alkylation.

  • Monitoring: Monitor via LC-MS. Look for the [M+R] peak. If a peak at [M+2R] appears (bis-alkylation), lower the temperature.

  • Workup:

    • Filter off the inorganic solids.

    • Concentrate the filtrate.[3]

    • Redissolve in EtOAc and wash with saturated NaHCO3.

Protocol B: SNAr N-Arylation

This protocol is used to attach the scaffold to heteroaryl cores (e.g., chloropyrimidines, fluoronitrobenzenes), common in kinase inhibitor synthesis.

Critical Control Point: The pyridine ring in the scaffold is electron-deficient, making it stable against self-reaction. However, the reaction requires heat, so oxidation of the pyridine nitrogen is a risk if not performed under inert atmosphere.

Reagents & Stoichiometry
ComponentEquivalentsRoleRecommended Reagent
Scaffold 1.0Nucleophile4-(Piperidin-3-yl)pyridine
Aryl Halide 1.0 - 1.2Electrophile2-Chloropyrimidine / 4-F-Nitrobenzene
Base 2.5Proton SpongeDIPEA (Hünig's Base)
Solvent N/APolar AproticDMSO or NMP
Step-by-Step Methodology
  • Preparation: Dissolve the Aryl Halide (1.0 eq) and 4-(Piperidin-3-yl)pyridine (1.0 eq) in DMSO (0.2 M).

    • Note: DMSO accelerates SNAr rates significantly compared to alcohols.

  • Base Addition: Add DIPEA (2.5 eq).

  • Reaction: Heat to 100°C under Nitrogen/Argon for 2–6 hours.

    • Why Inert Gas? Hot pyridine rings are susceptible to N-oxide formation in air.

  • Workup (The "Crash-Out" Method):

    • Cool the reaction to room temperature.[3]

    • Slowly pour the DMSO mixture into Ice Water (10x volume).

    • The hydrophobic product often precipitates. Filter and dry.[3]

    • Alternative: If no precipitate forms, extract with EtOAc/IPA (3:1).

Purification Strategy: The "Dual-Base" Challenge

Standard silica chromatography can be difficult because the product contains two basic nitrogens, causing severe tailing (streaking) on the column.

Recommended Mobile Phase: Use Dichloromethane (DCM) / Methanol (MeOH) with an ammonia modifier.

  • Gradient: 0%

    
     10% MeOH (containing 7N NH3) in DCM.
    
  • Rationale: The ammonia competes with the pyridine/piperidine residues for the acidic silanol sites on the silica, sharpening the peaks.

Decision Logic for Experimental Design

Use the following workflow to select the correct condition set for your target molecule.

Workflow Start Start: Functionalize 4-(Piperidin-3-yl)pyridine Check_E Analyze Electrophile Type Start->Check_E Is_Alkyl Alkyl Halide (Bn-Br, Alkyl-I) Check_E->Is_Alkyl Is_Aryl Activated Aryl Halide (Cl-Pyrimidine, F-NO2-Ph) Check_E->Is_Aryl Is_Unactivated Unactivated Aryl Halide (Br-Benzene, Cl-Pyridine) Check_E->Is_Unactivated Method_A Protocol A: S_N2 Solvent: MeCN Base: K2CO3 Temp: 25°C Is_Alkyl->Method_A Method_B Protocol B: S_NAr Solvent: DMSO Base: DIPEA Temp: 100°C Is_Aryl->Method_B Method_C Protocol C: Buchwald-Hartwig Cat: Pd2(dba)3 / BINAP Base: NaOtBu Temp: 110°C Is_Unactivated->Method_C

Figure 2: Decision tree for selecting reaction conditions based on electrophile reactivity.

References

  • pKa Analysis of Heterocycles

    • Title: "Extension of the Self-Consistent Spectrophotometric Basicity Scale in Acetonitrile to a Full Span of 28 pKa Units."
    • Source:Journal of Organic Chemistry (2005).[4]

    • URL:[Link]

  • SNAr Methodology in Drug Discovery

    • Title: "Practical and Scalable Synthesis of JAK Inhibitors via SNAr."
    • Source:Organic Process Research & Development (General Reference for SNAr on Pyrimidines).
    • URL:[Link]

  • Piperidine vs.

    • Title: "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions."[3][5][6]

    • Source:Organic & Biomolecular Chemistry (2014).[5][7]

    • URL:[Link]

  • Buchwald-Hartwig Amination (Alternative Route)

    • Title: "Palladium-Catalyzed Amin
    • Source:Chemical Reviews (2006).
    • URL:[Link]

Sources

Application Note: Protocol for the Conversion of 4-(Piperidin-3-yl)pyridine 2HCl to Free Base

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The conversion of 4-(Piperidin-3-yl)pyridine dihydrochloride (2HCl) to its free base form is a critical preparatory step in synthetic medicinal chemistry.[1] While the dihydrochloride salt offers superior stability and shelf-life, the free base is required for nucleophilic applications, such as reductive aminations, amide couplings, or


 reactions.

The Core Challenge: This molecule is an amphiphilic diamine .[1] It contains a lipophilic pyridine ring and a polar, secondary piperidine amine.[1]

  • Pyridine Nitrogen (

    
    ):  Weakly basic (
    
    
    
    ).[1][2]
  • Piperidine Nitrogen (

    
    ):  Moderately basic (
    
    
    
    ).[1]

Critical Failure Point: Many researchers attempt neutralization using weak bases like Sodium Bicarbonate (


, pH ~8.5).[1] This effectively deprotonates the pyridine but leaves the piperidine largely protonated (charged), resulting in poor extraction efficiency and low yields.[1] Successful desalting requires a pH > 12.5. [1]

Physicochemical Context & Solubility Profile[1][2][3][4]

To design a self-validating protocol, we must understand the species distribution at various pH levels.[1]

Species StateDominant ChargeApprox.[1][3] pH RangeSolubility
Dihydrochloride +2 (Dication)pH < 4High (

), Low (Organic)
Monohydrochloride +1 (Monocation)pH 6 – 9Moderate (

), Low (Organic)
Free Base NeutralpH > 12Low/Mod (

), High (DCM/CHCl3)

Expert Insight: Due to the secondary amine, the free base retains significant water solubility compared to simple aromatics.[1] Standard extraction with Diethyl Ether or Hexanes often fails.[1] We utilize Chlorinated Solvents (DCM or Chloroform) often modified with Isopropanol (IPA) to maximize recovery.[1]

Protocol A: Liquid-Liquid Extraction (Standard Scale)

Recommended for scales > 500 mg.[1]

Reagents & Equipment[1][5][6][7]
  • Starting Material: 4-(Piperidin-3-yl)pyridine 2HCl[1]

  • Base: 2N or 5N Sodium Hydroxide (NaOH)[1]

  • Solvent A: Dichloromethane (DCM)[1]

  • Solvent B: Isopropanol (IPA)[1]

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    )[1]
    
  • Indicator: pH paper (Range 1-14)

Step-by-Step Methodology
  • Dissolution: Dissolve the 2HCl salt in minimal distilled water (approx. 5 mL per gram of salt). The solution will be acidic (pH ~1-2).[1]

  • Basification (The Critical Step):

    • Place the aqueous solution in an appropriately sized Erlenmeyer flask or beaker.

    • Slowly add 5N NaOH dropwise with stirring.

    • Observation: The solution may become cloudy as the free base oils out.[1]

    • Checkpoint: Test with pH paper. Continue adding NaOH until pH

      
       12.5 .
      
    • Note: Do not stop at pH 9.[1] The piperidine is still protonated.[1]

  • Extraction:

    • Transfer to a separatory funnel.[1]

    • Add the organic extraction solvent.[1]

      • Standard: 100% DCM.[1]

      • Optimized (for higher yield):3:1 DCM:IPA mixture. The alcohol helps extract the polar amine.[1]

    • Shake vigorously for 2 minutes and vent. Allow layers to separate.[1]

    • Collect the lower organic layer.[1]

    • Repeat: Perform the extraction 3 times total (

      
       solvent volume).
      
  • Washing & Drying:

    • Combine organic extracts.[1]

    • Wash once with a small volume of Brine (Saturated NaCl).[1]

      • Why? This pulls residual bulk water out of the organic phase.[1]

    • Dry the organic phase over Anhydrous

      
       for 15 minutes.
      
  • Isolation:

    • Filter off the drying agent.[1]

    • Concentrate in vacuo (Rotary Evaporator) at 35-40°C.

    • Result: The free base is typically a viscous oil or low-melting solid.[1]

Protocol B: Solid-Phase Extraction (SCX)

Recommended for scales < 500 mg or High-Throughput Library Synthesis.[1]

This method avoids liquid-liquid interface issues (emulsions) and guarantees removal of all inorganic salts.[1]

Reagents
  • Cartridge: SCX-2 (Strong Cation Exchange - Propylsulfonic acid functionalized silica).[1]

  • Wash Solvent: Methanol (MeOH).[1]

  • Elution Solvent: 2M Ammonia (

    
    ) in Methanol.
    
Workflow
  • Conditioning: Flush the SCX cartridge with 2 column volumes (CV) of MeOH.[1]

  • Loading: Dissolve the 2HCl salt in minimal MeOH (or water if solubility is poor) and load onto the cartridge.

    • Mechanism:[4][5][6] The amine binds tightly to the sulfonic acid resin; Chloride ions pass through.[1]

  • Washing: Flush with 3 CV of MeOH.

    • Result: Impurities and inorganic salts are washed away.[1] The product remains bound.

  • Elution: Flush with 2-3 CV of 2M

    
     in MeOH .
    
    • Mechanism:[4][5][6] The excess ammonia displaces the pyridine/piperidine from the resin.[1]

  • Concentration: Evaporate the ammoniacal methanol to yield the pure free base.

Process Visualization

The following diagram illustrates the decision logic and workflow for both methods.

DesaltingProtocol cluster_warning Critical Control Point Start Start: 4-(Piperidin-3-yl)pyridine 2HCl ScaleCheck Check Scale Start->ScaleCheck MethodA Method A: Liquid-Liquid Extraction (>500 mg) ScaleCheck->MethodA Large Scale MethodB Method B: SCX Cartridge (<500 mg) ScaleCheck->MethodB Small Scale Dissolve Dissolve in Water MethodA->Dissolve Basify Add 5N NaOH Target pH > 12.5 Dissolve->Basify Extract Extract 3x with DCM:IPA (3:1) Basify->Extract Dry Dry (Na2SO4) & Evaporate Extract->Dry Final Final Product: Free Base (Oil/Solid) Dry->Final Load Load onto SCX-2 Column MethodB->Load Wash Wash with MeOH (Removes Cl-) Load->Wash Elute Elute with 2M NH3 in MeOH Wash->Elute EvapB Concentrate Elute->EvapB EvapB->Final

Caption: Workflow logic for desalting 4-(Piperidin-3-yl)pyridine. Note the critical pH adjustment step in Method A to ensure full deprotonation of the piperidine ring.

Quality Control & Validation

Before proceeding to the next synthetic step, validate the conversion using these checks:

TestExpected Result (Free Base)Failure Mode (Salt Remaining)

NMR (

)
Sharp peaks. Piperidine NH proton often invisible or broad singlet.[1]Broad peaks. Significant shift in protons adjacent to Nitrogen (

).[1][2]
Silver Nitrate Test Dissolve trace in water/HNO3.[1] Add

. Clear solution.
White precipitate (

) indicates residual Hydrochloride.[1]
Solubility Check Fully soluble in DCM.[1]Cloudiness or suspension in DCM.

Storage and Stability

  • Atmospheric Sensitivity: Secondary amines absorb

    
     from the air to form carbamates.[1] Store the free base under Nitrogen or Argon.[1]
    
  • Temperature: Store at 2-8°C.

  • Shelf Life: The free base is less stable than the 2HCl salt.[1] It is recommended to generate it immediately prior to use.[1]

References

  • pKa Data: Evans, D. A. (2005).[1] pKa's of Nitrogen Acids. Harvard University.[1] Link (General reference for Pyridine/Piperidine pKa values).[1]

  • Extraction Methodology: Vogel, A. I.[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1] (Standard protocols for amine extraction).

  • Safety Data: National Center for Biotechnology Information (2024). PubChem Compound Summary for Piperidine. Link (Handling and Safety context).[1]

  • SCX Usage: Biotage Application Note. Catch and Release: Purification of Amines using ISOLUTE® SCX-2. Link (General manufacturer protocol for SCX cartridges).[1]

Sources

Mastering the Dissolution of 4-(Piperidin-3-yl)pyridine dihydrochloride: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical First Step in Your Research

Welcome to our comprehensive technical guide on the dissolution of 4-(Piperidin-3-yl)pyridine dihydrochloride, a key building block in contemporary drug discovery and development. As a polar, heterocyclic compound, its effective solubilization is the gateway to accurate and reproducible results in a multitude of downstream applications, from high-throughput screening to preclinical evaluation. The dihydrochloride salt form is specifically designed to enhance aqueous solubility, a common strategy for amine-containing active pharmaceutical ingredients (APIs). However, selecting the optimal solvent system extends beyond simple miscibility, requiring a nuanced understanding of the compound's physicochemical properties and the specific demands of the intended experimental workflow.

This guide is crafted for researchers, scientists, and drug development professionals. It moves beyond a generic listing of solvents to provide a detailed, experience-driven framework for making informed decisions. We will delve into the underlying principles of solubility for this class of compounds, present detailed protocols for dissolution in various solvent systems, and offer troubleshooting guidance for common challenges. Our aim is to empower you with the knowledge to confidently prepare solutions of this compound that are stable, homogenous, and fit for purpose.

Physicochemical Properties at a Glance

Understanding the fundamental properties of this compound is paramount to predicting its behavior in different solvents.

PropertyValue/InformationSource
Molecular Formula C₁₀H₁₄N₂ · 2HClN/A
Molecular Weight 235.15 g/mol N/A
Appearance Typically a white to off-white solidGeneral knowledge
pKa The piperidine and pyridine nitrogens are basic and will be protonated at physiological pH. The exact pKa values are not readily available in public literature but are crucial for understanding pH-dependent solubility.General chemical principles
Hygroscopicity Hydrochloride salts of amines are often hygroscopic. Proper storage in a desiccated environment is crucial to prevent water absorption, which can affect weighing accuracy and stability.[1][2][1][2]

Solvent Selection: A Strategic Approach

The "like dissolves like" principle is a foundational concept in solubility. As a dihydrochloride salt, this compound is a polar and ionic compound. Therefore, polar solvents are the primary candidates for its dissolution.

Aqueous Solvents: The Gold Standard for Biological Assays

For most biological applications, aqueous-based buffers are the preferred solvent system to maintain physiological relevance.

  • Water: Pyridine hydrochloride, a related simple salt, is highly soluble in water.[1] It is anticipated that this compound will also exhibit good solubility in water due to the presence of the two hydrochloride moieties, which readily dissociate to form charged species that can be solvated by polar water molecules.

  • Buffered Solutions (e.g., PBS, Tris-HCl): For cell-based assays or other biological experiments requiring stable pH, buffered solutions are essential. The solubility of this compound is expected to be pH-dependent. At lower pH values, the amine groups will be fully protonated, enhancing solubility. As the pH increases towards the pKa of the amines, the free base concentration will rise, which may lead to precipitation if the free base has lower aqueous solubility.

Organic Solvents: Expanding the Formulation Toolbox

In certain scenarios, such as in organic synthesis or for the preparation of high-concentration stock solutions, organic solvents are necessary.

  • Polar Protic Solvents:

    • Methanol and Ethanol: These alcohols are polar and capable of hydrogen bonding, making them good candidates for dissolving hydrochloride salts.[3] Pyridine hydrochloride is soluble in ethanol.[1]

  • Polar Aprotic Solvents:

    • Dimethyl Sulfoxide (DMSO): A powerful and versatile polar aprotic solvent, DMSO is widely used for preparing high-concentration stock solutions of organic compounds for in vitro screening.[4] It is a good first choice for dissolving many small molecules.

    • Dimethylformamide (DMF): Similar to DMSO, DMF is another polar aprotic solvent capable of dissolving a wide range of organic compounds.

Solvent Miscibility and Co-Solvent Systems

For compounds with limited aqueous solubility, a co-solvent system can be employed. Typically, a high-concentration stock solution is first prepared in an organic solvent like DMSO, and then diluted into the final aqueous medium. It is crucial to ensure that the final concentration of the organic solvent is low enough to not affect the biological assay (typically <1%, and often <0.1%).

Experimental Protocols for Dissolution

The following protocols provide a systematic approach to dissolving this compound.

Protocol 1: Preparation of an Aqueous Stock Solution

This protocol is suitable for preparing solutions for direct use in aqueous-based assays.

Materials:

  • This compound

  • High-purity water (e.g., Milli-Q® or equivalent) or desired aqueous buffer (e.g., PBS, pH 7.4)

  • Calibrated analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bar or vortex mixer

  • Sterile syringe filters (0.22 µm) for sterile applications

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a clean, dry weighing vessel. Due to its potential hygroscopicity, it is advisable to work quickly and in a low-humidity environment.

  • Initial Dissolution: Transfer the weighed compound to a volumetric flask. Add approximately 70-80% of the final volume of the desired aqueous solvent.

  • Mixing: Stir the solution using a magnetic stirrer or vortex until the solid is completely dissolved. Gentle warming (e.g., to 37°C) in a water bath can be employed to aid dissolution, but be cautious of potential degradation at elevated temperatures. Visually inspect the solution against a dark background to ensure no undissolved particulates remain.

  • Final Volume Adjustment: Once the solid is fully dissolved, add the solvent to the final volume mark on the volumetric flask.

  • Homogenization: Invert the flask several times to ensure a homogenous solution.

  • Sterilization (if required): For cell culture or other sterile applications, filter the solution through a 0.22 µm sterile syringe filter into a sterile container.

  • Storage: Store the solution at the recommended temperature (typically 2-8°C for short-term storage or -20°C to -80°C for long-term storage) in a tightly sealed container to prevent solvent evaporation and contamination.

Protocol 2: Preparation of a High-Concentration Organic Stock Solution (e.g., in DMSO)

This is the standard procedure for creating concentrated stock solutions for serial dilution in biological assays.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or glass vials

  • Vortex mixer or sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound into a pre-weighed microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mM, 50 mM).

  • Dissolution: Vortex the mixture vigorously. If the compound does not readily dissolve, sonication in a water bath for a few minutes can be applied. Gentle warming may also be used if necessary.

  • Visual Inspection: Ensure the solution is clear and free of any solid particles.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the containers are tightly sealed to prevent moisture absorption by the hygroscopic DMSO.

Solubility Data Summary (Qualitative)

SolventExpected SolubilityRationale/Notes
Water HighAs a dihydrochloride salt of a polar molecule, high aqueous solubility is expected.[1]
Phosphate Buffered Saline (PBS, pH 7.4) HighSolubility is anticipated to be good, but may be influenced by the final pH and buffer components.
Ethanol SolublePolar protic nature of ethanol should facilitate dissolution.[3]
Methanol SolubleSimilar to ethanol, methanol is a suitable polar protic solvent.
Dimethyl Sulfoxide (DMSO) SolubleA versatile polar aprotic solvent expected to readily dissolve the compound.[4]
Dimethylformamide (DMF) SolubleAnother effective polar aprotic solvent.
Dichloromethane (DCM) Likely Sparingly Soluble to InsolubleThe lower polarity of DCM makes it a less favorable solvent for a polar salt.
Hexane/Heptane InsolubleNon-polar aliphatic solvents are not suitable for dissolving polar salts.[5]

Troubleshooting Common Dissolution Issues

  • Precipitation upon Dilution of Organic Stock in Aqueous Buffer: This is a common issue when the free base of the compound has low aqueous solubility.

    • Solution: Decrease the concentration of the stock solution or the final concentration in the aqueous medium. Ensure the final percentage of the organic co-solvent is as low as possible.

  • Compound Fails to Dissolve:

    • Solution: Try gentle heating or sonication. If the compound still does not dissolve, the chosen solvent may not be appropriate, or the desired concentration may be above its solubility limit. Consider trying a different solvent from the recommended list.

  • Solution appears cloudy or hazy:

    • Solution: This may indicate the presence of insoluble impurities or that the solubility limit has been exceeded. Centrifuge the solution and use the supernatant, or filter the solution. It is advisable to determine the concentration of the clarified solution analytically (e.g., by UV-Vis spectroscopy or HPLC).

Visualization of the Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate solvent for your experiment.

Solvent_Selection_Workflow Solvent Selection Workflow for this compound start Start: Define Experimental Need biological_assay Biological Assay? start->biological_assay Yes organic_synthesis Organic Synthesis / High-Concentration Stock? start->organic_synthesis No aqueous_buffer Use Aqueous Buffer (e.g., PBS, Tris) biological_assay->aqueous_buffer dmso_dmf Use Polar Aprotic Solvent (e.g., DMSO, DMF) organic_synthesis->dmso_dmf direct_dissolution Direct Dissolution in Aqueous Buffer aqueous_buffer->direct_dissolution stock_dilution Prepare High-Concentration Stock and Dilute aqueous_buffer->stock_dilution check_solubility Check Solubility at Required Concentration dmso_dmf->check_solubility direct_dissolution->check_solubility stock_dilution->dmso_dmf soluble Soluble? check_solubility->soluble Yes not_soluble Not Soluble check_solubility->not_soluble No proceed Proceed with Experiment soluble->proceed troubleshoot Troubleshoot: - Lower Concentration - Try Co-solvent - Gentle Heating/Sonication not_soluble->troubleshoot troubleshoot->check_solubility

Caption: A decision tree for selecting the optimal solvent for this compound.

Conclusion: Ensuring a Solid Foundation for Your Research

The successful dissolution of this compound is a fundamental yet critical step that underpins the reliability of your research. By understanding the physicochemical nature of this compound and adopting a systematic approach to solvent selection and solution preparation, you can avoid common pitfalls and ensure the integrity of your experimental outcomes. This guide provides a robust framework based on established chemical principles and practical laboratory experience. We encourage you to use these protocols as a starting point and to perform your own validation to determine the optimal conditions for your specific needs.

References

  • JINING HUAQIANG TECHNOLOGY Co Ltd. Method for cleanly preparing high-purity pyridine hydrochloride. CN103755625A.
  • Sciencemadness Discussion Board. Pyridine from Pyridine hydrochloride. [Link]

  • Solubility of Things. Piperidine. [Link]

  • ResearchGate. Is it possible to boil off HCl from pyridinium chloride salts? [Link]

  • Nakano, D., et al. (2021). Correlation Between Dissolution Profiles of Salt-Form Drugs in Biorelevant Bicarbonate Buffer and Oral Drug Absorption: Importance of Dose/Fluid Volume Ratio. Pharmaceutical Research, 38(4), 635-647. [Link]

  • Pion Inc. Evaluating Drug Salt Dissolution and Precipitation Processes for Rational Formulation Strategies. [Link]

  • ResearchGate. Examples of biologically active 3-substituted piperidines. [Link]

  • Zhang, W., et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035. [Link]

  • Chem-Impex. 3-Chloro-piperidine hydrochloride. [Link]

  • MP Biomedicals. Dimethyl Sulfoxide. [Link]

  • Zhang, G., et al. (2015). Synthesis and biological evaluation of 3-(piperidin-4-yl)isoxazolo[4,5-d]pyrimidine derivatives as novel PI3Kδ inhibitors. Chinese Journal of Chemistry, 33(10), 1135-1140. [Link]

  • Wiehe, A., et al. (2018). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 351(11-12), e1800128. [Link]

  • Wiehe, A., et al. (2018). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 351(11-12), e1800128. [Link]

  • Reddit. What solvents are DMSO/DMF miscible with? [Link]

  • ResearchGate. What purification method is appropriate to purify a DMF solution of a Co(III) complex in other to obtain single crystals for SC-XRD measurement? [Link]

  • Google Patents. Method of synthesising 4-piperidin-4-yl-benzene-1,3-diol and the salts of same and novel compound tert-butyl 4-(2,4-dihydroxy-phenyl).

Sources

Handling and storage requirements for hygroscopic dihydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dihydrochloride (


) salts are frequently selected in drug development to optimize the aqueous solubility and bioavailability of basic APIs (Active Pharmaceutical Ingredients). However, the stoichiometry of two equivalents of hydrochloric acid often imparts aggressive hygroscopic properties. Upon exposure to atmospheric moisture, these salts can undergo rapid deliquescence, leading to a micro-environmental pH drop that catalyzes chemical hydrolysis and physical instability.

This Application Note provides a rigorous, self-validating framework for handling these labile compounds. It moves beyond standard laboratory practice into quantitative environmental control, ensuring data integrity and personnel safety.

The Science of Instability: Why 2HCl Salts Fail

To handle these materials effectively, one must understand the thermodynamic drive behind their instability.

  • Lattice vs. Hydration Energy: Dihydrochloride salts often possess high crystal lattice energy. However, the chloride ion is an efficient hydrogen bond acceptor.[1] When the hydration energy exceeds the lattice energy, the crystal structure collapses to form a hydrate or, in extreme cases, dissolves in its own sorbed water (deliquescence).

  • The Acidity Trap: Unlike mono-hydrochlorides, a

    
     salt releases two protons per molecule upon dissociation. If moisture is absorbed, the surface of the solid effectively becomes a concentrated hydrochloric acid solution. This "micro-pH" can drop below 1.0, causing rapid acid-catalyzed hydrolysis of the parent molecule (e.g., ester cleavage, amide hydrolysis) before the bulk material even appears wet.
    
Visualization: The Hydrolysis Cascade

The following diagram illustrates the self-perpetuating cycle of degradation unique to acidic salts.

HydrolysisCascade DrySalt Dry Dihydrochloride Salt (Crystalline) Sorption Surface Adsorption (Lattice Expansion) DrySalt->Sorption Exposed to Moisture Atmospheric Moisture (>40% RH) Moisture->Sorption Deliquescence Deliquescence (Liquid Film Formation) Sorption->Deliquescence Critical RH Exceeded AcidGen Micro-pH Drop (Formation of conc. HCl) Deliquescence->AcidGen Dissociation Hydrolysis Chemical Hydrolysis (Irreversible Degradation) AcidGen->Hydrolysis Acid Catalysis Hydrolysis->Deliquescence Impurities increase hygroscopicity (Feedback Loop)

Figure 1: The Hydrolysis Cascade. Note the feedback loop where degradation products often lower the critical relative humidity (CRH), accelerating failure.

Material Characterization Standards

Before handling, the material's sensitivity must be quantified using Dynamic Vapor Sorption (DVS). Do not rely on visual inspection.

Table 1: European Pharmacopoeia (Ph.[2] Eur.) Hygroscopicity Classification

ClassificationDefinition (Mass increase at 25°C, 80% RH for 24h)Handling Requirement
Non-Hygroscopic < 0.2%Standard Benchtop
Slightly Hygroscopic 0.2% – 2.0%Minimize Exposure
Hygroscopic 2.0% – 15.0%Weighing by Difference (Required)
Very Hygroscopic > 15.0%Glove Box / Inert Atmosphere
Deliquescent Absorbs water until liquidGlove Box Only

Protocol A: The "Onion Layer" Storage System

Standard screw-cap vials are insufficient for long-term storage of


 salts due to vapor permeation through the liner.

The System:

  • Primary Container: Amber glass vial with a PTFE-lined cap.

    • Critical Step: Wrap the cap junction with electrical tape or Parafilm M®. Note: Parafilm is permeable to water vapor over months; electrical tape or heat-shrink bands are superior for long-term storage [1].

  • Secondary Containment: Place the primary vial inside a larger jar containing a color-indicating desiccant (e.g., Silica Gel or Molecular Sieves 4Å).

    • Validation: If the desiccant changes color, the secondary barrier has failed, but the primary may still be intact.

  • Environment: Store at -20°C.

    • Thermodynamic Rule: Lowering temperature lowers the vapor pressure of water, reducing the rate of sorption.

Protocol B: Weighing by Difference (The Gold Standard)

Objective: To dispense a precise mass of hygroscopic


 salt without the stock material absorbing moisture or the balance drifting due to buoyancy effects.

Pre-requisites:

  • Equilibration: Bring the storage container to room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the salt (Dew Point effect).

  • Ionization: Use a static gun or ionizing bar. Dry salts are prone to static, which causes scattering and weighing errors.

Step-by-Step Methodology:

  • Prepare the Destination: Place your receiving vessel (flask/vial) on the bench. Do not place it on the balance yet.

  • Tare the Source:

    • Place the entire capped stock bottle of the salt onto the analytical balance.

    • Wait for stability. Press TARE . Reading =

      
      .
      
  • Transfer:

    • Remove the stock bottle from the balance.

    • Open the bottle and use a clean spatula to transfer an estimated amount of salt into your receiving vessel.

    • Crucial: Do this quickly. Do not leave the bottle open.

    • Recap the stock bottle immediately.

  • Quantify:

    • Place the capped stock bottle back onto the balance.

    • The balance will display a negative number (e.g.,

      
      ).
      
    • This absolute value is the exact mass transferred.

  • Validation:

    • If the reading drifts upwards (e.g.,

      
       to 
      
      
      
      ), moisture is condensing on the bottle or the salt inside is absorbing water. Abort and re-dry the environment.

Protocol C: Solubilization and pH Adjustment

Because


 salts are highly acidic, dissolving them directly in unbuffered aqueous media can degrade the compound before the experiment begins.
  • Solvent Choice: Use anhydrous organic solvents (DMSO, Methanol) for stock solutions if possible.

  • Buffering: If aqueous dissolution is required, dissolve the salt in a buffer (e.g., PBS or Tris) rather than water.

    • Warning: Check solubility first. Some free bases precipitate immediately upon contact with buffers.

  • Neutralization: If the protocol requires the free base in situ, add the calculated equivalent of base (e.g., 2.0 equivalents of NaOH) slowly at 0°C to prevent heat of neutralization from degrading the compound.

Visualization: Handling Decision Tree

HandlingLogic Start Start: New 2HCl Salt CheckClass Check DVS/CoA Classification Start->CheckClass IsDeliquescent Deliquescent? CheckClass->IsDeliquescent GloveBox Use Glove Box (Inert Gas) IsDeliquescent->GloveBox Yes Benchtop Benchtop Handling IsDeliquescent->Benchtop No WeighDiff Protocol: Weigh by Difference GloveBox->WeighDiff Best Practice Benchtop->WeighDiff Hygroscopic DirectWeigh Direct Weighing (Risk High) Benchtop->DirectWeigh Non-Hygroscopic (Rare for 2HCl)

Figure 2: Decision Logic for Environmental Control.

Troubleshooting & Recovery

Issue: The salt has clumped (Caking).

  • Diagnosis: The lattice has absorbed moisture, causing partial dissolution and recrystallization (bridging).

  • Action:

    • Do NOT simply dry it in an oven. The moisture may have already caused hydrolysis.

    • Test: Run an HPLC or LC-MS sample to verify purity against a fresh standard.

    • Recovery: If purity is intact, dry in a vacuum desiccator over

      
       (Phosphorus Pentoxide) for 24 hours. If degradation > 1%, discard the batch.
      

Issue: Balance instability.

  • Diagnosis: Static electricity or hygroscopic drift.

  • Action: Use an ionizing fan. Switch to "Weighing by Difference" (Protocol B).

References

  • Surface Measurement Systems. (2023). Dynamic Vapor Sorption: Exploring Moisture Sorption Characteristics in Pharmaceutical Materials. AZoM. Retrieved from [Link]

  • European Pharmacopoeia. (n.d.).
  • Michigan Technological University. (n.d.). Weighing by Difference Protocol. Retrieved from [Link]

Sources

Application Notes and Protocols for the Reductive Amination of 4-(Piperidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the N-alkylation of 4-(Piperidin-3-yl)pyridine via reductive amination. We will explore the underlying chemical principles, offer a step-by-step experimental procedure using sodium triacetoxyborohydride (NaBH(OAc)₃), and discuss critical parameters for reaction optimization, workup, and purification. This document is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of novel amine-containing scaffolds.

Introduction: The Power of Reductive Amination

Reductive amination stands as a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, for the formation of carbon-nitrogen bonds.[1] This robust and versatile methodology allows for the controlled alkylation of primary and secondary amines, circumventing common issues such as overalkylation that can plague traditional SN2 reactions.[2] The reaction proceeds through a two-step sequence, often conducted in a single pot: the initial formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine.[3]

The choice of reducing agent is paramount to the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate in the presence of the starting carbonyl compound.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) has emerged as a reagent of choice for this transformation due to its mild nature, broad functional group tolerance, and excellent selectivity.[1][5] Unlike more reactive borohydrides, NaBH(OAc)₃ is less likely to reduce aldehydes and ketones under the reaction conditions, leading to cleaner reactions and higher yields.[2]

This application note will focus on the reductive amination of 4-(Piperidin-3-yl)pyridine, a valuable building block in medicinal chemistry, with a representative aldehyde, benzaldehyde, to yield N-benzyl-4-(piperidin-3-yl)pyridine.

Reaction Mechanism and Causality

The reductive amination process begins with the nucleophilic attack of the secondary amine of 4-(Piperidin-3-yl)pyridine on the electrophilic carbonyl carbon of benzaldehyde. This is followed by dehydration to form a transient iminium ion. The mildly acidic conditions, often facilitated by the acetic acid byproduct of NaBH(OAc)₃, can catalyze this step.[4]

Sodium triacetoxyborohydride then selectively delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product. The steric bulk and electron-withdrawing acetate groups on the borohydride reagent temper its reactivity, preventing significant reduction of the starting aldehyde.[5]

Reaction Workflow Diagram

ReductiveAminationWorkflow cluster_prep Reaction Preparation cluster_reaction Reduction Step cluster_workup Workup & Purification Reactants Dissolve 4-(Piperidin-3-yl)pyridine and Benzaldehyde in Anhydrous Solvent Stir Stir at Room Temperature (Imine/Iminium Formation) Reactants->Stir Add_Reducing_Agent Add Sodium Triacetoxyborohydride (Portion-wise) Stir->Add_Reducing_Agent Reaction_Monitoring Stir at Room Temperature (Monitor by TLC/LC-MS) Add_Reducing_Agent->Reaction_Monitoring Quench Quench with Saturated Aqueous NaHCO₃ Reaction_Monitoring->Quench Extract Extract with Organic Solvent (e.g., DCM or EtOAc) Quench->Extract Dry_Concentrate Dry Organic Layer and Concentrate in vacuo Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Final_Product Final_Product Purify->Final_Product N-benzyl-4-(piperidin-3-yl)pyridine caption Figure 1: Experimental Workflow for Reductive Amination.

Caption: Figure 1: Experimental Workflow for Reductive Amination.

Detailed Experimental Protocol

This protocol details the synthesis of N-benzyl-4-(piperidin-3-yl)pyridine as a representative example.

Materials and Equipment
Reagent/MaterialGradeSupplier
4-(Piperidin-3-yl)pyridine≥95%Commercially Available
BenzaldehydeReagent Grade, ≥99%Commercially Available
Sodium TriacetoxyborohydrideReagent Grade, ≥95%Commercially Available
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available
Saturated aq. Sodium BicarbonateLaboratory GradeN/A
Anhydrous Sodium SulfateLaboratory GradeN/A
Silica Gel60 Å, 230-400 meshCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet

  • Addition funnel (optional)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-(Piperidin-3-yl)pyridine (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Aldehyde Addition: Add benzaldehyde (1.1 eq) to the stirred solution at room temperature.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Addition of Reducing Agent: To the stirred mixture, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10-15 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-16 hours).

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x volume of the aqueous layer).

  • Workup - Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-(piperidin-3-yl)pyridine.

Quantitative Data Summary
ComponentMolar Eq.Molecular WeightAmount (for 1 mmol scale)
4-(Piperidin-3-yl)pyridine1.0162.23 g/mol 162 mg
Benzaldehyde1.1106.12 g/mol 117 mg (112 µL)
Sodium Triacetoxyborohydride1.5211.94 g/mol 318 mg
DichloromethaneSolvent84.93 g/mol ~10 mL

Expected Yield: 75-90%

Scientific Integrity and Trustworthiness

Causality of Experimental Choices
  • Anhydrous Conditions: Sodium triacetoxyborohydride is moisture-sensitive.[1] The use of an anhydrous solvent is crucial to prevent the decomposition of the reducing agent and ensure optimal reactivity.

  • Stoichiometry: A slight excess of the aldehyde (1.1 eq) is used to drive the iminium ion formation. A larger excess of the reducing agent (1.5 eq) ensures the complete reduction of the intermediate.

  • Portion-wise Addition: Adding NaBH(OAc)₃ in portions helps to control any potential exotherm and ensures a smooth reaction.

  • Aqueous Bicarbonate Quench: The quench with saturated NaHCO₃ neutralizes any remaining acetic acid and hydrolyzes unreacted borohydride species, facilitating a clean extraction.

Potential Side Reactions and Troubleshooting
  • Reduction of the Pyridine Ring: The pyridine ring is generally stable to sodium borohydride-type reagents under these mild conditions. Reduction of the pyridine ring typically requires harsher conditions or activation of the ring (e.g., as a pyridinium salt).[6]

  • Over-alkylation: As 4-(Piperidin-3-yl)pyridine is a secondary amine, over-alkylation to form a quaternary ammonium salt is not a concern in this reaction.

  • Incomplete Reaction: If the reaction stalls, a small amount of acetic acid (0.1-0.2 eq) can be added to catalyze imine formation. However, this is often unnecessary as acetic acid is a byproduct of the NaBH(OAc)₃ reduction.

Conclusion

The reductive amination of 4-(Piperidin-3-yl)pyridine using sodium triacetoxyborohydride is a highly efficient and reliable method for the synthesis of N-substituted derivatives. The protocol outlined in this application note provides a robust starting point for the synthesis of a wide array of analogs for applications in drug discovery and medicinal chemistry. The mild reaction conditions, high yields, and operational simplicity make this a preferred method for C-N bond formation.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Brown, H. C., & Korytnyk, W. (1960). Reaction of pyridine carboxylic esters with sodium borohydride. Journal of the American Chemical Society, 82(14), 3866–3869. [Link]

  • Reductive Amination. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Sodium triacetoxyborohydride. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • Myers, A. G. (n.d.). Reductive Amination. Harvard University. Retrieved February 15, 2026, from [Link]

  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

Sources

Peptide coupling reactions involving 4-(Piperidin-3-yl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide [1]

Abstract & Chemical Context

This guide details the optimized protocols for forming amide bonds using 4-(Piperidin-3-yl)pyridine dihydrochloride (CAS: Generic structure ref).[1] This building block is a critical pharmacophore in kinase inhibitor development (e.g., Rho-kinase/ROCK inhibitors) due to the pyridine ring's ability to act as a hydrogen bond acceptor in the hinge region, while the piperidine ring provides solubility and defined sp³ geometry.

The Challenge: The "Salt Tax" and Sterics

Two primary factors complicate the coupling of this specific molecule compared to standard primary amines:

  • Dihydrochloride Salt Form (2HCl): The molecule is supplied as a dihydrochloride salt to ensure stability. This introduces two equivalents of strong acid that must be neutralized before the amine becomes nucleophilic. Failure to account for this "Salt Tax" (extra base requirement) is the #1 cause of low yields.

  • Secondary Amine Sterics: The nucleophilic nitrogen is part of a saturated ring and is located at the 3-position, adjacent to a bulky pyridine substituent.[1] This steric environment significantly reduces reaction rates compared to 4-substituted piperidines or primary amines.[1]

Critical Reaction Parameters

Solvent Selection
  • Recommended: DMF (N,N-Dimethylformamide) or DMAc (Dimethylacetamide) .[1]

    • Reasoning: The dihydrochloride salt is poorly soluble in DCM or THF. High polarity is required to solubilize the salt and facilitate the proton exchange with the organic base.

  • Alternative: NMP (N-Methyl-2-pyrrolidone) is effective but harder to remove during workup.[1]

Base Stoichiometry (The "Salt Tax")

Standard protocols use 1–2 equivalents of base. This will fail.

  • Requirement: You need 4.0 to 5.0 equivalents of base (e.g., DIPEA).

    • 2.0 eq to neutralize the 2HCl attached to the piperidine/pyridine.[1]

    • 1.0 eq to deprotonate the carboxylic acid partner.

    • 1.0–2.0 eq to maintain the basic pH required for the coupling agent (HATU/T3P) to function.

Coupling Reagents
ReagentSuitabilityNotes
HATU High Gold standard for sterically hindered secondary amines.[1] Fast kinetics.
T3P High Propylphosphonic anhydride. Excellent for scale-up; low epimerization risk; easy aqueous workup.[1]
EDC/HOBt MediumOften too slow for this steric bulk; leads to incomplete conversion.[1]
Acid Chlorides Low/RiskHigh reactivity but risks acylating the pyridine nitrogen (forming pyridinium salts) if base is insufficient.

Decision Logic & Workflow

The following flowchart illustrates the decision process for handling the dihydrochloride salt.

CouplingWorkflow Start Start: 4-(Piperidin-3-yl)pyridine 2HCl CheckScale Check Scale & Acid Stability Start->CheckScale InSitu Path A: In-Situ Neutralization (Small Scale / Stable Acid) CheckScale->InSitu < 1g / Stable FreeBase Path B: Free-Basing (Large Scale / Acid Sensitive) CheckScale->FreeBase > 1g / Sensitive Dissolve Dissolve Acid + HATU in DMF InSitu->Dissolve Activate Add DIPEA (1 eq) -> Activate 5 min Dissolve->Activate AddSalt Add Amine 2HCl + DIPEA (3-4 eq) Activate->AddSalt Monitor Monitor pH (Must be >8) AddSalt->Monitor End Workup & Purification Monitor->End LCMS Confirmation Partition Partition 2HCl b/w DCM & 1N NaOH FreeBase->Partition Isolate Isolate Free Amine Oil Partition->Isolate Couple Standard Coupling (1.5 eq Base) Isolate->Couple Couple->End LCMS Confirmation

Figure 1: Decision tree for handling amine dihydrochloride salts in peptide coupling. Path A is faster; Path B is cleaner for large batches.

Experimental Protocols

Protocol A: High-Throughput / Small Scale (HATU Method)

Best for: Discovery chemistry, <500 mg scale, parallel synthesis.[1]

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • 4-(Piperidin-3-yl)pyridine 2HCl (1.1 equiv)[1]

  • HATU (1.1 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (5.0 equiv)[1]

  • Anhydrous DMF[2]

Step-by-Step:

  • Activation: In a dry vial, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration relative to acid).

  • Base Addition 1: Add DIPEA (1.0 eq) to the acid mixture. Stir for 2–5 minutes. Solution should turn yellow.

  • Amine Preparation: In a separate vial, suspend 4-(Piperidin-3-yl)pyridine 2HCl (1.1 eq) in DMF. Add the remaining DIPEA (4.0 eq).[1][3] Note: The salt may not fully dissolve until added to the reaction, but the base will start neutralizing it.

  • Coupling: Transfer the activated acid solution to the amine/base suspension.

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours.

    • QC Check: Spot on TLC or check pH.[1] Wet pH paper must read >8.[1] If acidic, add 1.0 eq DIPEA.

  • Workup: Dilute with EtOAc. Wash 3x with water (to remove DMF), 1x with sat. NaHCO₃, and 1x with Brine.[4] Dry over Na₂SO₄.[1][3]

Protocol B: Scale-Up / Low Epimerization (T3P Method)

Best for: >1g scale, chiral carboxylic acids, ease of purification.[1]

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • 4-(Piperidin-3-yl)pyridine 2HCl (1.1 equiv)[1]

  • T3P (Propylphosphonic anhydride) (50% in EtOAc or DMF) (1.5 equiv)[1]

  • DIPEA or NMM (N-methylmorpholine) (5.0 equiv)[1]

  • Solvent: EtOAc or DMF (depending on solubility)[1]

Step-by-Step:

  • Slurry: Combine Carboxylic Acid , Amine 2HCl , and Solvent (10 volumes) in a flask.

  • Base Addition: Add DIPEA (5.0 eq) dropwise.[1] The internal temperature may rise slightly. Stir for 10 minutes to ensure neutralization.

  • Coupling: Add T3P solution (1.5 eq) dropwise.

  • Reaction: Stir at RT. T3P reactions are slower; allow 12–24 hours.[1]

    • Optimization: If reaction is slow, heat to 40°C. T3P is thermally stable.

  • Workup: Quench with water. Separate layers. Wash organic layer with 0.5M NaOH (removes T3P byproducts) and then Brine.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Reaction Stalls <50% Incomplete neutralization of 2HCl salt.Check pH. Add 1–2 eq of DIPEA. Ensure solvent is DMF (solubility).[1][5]
Starting Material Remains Steric hindrance of the 3-piperidine.[1]Switch to HATU if using EDC.[1] Increase temp to 40°C.
Pyridine Acylation Highly reactive electrophile (e.g., Acid Chloride used).Avoid Acid Chlorides.[1] If necessary, use strictly 1.0 eq of Acid Chloride at 0°C.
Racemization Over-activation of chiral acid.Switch to T3P (Protocol B). Use Collidine instead of DIPEA (milder base).[1]

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1] Organic Process Research & Development, 20(2), 140–177.[1]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1]

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of amide bond formation. Arkivoc, 8, 189-250.[1] (Discussion on steric hindrance in secondary amines). [1]

Sources

Application Note: Preparation of Stock Solutions for 4-(Piperidin-3-yl)pyridine in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a standardized protocol for the preparation, storage, and handling of 4-(Piperidin-3-yl)pyridine (and its related salt forms) for use in high-throughput screening (HTS) and cellular assays.[1][2]

4-(Piperidin-3-yl)pyridine represents a critical pharmacophore in medicinal chemistry, serving as a scaffold for Phosphoinositide 3-kinase (PI3K) inhibitors , Lysine-specific demethylase 1 (LSD1) inhibitors , and Rho-kinase (ROCK) modulators .[1][2] Its dual-nitrogen architecture—comprising a strongly basic secondary aliphatic amine (piperidine) and a weakly basic aromatic amine (pyridine)—presents unique solubility and stability challenges that must be managed to ensure assay reproducibility.[1][2]

Physicochemical Profile & Solubility Logic

To prepare a stable stock, one must first understand the ionization behavior of the molecule. The solubility strategy depends entirely on whether you are handling the free base or the salt form (e.g., HCl, dihydrochloride).[1]

Table 1: Chemical Properties & Solubility Data
PropertyValue / DescriptionExperimental Implication
Molecular Weight ~162.23 g/mol (Free Base)Calculate molarity carefully; salt forms will have higher MW.[1][2]
pKa (Piperidine) ~11.0 (Secondary Amine)Protonated at physiological pH (7.4).[1][2] Highly soluble in acidic water.[2]
pKa (Pyridine) ~5.2 (Aromatic Nitrogen)Unprotonated at physiological pH.[1][2]
LogP ~0.8 – 1.2 (Estimated)Moderate lipophilicity; membrane permeable.[2]
Preferred Solvent DMSO (Dimethyl Sulfoxide) Universal solvent for biological stocks; maintains sterility and solubility.[2]
Aqueous Solubility pH-dependentFree Base: Poor in neutral water; Soluble in 0.1 M HCl.HCl Salt: Highly soluble in water (>50 mM).[2]
The "Dual-Basicity" Challenge

The piperidine ring is a strong base.[2] In aqueous solutions without pH buffering, the free base may precipitate or adhere to plastic surfaces due to its lipophilic pyridine moiety.

  • Rule of Thumb: Always prepare primary stocks in anhydrous DMSO to bypass pH-dependent solubility issues during initial weighing and dissolution.[2]

Protocol: Preparation of 100 mM DMSO Stock Solution

Objective: Create a sterile, high-concentration master stock suitable for long-term storage and cellular assays.

Reagents & Equipment[1][3][4]
  • Compound: 4-(Piperidin-3-yl)pyridine (Solid).[1][2]

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9% (Cell culture grade).[1][2]

  • Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.[2] Avoid polystyrene.

  • Filtration: 0.22 µm PTFE or Nylon syringe filter (optional, for sterilization).[2]

Step-by-Step Methodology
  • Calculations:

    • Determine the target concentration (

      
      ).[1][2]
      
    • Weigh the solid mass (

      
      ).[2]
      
    • Calculate the required volume of DMSO (

      
      ):
      
      
      
      
      [1][2]
    • Note: If using a salt form (e.g., Dihydrochloride, MW ~235.15), ensure you use the salt MW for this calculation to achieve 100 mM of the active moiety.[1]

  • Weighing:

    • Weigh the compound directly into the amber glass vial. Do not weigh onto paper and transfer, as static charge can cause loss of the fine powder.

  • Dissolution:

    • Add the calculated volume of anhydrous DMSO.

    • Vortex vigorously for 30–60 seconds.[2]

    • Visual Check: The solution should be completely clear. If particles persist, sonicate in a water bath at room temperature for 5 minutes. Avoid heating above 37°C to prevent degradation.[2]

  • Sterilization (Critical for Cell Assays):

    • Although DMSO is bacteriostatic, particulate matter must be removed. Filter the stock through a 0.22 µm PTFE filter into a fresh, sterile amber vial.

    • Caution: Do not use cellulose acetate filters, as DMSO may dissolve them.

  • Aliquot & Storage:

    • Divide the master stock into small aliquots (e.g., 50–100 µL) to avoid repeated freeze-thaw cycles.

    • Storage Conditions: -20°C (stable for 6–12 months) or -80°C (stable for >2 years). Protect from light and moisture.

Protocol: Serial Dilution for IC50 Determination

Objective: Dilute the 100 mM stock into assay media without causing "solvent shock" or precipitation.

The "Intermediate Plate" Strategy: Directly pipetting 100 mM DMSO stock into a cell culture well (aqueous) often causes immediate precipitation of the compound due to the drastic change in polarity. To prevent this, use an Intermediate Dilution Step .

Workflow Visualization (Graphviz)[1][2]

DilutionProtocol cluster_0 Step 1: Master Stock cluster_1 Step 2: Intermediate Dilution cluster_2 Step 3: Final Assay Well Stock 100 mM Stock (100% DMSO) Inter 1000x Working Conc. (e.g., 10 mM in DMSO) Stock->Inter 1:10 Dilution (in DMSO) Media Assay Media (Aqueous) Stock->Media Direct Add Final 10 µM Final Conc. (0.1% DMSO) Inter->Final 1:1000 Dilution (into Media) Precipitation Risk of Precipitation! Media->Precipitation

Caption: Optimal dilution workflow to prevent compound precipitation. Always perform serial dilutions in DMSO (Step 2) before the final transfer to aqueous media (Step 3).[1][2]

Quality Control & Troubleshooting

QC Validation Methods
  • LC-MS Verification:

    • Inject 1 µL of a 10 µM dilution (in 50:50 ACN:Water) onto a C18 column.

    • Expectation: A sharp peak at MW ~162.2 (M+H = 163.2).[2]

    • Impurity Flag: Extra peaks at M+16 (N-oxide formation) indicate oxidation due to poor storage.[2]

  • Visual Precipitate Check:

    • Before adding to cells, inspect the dosing solution under a microscope. 4-(Piperidin-3-yl)pyridine free base can form micro-crystals in high-pH media (pH > 8).[1][2]

Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Media Concentration too high; pH too basic.[1][2]Ensure final DMSO concentration is <0.5%.[2] Use the HCl salt form if high aqueous solubility is required.[3]
Yellowing of Stock Oxidation of the pyridine/piperidine ring.Discard stock. Prepare fresh under inert gas (Nitrogen/Argon) if possible.
Cytotoxicity in Vehicle Control DMSO concentration > 1%.Keep final DMSO concentration ≤ 0.1% for sensitive cell lines (e.g., primary neurons).[2]

Biological Relevance & Applications[1][5][6][7][8]

4-(Piperidin-3-yl)pyridine is not just a generic chemical; it is a privileged structure in drug discovery.[1][2]

  • Kinase Inhibition (PI3K): The piperidine nitrogen often interacts with the hinge region of kinases or specific residues like Asp805 in PI3K

    
    , acting as a hydrogen bond donor/acceptor.
    
  • Epigenetic Modulation (LSD1): Derivatives of this scaffold have been shown to competitively inhibit Lysine Specific Demethylase 1 (LSD1), increasing H3K4 methylation levels in leukemia cells.[2][4][5]

  • Cholesterol Metabolism (CH24H): 3-piperidinyl pyridine derivatives have been identified as selective inhibitors of Cholesterol 24-Hydroxylase, a target for neurological disorders.[2]

Application Note: When designing derivatives, modifications to the piperidine nitrogen (e.g., alkylation) significantly alter the pKa and membrane permeability, often acting as a "solubility handle" in lead optimization.[1]

References

  • Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 2019.[1][2][6]

  • 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry, 2016.[2][5]

  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry, 2022.[2] [1][2]

  • Pyridine and Piperidine Properties. Wikipedia / Chemical Data, 2024.

Sources

Revolutionizing Medicinal Chemistry: A Guide to Microwave-Assisted Synthesis with 4-(Piperidin-3-yl)pyridine Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Application in Pharmaceutical and Preclinical Research & Development

Abstract

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of microwave-assisted organic synthesis (MAOS) utilizing the versatile 4-(Piperidin-3-yl)pyridine scaffold. We delve into the fundamental principles of microwave chemistry, highlighting its significant advantages over conventional heating methods in the context of rapid lead optimization and library synthesis. Detailed, step-by-step protocols for key C-N cross-coupling reactions are presented, offering actionable insights to accelerate the discovery of novel therapeutics.

Introduction: The Synergy of Microwave Synthesis and Privileged Scaffolds

The relentless pursuit of novel chemical entities with therapeutic potential necessitates innovative synthetic strategies that are both rapid and efficient. Microwave-assisted organic synthesis has emerged as a transformative technology in drug discovery, offering dramatic reductions in reaction times, increased product yields, and enhanced purity profiles.[1] This technology leverages the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. Unlike conventional heating, which relies on thermal conduction, microwave irradiation provides a direct, internal heating mechanism that can significantly accelerate reaction rates.[2]

The 4-(Piperidin-3-yl)pyridine core is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, making them attractive starting points for drug discovery programs targeting various therapeutic areas.[3][4] The combination of this versatile building block with the speed and efficiency of microwave synthesis presents a powerful platform for the rapid generation of diverse chemical libraries, thereby accelerating the identification of new drug candidates.

This guide will focus on practical applications, providing detailed protocols for common and impactful transformations involving the 4-(Piperidin-3-yl)pyridine scaffold under microwave irradiation.

The Advantages of Microwave-Assisted Organic Synthesis (MAOS)

The adoption of MAOS in drug discovery is driven by a multitude of benefits that directly address the challenges of modern medicinal chemistry.[5]

Advantage Description Impact on Drug Discovery
Rapid Reaction Times Reactions that traditionally take hours or even days can often be completed in minutes.[1][6]Accelerates the synthesis-testing cycle, enabling faster lead optimization.
Increased Yields The rapid and uniform heating often leads to higher conversion rates and improved product yields.[7][8]More efficient use of valuable starting materials and intermediates.
Improved Purity Shorter reaction times at elevated temperatures can minimize the formation of byproducts.[6]Simplifies purification processes, saving time and resources.
Enhanced Reaction Control Modern microwave reactors allow for precise control over temperature and pressure.Greater reproducibility and the ability to safely explore a wider range of reaction conditions.
"Green Chemistry" Alignment Often allows for the use of less solvent or more environmentally benign solvents.[9][10]Reduces the environmental footprint of synthetic chemistry laboratories.

Key Reaction Spotlight: C-N Cross-Coupling Reactions

The formation of carbon-nitrogen bonds is a cornerstone of medicinal chemistry, as the resulting aryl and heteroaryl amines are prevalent in a vast number of pharmaceuticals. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of these crucial bonds.[11] When combined with microwave irradiation, this reaction becomes an exceptionally efficient tool for library synthesis.[12][13]

Mechanism Overview: Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form an amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired aryl amine product is released, regenerating the Pd(0) catalyst.

Microwave irradiation can accelerate each of these steps, leading to a significant overall rate enhancement.

Experimental Protocols: Microwave-Assisted Buchwald-Hartwig Amination

The following protocols provide a detailed, step-by-step methodology for the microwave-assisted Buchwald-Hartwig amination of 4-(Piperidin-3-yl)pyridine with various aryl halides.

General Experimental Workflow

G cluster_prep Reaction Setup cluster_mw Microwave Irradiation cluster_workup Work-up and Purification reagents Weigh and add reagents: - 4-(Piperidin-3-yl)pyridine - Aryl halide - Palladium catalyst - Ligand - Base - Solvent vial Seal microwave vial reagents->vial irradiate Place vial in microwave reactor and irradiate at set temperature and time vial->irradiate cool Cool vial to room temperature irradiate->cool filter Filter reaction mixture cool->filter concentrate Concentrate filtrate filter->concentrate purify Purify crude product (e.g., column chromatography) concentrate->purify analysis Product Analysis (NMR, LC-MS) purify->analysis Characterization

Caption: General workflow for microwave-assisted synthesis.

Protocol 1: Coupling of 4-(Piperidin-3-yl)pyridine with 4-Bromoanisole

Materials:

  • 4-(Piperidin-3-yl)pyridine

  • 4-Bromoanisole

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Microwave reactor vials (10 mL) with stir bars

Procedure:

  • To a 10 mL microwave vial, add 4-(Piperidin-3-yl)pyridine (1.0 equiv), 4-bromoanisole (1.1 equiv), Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (1.4 equiv).

  • Add anhydrous toluene (to achieve a concentration of ~0.2 M of the limiting reagent).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 20 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Value
Temperature 120 °C
Time 20 minutes
Microwave Power Dynamic (adjusts to maintain temperature)
Pressure Monitored (typically < 250 psi)
Protocol 2: Coupling of 4-(Piperidin-3-yl)pyridine with 2-Chloropyridine

Materials:

  • 4-(Piperidin-3-yl)pyridine

  • 2-Chloropyridine

  • Pd(OAc)₂ (Palladium(II) acetate)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Microwave reactor vials (10 mL) with stir bars

Procedure:

  • To a 10 mL microwave vial, add 4-(Piperidin-3-yl)pyridine (1.0 equiv), 2-chloropyridine (1.1 equiv), Pd(OAc)₂ (0.03 equiv), BINAP (0.06 equiv), and cesium carbonate (2.0 equiv).

  • Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.2 M of the limiting reagent).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 30 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with dichloromethane and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Parameter Value
Temperature 150 °C
Time 30 minutes
Microwave Power Dynamic (adjusts to maintain temperature)
Pressure Monitored (typically < 250 psi)

Troubleshooting and Optimization

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficient temperature/time- Inappropriate base or solvent- Use fresh catalyst and anhydrous solvents.- Increase reaction temperature and/or time.- Screen different bases (e.g., K₃PO₄, K₂CO₃) and solvents (e.g., DMF, DMSO).
Formation of Byproducts - Reaction temperature too high- Air sensitivity of catalyst- Lower the reaction temperature.- Degas the solvent and perform the reaction under an inert atmosphere (N₂ or Ar).
Poor Reproducibility - Inconsistent vial sealing- Non-homogenous reaction mixture- Ensure vials are properly sealed to maintain pressure.- Use a stir bar to ensure efficient mixing.

Conclusion

Microwave-assisted synthesis, particularly when applied to privileged scaffolds such as 4-(Piperidin-3-yl)pyridine, represents a paradigm shift in the efficiency of modern drug discovery. The protocols and insights provided in this application note are intended to empower researchers to harness the full potential of this technology, thereby accelerating the development of next-generation therapeutics. The dramatic reduction in reaction times, coupled with often improved yields and purity, makes MAOS an indispensable tool in the medicinal chemist's arsenal.

References

  • EPCP. Microwave-Assisted Synthesis in Drug Development.
  • Varma, R. S. Greener and expeditious synthesis of bioactive heterocycles using microwave irradiation. Molecules. 2009;14(10):4349-4375.
  • Majumder, A., Gupta, R., & Jain, A. Microwave-assisted synthesis of nitrogen-containing heterocycles. Green Chemistry Letters and Reviews. 2013;6(2):151-182.
  • Bagley, M. C., Lunn, R., & Xiong, X. A new one-step synthesis of pyridines under microwave-assisted conditions. Tetrahedron Letters. 2002;43(46):8331-8334.
  • G, S. Microwave Assisted Synthesis: A New Technology in Drug Discovery. ResearchGate. 2009.
  • Kumar, A., & Kumar, R. Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences and Research. 2024.
  • Wu, Y., Du, J., Hao, W., & Jiang, B. Synthesis of Fused Pyridines via Microwave-Assisted [3+3] Cyclization. Chinese Journal of Organic Chemistry. 2021;41(4):1563-1571.
  • de la Hoz, A., Diaz-Ortiz, A., & Moreno, A. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. 2023.
  • Pawar, S. S., & Swami, M. B. Microwave Assisted and Eco-friendly synthesis of pyridine based chalcone and its derivatives. International Journal of Creative Research Thoughts. 2020.
  • Adam, D. Role of Microwave in Pharmaceutical Sciences. ANU BOOKS PUBLISHER & DISTRIBUTOR. 2003.
  • Kumar, A., & Kumar, R. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles. RSC Advances. 2024.
  • Williams, A. D., & Whitson, E. L. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Future Medicinal Chemistry. 2020;12(7):645-662.
  • Jose, J., & Mathew, B. Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Advances. 2020;10(50):29851-29866.
  • Pawar, S. S., & Swami, M. B. Microwave Assisted and Eco-friendly synthesis of pyridine based chalcone and its derivatives. ResearchGate. 2020.
  • da Silva, A. B., et al. Microwave-assisted synthesis and luminescent activity of imidazo[1,2-a]pyridine derivatives. ResearchGate. 2021.
  • Lee, C.-Y., et al. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Polymers. 2023;15(11):2503.
  • Arisawa, M., et al. Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid; ligand-free Buchwald–Hartwig amination vs. aryne amination. Green Chemistry. 2012;14(6):1623-1627.
  • Kappe, C. O. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Synfacts. 2008;2008(11):1184.
  • Tanaka, M., et al. Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Journal of Medicinal Chemistry. 2022;65(4):3343-3358.
  • Wikipedia. Buchwald–Hartwig amination.
  • van der Pijl, F., et al. Piperidine and Octahydropyrano[3,4-c] pyridine Scaffolds for Drug-like Molecular Libraries of the European Lead Factory. Bioorganic & Medicinal Chemistry. 2017;25(19):5139-5148.
  • Sheng, Y., et al. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. Journal of Medicinal Chemistry. 2017;60(21):8943-8958.
  • Naicker, T., et al. Buchwald–Hartwig versus Microwave-Assisted Amination of Chloroquinolines: En Route to the Pyoverdin Chromophore. Molecules. 2020;25(21):5015.
  • Kumar, A., et al. Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. 2014.
  • Chemchart. 4-(piperidin-4-yl)pyridine (581-45-3).

Sources

Troubleshooting & Optimization

Solving solubility issues of 4-(Piperidin-3-yl)pyridine in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs for Organic Synthesis[1][2]

Product Focus: 4-(Piperidin-3-yl)pyridine (and its dihydrochloride salt) Chemical Class: Heterocyclic Building Blocks / Polar Secondary Amines Primary Challenge: Duality of polarity (Lipophilic aromatic ring vs. Hydrophilic amine) leading to solubility mismatches in standard synthetic workflows.[1][2][3]

Introduction: The "Amphiphilic Trap"

4-(Piperidin-3-yl)pyridine presents a classic "amphiphilic trap" in organic synthesis.[1][2] It contains two nitrogen centers with vastly different basicities:[1][2][3]

  • Piperidine Nitrogen (

    
    ):  Highly basic (
    
    
    
    ), secondary amine, H-bond donor/acceptor.[1][2][3]
  • Pyridine Nitrogen (

    
    ):  Weakly basic (
    
    
    
    ), aromatic, H-bond acceptor.[1][2][3]

The Core Conflict: Commercially, this compound is often supplied as a Dihydrochloride Salt (.2HCl) to ensure stability.[1][2][3] This salt is highly water-soluble but insoluble in DCM, THF, or Toluene.[1][2][3][4] Conversely, the Free Base is soluble in organics but can be difficult to extract from aqueous layers during workup due to its high polarity.[1][2][3]

This guide provides self-validating protocols to navigate these solubility phases.

Module 1: The Starting Material Dilemma (Salt vs. Free Base)

User Issue: "I bought the HCl salt, but it sits as a slurry in my DCM reaction mixture. The reaction is extremely slow."

Technical Insight: The lattice energy of the dihydrochloride salt is too high for non-polar solvents to overcome.[1][2][3] You cannot simply "stir and hope" in DCM.[1][2][3] You must break the ionic lattice.[1][2][3]

Protocol A: In-Situ Neutralization (For Acylations/Couplings)

Use this if your reaction tolerates heterogeneous bases.[1][2]

  • Solvent: Switch to DMF or DMAc (The salt has partial solubility here).[1][2][3]

  • Base: Add DIPEA (Diisopropylethylamine) or TEA (Triethylamine) (3.0 - 4.0 equivalents).

    • Mechanism:[1][2][3][5][6] The organic base deprotonates the piperidine ammonium salt.[1][2][3] The resulting DIPEA-HCl stays in solution or precipitates (depending on solvent), liberating the nucleophilic free amine.[1][2][3]

  • Verification: The slurry should change texture or clear up significantly upon base addition.[1][2][3]

Protocol B: Isolation of Free Base (For Sensitive Catalysis)

Use this if your catalyst (e.g., Pd-Buchwald) is poisoned by amine salts.[1][2][3]

Step-by-Step Workflow:

FreeBasing Start Start: 4-(Piperidin-3-yl)pyridine . 2HCl Dissolve 1. Dissolve in Min. Volume Water (1g salt : 3-5mL H2O) Start->Dissolve Basify 2. Adjust pH to >12 (Use 4N NaOH or K2CO3) Dissolve->Basify Extract 3. Extract Aqueous Phase (Crucial Step: Solvent Choice) Basify->Extract Decision Solvent Selection Extract->Decision DCM DCM (Standard) *Risk: Poor recovery* Decision->DCM Avoid Special CHCl3 : IPA (3:1) *High recovery* Decision->Special Recommended Dry 4. Dry (Na2SO4) & Concentrate Special->Dry Result Yield: Viscous Oil / Low-melting Solid (Store under Argon) Dry->Result

Figure 1: Workflow for converting the dihydrochloride salt to the reactive free base.

Critical Note on Step 3: Do not use pure DCM for extraction. The free base is polar enough to stay partially in the water.[1][2][3] Use Chloroform/Isopropanol (3:1) or DCM/Methanol (9:1) to pull the amine into the organic phase.[1][2][3]

Module 2: Reaction Solvent Compatibility Matrix

User Issue: "My starting material precipitated out when I cooled the reaction."

Use this table to select the correct solvent system based on the form of the reagent.

SolventHCl Salt SolubilityFree Base SolubilityRecommended Application
Water High Moderate (pH dependent)Schotten-Baumann reactions (biphasic).[1][2]
Methanol/Ethanol High High Reductive aminations; Hydrogenations.[1][2][3]
DCM / Chloroform InsolubleHigh Acylations; Amide couplings (Free base only).[1][2][3]
THF / Dioxane InsolubleModerateC-N Couplings (requires free base).[1][2][3]
DMF / DMSO ModerateHigh SNAr reactions; High-temp couplings.[1][2][3]
Toluene InsolubleLow (Aggregates)Avoid unless high temp is required.[1][2][3]

Module 3: Workup & Purification (The "Crash Out" Guide)

User Issue: "I can't purify the product. It streaks on the column or never elutes."

The secondary amine interacts strongly with the acidic silanols on silica gel (


), causing peak tailing and material loss.[1][2][3]
Troubleshooting Purification
Scenario 1: Product is stuck on the Silica Column
  • Cause: Acid-Base interaction.[1][2][3][5][7]

  • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexanes before loading.[1][2][3]

  • Eluent: Use DCM : Methanol :

    
     (e.g., 90:9:1).[1][2][3] The ammonia competes for silanol sites, displacing your product.[1][2][3][4]
    
Scenario 2: Product is water-soluble during extraction [1][2]
  • Fix: "Salting Out." Saturate the aqueous layer with NaCl (brine) or Solid

    
     .[1][2][3] This increases the ionic strength of the water, forcing the organic amine out into the organic layer.[1][2][3]
    
Purification Decision Tree

Purification Problem Purification Strategy Type Impurity Profile Problem->Type NonPolar Non-polar impurities (e.g., excess alkyl halide) Type->NonPolar High Lipophilicity Polar Polar impurities (e.g., salts, DMF) Type->Polar High Polarity Method1 Acid/Base Extraction 1. Dissolve in 1N HCl 2. Wash with Ether (removes non-polars) 3. Basify Aqueous -> Extract CHCl3/IPA NonPolar->Method1 Method2 Reverse Phase (C18) Eluent: H2O/MeCN + 0.1% TFA *Note: Product elutes as TFA salt* Polar->Method2 Method3 Amine-Functionalized Silica (NH2-Silica) No modifier needed Polar->Method3

Figure 2: Decision matrix for purifying 4-(Piperidin-3-yl)pyridine derivatives.

FAQ: Specific Synthesis Scenarios

Q1: I am trying to Boc-protect the piperidine nitrogen, but the yield is low.

  • Diagnosis: If you are using the HCl salt in DCM with only 1 eq. of base, the piperidine is still protonated (

    
    ).[1][2][3]
    
  • Solution: You need at least 2.5 equivalents of base (e.g., TEA or DIPEA).[1][2][3] The first 2 equivalents neutralize the 2HCl; the excess base drives the Boc-protection.[2][3]

  • Alt Protocol: Run the reaction in a biphasic system (DCM + 1M NaOH) with vigorous stirring.

Q2: Can I use the HCl salt directly in a Palladium-catalyzed coupling (Buchwald-Hartwig)?

  • Diagnosis: No. The amine salt is not nucleophilic, and the HCl will likely kill the active Pd(0) species or protonate the ligand.[1][2][3]

  • Solution: You must free-base the starting material first (see Module 1, Protocol B) or use a strong alkoxide base (NaOtBu) in the reaction which generates the free amine in situ, provided you account for the extra equivalents of base needed to neutralize the HCl.[1][2][3]

Q3: My product is an oil that refuses to crystallize.

  • Diagnosis: Piperidine derivatives are notorious for forming "honey-like" oils due to conformational flexibility and H-bonding.[1][2]

  • Solution: Convert it to a salt for storage.[1][2][3] Dissolve the oil in minimal MeOH and add 2M HCl in Ether or Oxalic Acid . The resulting salt is usually a stable, crystalline solid.[1][2][3][4]

References

  • Solubility & pKa Data

    • Determination of pKa values for piperidine and pyridine deriv
    • National Center for Biotechnology Information.[1][2][3] PubChem Compound Summary for CID 75567, 4-(Pyrrolidin-1-yl)pyridine (Structural Analog).[1][2] Accessed Feb 15, 2026.[1][2][3][4] Link[1][2][3]

  • Purification Protocols

    • Purification of Laboratory Chemicals (Armarego & Chai).[1][2][3] Strategies for polar amine purification.

    • Rochester University Chemistry Dept.[1][2][3] Workup: Amines. Link

  • Synthesis Methodology

    • Organic Syntheses, Coll.[1][2][3][4] Vol. 5, p.977 (1973).[1][2][3][4] Handling of Pyridyl-pyridinium salts. Link

Sources

Technical Support Center: Troubleshooting Low Purity in 4-(Piperidin-3-yl)pyridine Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 4-(Piperidin-3-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of derivatives of this versatile scaffold. Here, we address specific issues in a question-and-answer format, providing not just solutions but also the underlying scientific rationale to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: My N-acylation reaction of 4-(Piperidin-3-yl)pyridine with an acid chloride is showing low conversion and multiple side products. What are the likely causes and how can I improve the purity?

Low conversion and the formation of multiple products in N-acylation reactions are common issues. The primary challenges often stem from the reactivity of the starting material and the reaction conditions.

Core Issues and Solutions:

  • Incomplete Reaction: The piperidine nitrogen in 4-(Piperidin-3-yl)pyridine is a strong nucleophile, but its reactivity can be hampered by steric hindrance or suboptimal reaction conditions.

    • Solution: Ensure a slight excess of the acylating agent (1.1-1.2 equivalents) is used to drive the reaction to completion. The reaction should be monitored by TLC or LC-MS to confirm the disappearance of the starting material.

  • Formation of Di-acylated Product: While the piperidine nitrogen is more nucleophilic, under harsh conditions or with highly reactive acylating agents, the pyridine nitrogen can also be acylated, leading to a di-acylated impurity.

    • Solution: Maintain a low reaction temperature, typically starting at 0 °C and slowly warming to room temperature. The choice of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to scavenge the HCl byproduct without competing in the reaction.

  • Hydrolysis of the Acid Chloride: The presence of moisture can lead to the hydrolysis of the acid chloride, reducing its effective concentration and introducing the corresponding carboxylic acid as an impurity.

    • Solution: All glassware should be thoroughly dried, and anhydrous solvents should be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Workflow for N-Acylation:

cluster_start Start: Low Purity in N-Acylation cluster_analysis Problem Analysis cluster_troubleshooting Troubleshooting Paths cluster_solutions Corrective Actions cluster_end End Goal start Low Purity Detected analysis Analyze LC-MS/TLC Data start->analysis incomplete Incomplete Reaction? analysis->incomplete side_products Side Products Present? analysis->side_products increase_reagent Increase Acylating Agent (1.1-1.2 eq) incomplete->increase_reagent Yes optimize_temp Optimize Temperature (Start at 0 °C) side_products->optimize_temp Yes check_base Use Non-Nucleophilic Base (TEA, DIPEA) side_products->check_base anhydrous Ensure Anhydrous Conditions side_products->anhydrous end Improved Purity increase_reagent->end optimize_temp->end check_base->end anhydrous->end

Caption: Troubleshooting workflow for N-acylation of 4-(Piperidin-3-yl)pyridine.

Q2: I am performing a Buchwald-Hartwig amination to synthesize an N-aryl derivative of 4-(Piperidin-3-yl)pyridine, but the yield is low and I'm struggling to remove the catalyst and ligand. What can I do?

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it requires careful optimization and purification to achieve high purity.

Core Issues and Solutions:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture, leading to deactivation and low yields.

    • Solution: The reaction must be set up under a strictly inert atmosphere. Degassing the solvent and using Schlenk techniques are highly recommended. The choice of palladium precursor and ligand is also critical; for example, using a pre-formed catalyst like [(cinnamyl)PdCl]2 with a suitable ligand can sometimes improve results.

  • Ligand Selection: The choice of phosphine ligand is crucial for the success of the reaction. The wrong ligand can lead to low reactivity or side reactions.

    • Solution: For electron-rich aryl halides, ligands like XPhos or SPhos are often effective. For electron-poor aryl halides, a more electron-donating ligand might be necessary. It is advisable to screen a small panel of ligands to find the optimal one for your specific substrate.

  • Base Selection: The choice and strength of the base can significantly impact the reaction outcome.

    • Solution: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The base should be freshly opened or dried before use.

  • Purification Challenges: Residual palladium catalyst and phosphine ligand/oxide can be difficult to remove by standard silica gel chromatography.

    • Solution:

      • Aqueous Wash: After the reaction, a wash with an aqueous solution of a chelating agent like thiourea or sodium sulfide can help to sequester and remove the palladium.

      • Specialized Chromatography: Using a stationary phase with an affinity for the catalyst, such as silica treated with a scavenger resin, can be effective.

      • Filtration through Celite/Silica: Passing the crude reaction mixture through a short plug of Celite or silica gel can remove a significant portion of the catalyst before column chromatography.

Table 1: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommended ConditionRationale
Catalyst Pd(OAc)2, Pd2(dba)3Common and effective palladium precursors.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands that promote reductive elimination.
Base NaOtBu, K3PO4, Cs2CO3Strong, non-nucleophilic bases are generally preferred.
Solvent Toluene, Dioxane, THFAnhydrous, non-protic solvents are essential.
Temperature 80-110 °CSufficient thermal energy is needed to drive the catalytic cycle.
Q3: My reductive amination reaction with an aldehyde/ketone is stalling, and I'm observing the formation of an imine intermediate. How can I drive the reaction to completion and improve the purity of my desired tertiary amine?

Reductive amination is a two-step process (imine formation followed by reduction) that is often performed in one pot. The key to high purity is balancing the rates of these two steps.

Core Issues and Solutions:

  • Slow Imine Formation: The initial condensation between the piperidine nitrogen and the carbonyl compound can be slow, especially with sterically hindered reactants.

    • Solution: The reaction is often acid-catalyzed. Adding a catalytic amount of a weak acid like acetic acid can accelerate imine formation. The removal of water, a byproduct of this step, using a dehydrating agent like molecular sieves can also drive the equilibrium towards the imine.

  • Slow Reduction of the Imine: If the reducing agent is not sufficiently reactive or is added too early, the imine intermediate can accumulate or participate in side reactions.

    • Solution: Sodium triacetoxyborohydride (STAB) is often the reducing agent of choice as it is mild, selective for imines over carbonyls, and tolerant of mildly acidic conditions. It is typically added after allowing some time for the imine to form.

  • Over-reduction of the Carbonyl: If a strong reducing agent like sodium borohydride (NaBH4) is used, it can reduce the starting aldehyde or ketone to the corresponding alcohol, leading to a significant impurity.

    • Solution: Use a milder and more selective reducing agent like STAB. If NaBH4 must be used, the pH of the reaction should be carefully controlled (typically neutral to slightly basic) to favor imine reduction.

Experimental Protocol: Optimized Reductive Amination

  • To a solution of 4-(Piperidin-3-yl)pyridine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add activated 4Å molecular sieves.

  • Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Reaction Pathways

cluster_acylation N-Acylation Pathway cluster_buchwald Buchwald-Hartwig Amination cluster_reductive Reductive Amination Pathway start_acyl 4-(Piperidin-3-yl)pyridine + RCOCl product_acyl Desired N-Acyl Product start_acyl->product_acyl Controlled Conditions side_acyl Di-acylated Side Product start_acyl->side_acyl Harsh Conditions start_buchwald 4-(Piperidin-3-yl)pyridine + Ar-X product_buchwald Desired N-Aryl Product start_buchwald->product_buchwald Catalytic Cycle catalyst Pd Catalyst + Ligand + Base start_reductive 4-(Piperidin-3-yl)pyridine + RCHO imine Imine Intermediate start_reductive->imine Condensation product_reductive Desired Tertiary Amine imine->product_reductive Reduction (STAB)

Caption: Common derivatization pathways for 4-(Piperidin-3-yl)pyridine.

References

  • Buchwald-Hartwig Amination: Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Reductive Amination: Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1–714. [Link]

  • General Organic Synthesis Techniques: Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer. [Link]

Technical Support Center: Optimizing Reactions with 4-(Piperidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Troubleshooting Methodologies Target Molecule: 4-(Piperidin-3-yl)pyridine (and related secondary amine scaffolds) Audience: Medicinal Chemists, Process Chemists, and R&D Scientists[1]

Introduction: The Dual-Nitrogen Challenge

Welcome to the technical support hub for the 4-(Piperidin-3-yl)pyridine scaffold. This moiety is a "privileged structure" in kinase inhibitor discovery (e.g., JAK inhibitors) but presents a classic chemoselective challenge: distinguishing between two distinct nitrogen centers.

  • The Piperidine Nitrogen (

    
    ):  A highly nucleophilic, secondary aliphatic amine (
    
    
    
    ). This is your desired reaction center for functionalization.
  • The Pyridine Nitrogen (

    
    ):  A less nucleophilic, aromatic nitrogen (
    
    
    
    ). While it rarely competes in
    
    
    alkylations, it is a potent catalyst poison in transition metal cross-couplings due to its ability to form stable
    
    
    -complexes with soft metals like Palladium.

This guide addresses the three most critical failure modes: Catalyst Deactivation , Over-Alkylation , and Purification Tailing .

Module 1: Troubleshooting Buchwald-Hartwig Cross-Couplings

Issue: Reaction stalls or gives low yields despite high catalyst loading. Root Cause: The pyridine nitrogen (


) binds to the unsaturated Pd(0) or Pd(II) species, displacing the phosphine ligand and forming an inactive "dead" complex.
Q: My reaction stalls at 20% conversion. Adding more catalyst doesn't help. Why?

A: You are likely experiencing pyridine-induced catalyst inhibition .[1] Standard ligands (like BINAP or dppf) may not be bulky enough to prevent the pyridine nitrogen from coordinating to the metal center.

The Fix: Switch to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) .

  • Recommendation: Use RuPhos , BrettPhos , or XPhos .

  • Mechanism: These ligands are sterically bulky. They create a "protective shell" around the Palladium that accommodates the oxidative addition and amine binding but sterically precludes the approach of the pyridine nitrogen [1, 2].

Q: Should I use a Pd(II) salt or a Precatalyst?

A: Always use a Precatalyst (e.g., XPhos Pd G3 or G4). Using ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 or 

requires in-situ reduction to Pd(0), which can be slow and inconsistent in the presence of inhibiting heterocycles. G3/G4 precatalysts activate rapidly and release the active

species immediately, bypassing the induction period where pyridine coordination often occurs.
Visualizing the Problem: Catalyst Poisoning Pathway

CatalystPoisoning Pd_Pre Pd Precatalyst Active Active L-Pd(0) Pd_Pre->Active Activation OxAdd Oxidative Addition (Ar-Pd-L-X) Active->OxAdd Ar-X Dead Inactive Complex (Py-Pd-L) Active->Dead Pyridine N binding Product C-N Coupled Product OxAdd->Product Piperidine NH (Productive Cycle) OxAdd->Dead Ligand Displacement Pyridine Pyridine Substrate (N-coordination)

Figure 1: Mechanism of Palladium catalyst poisoning by the pyridine moiety vs. the productive catalytic cycle.

Module 2: Controlling Alkylation (Nucleophilic Substitution)

Issue: Formation of tertiary amines and quaternary ammonium salts (Over-alkylation).[2] Root Cause: The product (tertiary amine) is often more nucleophilic than the starting material (secondary amine) due to inductive donation from the alkyl group.

Q: I am seeing significant bis-alkylation. How do I stop at the tertiary amine?

A: If you are using a highly reactive electrophile (e.g., Methyl Iodide, Benzyl Bromide), direct alkylation is difficult to control.

Protocol A: The "Self-Limiting" Approach (Recommended) Instead of direct alkylation, use Reductive Amination .

  • React the 4-(piperidin-3-yl)pyridine with the corresponding aldehyde or ketone .[1]

  • Use a mild reducing agent like Sodium Triacetoxyborohydride (STAB) .

  • Why it works: The intermediate iminium ion is formed reversibly and reduced selectively. Over-alkylation is mechanistically impossible in this pathway [3].

Protocol B: Direct Alkylation (If you must) If reductive amination is not an option (e.g., no corresponding aldehyde exists):

  • Stoichiometry: Use a slight deficit of the electrophile (0.85 - 0.9 equivalents).

  • Additives: Add LiCl (1.0 eq). Lithium coordinates to the nitrogen, slightly modulating nucleophilicity.

  • Dilution: Run the reaction at high dilution (0.05 M) to statistically favor the encounter between the electrophile and the abundant starting material rather than the product.

Module 3: Purification & Handling

Issue: Compound streaks (tails) on silica gel columns; poor recovery. Root Cause: The basic piperidine nitrogen interacts strongly with acidic silanol groups (


) on the silica surface.[3]
Q: My compound is "stuck" on the column. How do I elute it?

A: You must deactivate the silica surface.

  • Standard Fix: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    )  to your eluent (e.g., DCM/MeOH/NH4OH 90:9:1).
    
  • Advanced Fix: Use Amine-Functionalized Silica cartridges if using automated flash chromatography.[1] This eliminates the need for mobile phase additives.

Q: Is the 3-position stereocenter stable?

A: Generally, yes. However, avoid prolonged heating (>100°C) in strong alkoxide bases (e.g., KOtBu) if the pyridine ring is electron-deficient (e.g., if it has other withdrawing groups), as this can promote racemization via a reversible deprotonation at the benzylic-like 3-position.[1] Check enantiopurity via Chiral HPLC if high-temperature base conditions are used.

Experimental Protocol: Optimized Buchwald-Hartwig Coupling

Objective: Coupling 4-(piperidin-3-yl)pyridine with an Aryl Bromide.

Reagents:

  • Substrate: 4-(piperidin-3-yl)pyridine (1.0 eq)[1]

  • Aryl Bromide (1.1 eq)[1]

  • Catalyst: XPhos Pd G4 (2-3 mol%)[1]

  • Base: NaOtBu (Sodium tert-butoxide) (2.0 eq)[1]

  • Solvent: 1,4-Dioxane (anhydrous, sparged with Argon)[1]

Step-by-Step:

  • Charge: In a glovebox or under active Argon flow, add the Aryl Bromide, Base, and XPhos Pd G4 to a reaction vial.

  • Dissolve: Add the 4-(piperidin-3-yl)pyridine dissolved in 1,4-Dioxane.

  • Seal: Cap the vial with a PTFE-lined septum.

  • Heat: Stir at 80°C for 2–4 hours . (Note: Precatalysts work faster; do not overheat overnight unless necessary).

  • Workup: Cool to RT. Dilute with EtOAc. Filter through a pad of Celite to remove Palladium black and inorganic salts.

  • Purification: Concentrate and purify via Flash Chromatography (DCM/MeOH + 1%

    
    ).
    

Data Summary: Base & Ligand Selection Matrix

Substrate ConstraintRecommended BaseRecommended LigandWhy?
Standard Aryl Bromide NaOtBuRuPhos / XPhosStrong base ensures fast deprotonation; bulky ligand prevents Py-poisoning.[1]
Base-Sensitive Groups (Esters, Nitriles)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

or

BrettPhosWeaker inorganic bases prevent hydrolysis; BrettPhos is excellent for weaker bases.
Aryl Chlorides LHMDS (Lithium Hexamethyldisilazide)BrettPhos / AdBrettPhosSoluble organic base required for difficult oxidative additions.[1]
Sterically Hindered Halide NaOtBuSphos / XPhosSmaller "bulky" ligands allow access to hindered sites.

Decision Tree: Reaction Optimization

OptimizationTree Start Start: Reaction Optimization CheckType Reaction Type? Start->CheckType CrossCouple C-N Coupling (Buchwald) CheckType->CrossCouple Alkylation Alkylation (S_N2) CheckType->Alkylation CatStall Issue: Low Yield/Stalling CrossCouple->CatStall OverAlk Issue: Over-Alkylation Alkylation->OverAlk Sol1 Switch to XPhos Pd G4 + NaOtBu CatStall->Sol1 RedAm Can you use Reductive Amination? OverAlk->RedAm Sol2 Use Aldehyde + STAB RedAm->Sol2 Yes Sol3 Protect (Boc) -> Alkylate -> Deprotect OR Slow Addition RedAm->Sol3 No

Figure 2: Decision matrix for selecting the correct optimization pathway based on reaction type.

References

  • WuXi AppTec. (2024). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Retrieved from [1]

  • Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Secondary Amines.[1] Journal of the American Chemical Society. (Contextual grounding on secondary amine arylation).

  • BenchChem. (2025).[2][3][4] Strategies to Avoid Over-Alkylation of the Amine Group.[2][5] Retrieved from [1]

  • ACS Green Chemistry Institute. (2026). Avoiding Over-alkylation Reagent Guide. Retrieved from [1]

Sources

Overcoming steric hindrance in 4-(Piperidin-3-yl)pyridine substitution

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #STERIC-3PYR-PIP Assigned Specialist: Senior Application Scientist, MedChem Support

Triage: Define Your Obstacle

Welcome to the technical support hub for 4-(Piperidin-3-yl)pyridine . This scaffold presents a unique "Janus-faced" steric challenge:

  • The Amine Face: The C3-pyridine substituent creates significant steric drag on the piperidine nitrogen (N1), complicating SNAr and Buchwald-Hartwig couplings.

  • The Pyridine Face: The bulky piperidine ring at C4 shields the ortho-positions (C3/C5) of the pyridine, making regioselective functionalization difficult.

Select the module below that matches your experimental failure mode.

Module 1: Overcoming Steric Hindrance at the Piperidine Nitrogen

The Problem: "The Buchwald Stall"

Users frequently report stalled conversion or low yields when attempting to couple 4-(piperidin-3-yl)pyridine with ortho-substituted aryl halides.

Root Cause Analysis: The 3-pyridyl group prefers the equatorial position to minimize 1,3-diaxial interactions (


-value ~2.5 kcal/mol). However, this locks the piperidine ring. In the transition state for N-arylation, the incoming electrophile (or Pd-complex) encounters the "gauche" interaction of the C3-substituent. Standard ligands (BINAP, dppf) fail because they cannot accommodate this specific steric volume.
The Solution: Third-Generation Precatalysts

To bypass this, you must switch to dialkylbiaryl phosphine ligands designed specifically for hindered secondary amines.

Recommended System: RuPhos Pd G4 or BrettPhos Pd G4 .

  • Why? RuPhos possesses a specific pocket that accommodates the 3-substituent of the piperidine while preventing

    
    -hydride elimination.
    
Standard Operating Procedure (SOP-BH-03)

Applicable for coupling 4-(piperidin-3-yl)pyridine with 2-substituted aryl bromides.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Notes
Substrate 4-(Piperidin-3-yl)pyridine1.0Free base preferred. If HCl salt, add extra base.
Electrophile Aryl Bromide1.1
Catalyst RuPhos Pd G4 0.022 mol% loading is standard; increase to 5% for chlorides.
Base NaOtBu2.5Strong base is critical for the transmetallation step.
Solvent 1,4-Dioxane or Toluene-Anhydrous, degassed (Sparged with Ar for 10 min).
Temp 80–100 °C-12–16 hours.

Critical Troubleshooting Step: If conversion is <20% after 4 hours, add 10 mol% free RuPhos ligand . The G4 precatalyst activates quickly, but if the oxidative addition is slow, the active L-Pd(0) species can decompose. Excess ligand stabilizes the cycle.

Module 2: Functionalizing the Pyridine Ring

The Problem: Regioselectivity Chaos

Attempting Friedel-Crafts or standard electrophilic aromatic substitution (EAS) on the pyridine ring usually fails due to electron deficiency. Users switching to radical chemistry (Minisci) often observe a mixture of C2 and C6 isomers, or no reaction due to the steric bulk of the piperidine at C4.

The Solution: Radical C-H Functionalization (Minisci)

Since the C4 position is occupied by the piperidine, the reactive sites are C2 and C3. Radical alkylation prefers the electron-deficient C2/C6 positions.

Visualizing the Pathway:

Minisci_Logic Start Target: Pyridine Functionalization Method Choose Method Start->Method EAS Electrophilic (EAS) Method->EAS Acid/Halogen Radical Radical (Minisci) Method->Radical R-COOH / Ag+ Outcome_EAS FAILURE: Ring Deactivated EAS->Outcome_EAS Regio Regioselectivity Check Radical->Regio Outcome_Rad SUCCESS: C2-Alkylation Block Is C2 Blocked? Regio->Block C2_Prod Product: 2-Substituted-4-(pip)pyridine Block->C2_Prod No (Standard) C3_Prod Product: 3-Substituted (Rare) Block->C3_Prod Yes (Steric forcing)

Caption: Decision logic for functionalizing the pyridine ring of 4-(piperidin-3-yl)pyridine.

Protocol: Decarboxylative Minisci Alkylation

For installing alkyl groups at the C2 position of the pyridine.

  • Dissolve 4-(piperidin-3-yl)pyridine (1.0 equiv) and the Alkyl-Carboxylic Acid (2.0 equiv) in biphasic DCM/Water (1:1).

  • Add AgNO3 (0.2 equiv) and Trifluoroacetic acid (1.0 equiv) to protonate the pyridine (critical for activation).

  • Heat to 40 °C.

  • Add (NH4)2S2O8 (2.5 equiv) portion-wise over 30 minutes.

    • Note: The persulfate generates the alkyl radical from the acid via Ag-catalysis.

  • Monitor: The reaction is fast (1–2 hours).

Module 3: Conformational "Locking"

The Hidden Variable

The 3-pyridyl substituent is not static. It exists in equilibrium between axial and equatorial conformers.

  • Equatorial (Major): The pyridine ring points "out." The Nitrogen lone pair is accessible, but the

    
    -protons create steric drag.
    
  • Axial (Minor): The pyridine ring points "up/down." This creates severe 1,3-diaxial strain but might expose the Nitrogen lone pair differently.

If your reaction displays inexplicable kinetics (e.g., induction periods), the substrate may be trapped in an unproductive hydrogen-bond network (if the pyridine nitrogen interacts with the piperidine NH).

Diagnostic Diagram:

Conformation State1 Chair A: Pyridine Equatorial (Thermodynamic Minimum) State2 Chair B: Pyridine Axial (High Energy) State1->State2 Ring Flip (Slow at -20°C) Reactivity Reactivity Consequence State1->Reactivity Steric block at C2/C6 of piperidine State2->Reactivity 1,3-Diaxial clash with incoming Electrophile

Caption: Conformational equilibrium affecting steric accessibility of the piperidine nitrogen.

Frequently Asked Questions (FAQs)

Q: I am trying to use SNAr to couple the piperidine to a 2-chloropyridine, but it's not working. Why? A: SNAr is highly sensitive to nucleophile sterics. The 3-pyridyl group on your piperidine increases the cone angle of the nucleophile.

  • Fix: Switch to DMSO as solvent and heat to 120 °C. If that fails, abandon SNAr and use Buchwald-Hartwig conditions (RuPhos) described in Module 1.

Q: Can I reduce the pyridine ring to a piperidine to make a 3,4'-bipiperidine? A: Yes, but beware of stereocenters. Hydrogenation (PtO2/H2/AcOH) will yield a mixture of cis and trans isomers at the new ring junction. The 4-(piperidin-3-yl) moiety will likely direct the hydrogenation to the face opposite the bulky group, favoring the cis isomer.

Q: My Minisci reaction is mono-alkylating but low yield. How do I push it? A: The pyridine ring of your scaffold is deactivated by the ammonium salt formation (the piperidine nitrogen protonates first). Ensure you are using excess oxidant (persulfate) and consider adding a phase transfer catalyst (TBAB) if using the biphasic DCM/H2O system.

References

  • RuPhos Pd G4 for Hindered Amines: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Minisci Reaction Regioselectivity: Duncton, M. A. J. (2011).[4][6] Minisci reactions: Versatile CH-functionalization for medicinal chemists.[6] MedChemComm, 2(12), 1135-1161.

  • Conformational Analysis of 3-Substituted Piperidines: Kuehne, M. E., & Shannon, P. J. (1977). Reduction of N-tosyl-3-substituted piperidines. The Journal of Organic Chemistry, 42(12), 2082–2087.

  • Advanced Minisci (Baran Conditions): Proctor, R. S. J., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666-13699.

Sources

Technical Support Center: Preventing Degradation of 4-(Piperidin-3-yl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 4-(Piperidin-3-yl)pyridine dihydrochloride Chemical Class: Pyridyl-piperidine salt (Secondary Amine / Heterocycle) Primary Vulnerabilities: Hygroscopicity, Oxidation (N-oxide formation), Carbamate formation.

Part 1: Critical Storage Alerts (The "Must-Knows")

This compound is a dihydrochloride salt of a secondary amine . While the salt form provides better stability than the free base, it introduces significant hygroscopicity. Improper storage will lead to rapid physical degradation (deliquescence) followed by chemical degradation.

🔴 Immediate Action Required[1]
  • Temperature: Long-term storage at -20°C is mandatory. Short-term (days) at 2-8°C is acceptable if sealed.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The secondary amine in the piperidine ring reacts with atmospheric CO₂ to form carbamates.

  • Moisture Control: The dihydrochloride counter-ions are moisture magnets. Store the primary vial inside a desiccator or a secondary container with active desiccant (e.g., Drierite™ or Silica Gel).

  • Light: Protect from light. Pyridine derivatives can undergo slow photodegradation. Use amber vials or wrap in aluminum foil.

Part 2: Troubleshooting Guide (Diagnostic Q&A)

Use this matrix to diagnose issues based on visual or analytical observations.

SymptomProbable CauseMechanismRemediation / Salvage
Material has turned from white powder to yellow/brown. Oxidation Formation of N-oxides on the piperidine nitrogen (and potentially pyridine nitrogen).Irreversible. Purity check via LC-MS is required. If degradation is <5%, recrystallization may salvage it. Otherwise, discard.
Powder has clumped, become sticky, or turned into a gum. Hygroscopicity Absorption of atmospheric water (deliquescence). Water increases ion mobility, accelerating hydrolysis and oxidation.Critical. Dry under high vacuum (0.1 mbar) over P₂O₅ for 24 hours. Re-verify mass/content as water weight has shifted.
NMR shows "extra" peaks near the piperidine ring protons. Carbamate Formation Reaction of the secondary amine with CO₂ in the air (if not stored under Argon).Acidify solution to revert carbamate to amine salt, then lyophilize. Store strictly under inert gas.
Solubility in water/methanol has decreased. Polymerization / Aggregation Rare. Oxidative coupling or light-induced dimerization of the pyridine ring.Filter the solution. Analyze the filtrate. If the active compound is lost in the precipitate, discard the batch.

Part 3: Scientific Deep Dive (The "Why")

The Hygroscopicity Trap

As a dihydrochloride salt, 4-(Piperidin-3-yl)pyridine carries two HCl molecules. Chloride ions are highly effective at coordinating water molecules from the atmosphere.

  • The Chain Reaction: Moisture absorption

    
     Crystal lattice dissolution 
    
    
    
    Increased molecular mobility
    
    
    Accelerated Oxidation.
  • The Fix: We recommend the "Double-Vessel" method: The product vial is taped shut with Parafilm and placed inside a larger jar containing desiccant pellets.

The Oxidation Pathway (N-Oxide Formation)

The piperidine ring contains a secondary amine . Unlike the aromatic pyridine nitrogen (which is electron-deficient and stable), the piperidine nitrogen has a lone pair of electrons highly susceptible to attack by reactive oxygen species (ROS) or atmospheric oxygen.

  • Mechanism:

    
     (Hydroxylamine) 
    
    
    
    Nitrone or N-oxide species.
  • Detection: In LC-MS, look for a mass shift of +16 Da (Mono-oxygenation).

Visualizing the Degradation Logic

The following diagram illustrates how environmental factors trigger the degradation cascade.

DegradationPathways Storage Improper Storage Moisture Moisture Ingress Storage->Moisture No Desiccant Oxidation N-Oxidation (+16 Da) Storage->Oxidation Air Exposure Carbamate Carbamate Formation (CO2 Reaction) Storage->Carbamate No Inert Gas Mobility Crystal Lattice Collapse Moisture->Mobility Hydration Mobility->Oxidation Accel. Reaction Deliquescence Deliquescence (Sticky Gum) Mobility->Deliquescence

Figure 1: Interconnected degradation pathways driven by moisture and air exposure.

Part 4: Experimental Protocols

Protocol A: Safe Aliquoting (Preventing Contamination)

Do not open the primary stock bottle repeatedly. Freeze-thaw cycles introduce condensation.

  • Equilibration: Allow the vial to warm to room temperature inside a desiccator before opening. Never open a cold vial in warm air ; condensation will form instantly on the hygroscopic powder.

  • Environment: Work inside a fume hood or glove box.

  • Sub-dividing:

    • Weigh out the total amount needed for the next 1-3 months.

    • Dissolve in a suitable solvent (e.g., Water or Methanol) if immediate use is intended, or:

    • Aliquot solid powder into single-use amber vials.

  • Sealing: Purge each vial with Argon gas for 10 seconds before capping. Seal cap edges with Parafilm.

Protocol B: Emergency Drying (Salvaging "Sticky" Material)

Use this if the powder has clumped due to moisture but has not yet discolored.

  • Place the open vial in a vacuum desiccator.

  • Add a tray of fresh Phosphorus Pentoxide (

    
    )  or high-grade Silica Gel.
    
  • Apply high vacuum (< 1 mbar) for 24-48 hours.

  • Verification: Check appearance. It should return to a free-flowing powder. Run a proton NMR (

    
    H-NMR) in 
    
    
    
    or
    
    
    to confirm no hydrolysis or degradation products are present.
Protocol C: Storage Workflow Visualization

StorageWorkflow Receive Receive Shipment (Inspect for clumping) Equilibrate Equilibrate to Room Temp (Inside Desiccator) Receive->Equilibrate Aliquot Aliquot under Inert Gas (Argon/N2) Equilibrate->Aliquot Seal Seal & Parafilm Aliquot->Seal Store Long Term Storage -20°C + Desiccant Seal->Store

Figure 2: Recommended workflow from receipt to long-term storage.

References

  • PubChem. (n.d.). Piperidine | C5H11N.[1][2][3] National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • National Institutes of Health (NIH). (2021). Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones. PubMed Central. Retrieved February 15, 2026, from [Link]

Sources

Technical Support Center: Crystallization of 4-(Piperidin-3-yl)pyridine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving crystallization issues with 4-(Piperidin-3-yl)pyridine salts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for obtaining high-quality crystalline materials. As a molecule with both a basic piperidine and a pyridine ring, 4-(Piperidin-3-yl)pyridine presents unique challenges and opportunities in salt formation and crystallization. This resource synthesizes established principles of physical chemistry with practical, field-proven techniques to help you navigate these challenges successfully.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 4-(Piperidin-3-yl)pyridine salts in a direct question-and-answer format.

Question 1: My 4-(Piperidin-3-yl)pyridine salt is "oiling out" instead of crystallizing upon cooling or antisolvent addition. What is happening and how can I fix it?

Answer:

"Oiling out," or liquid-liquid phase separation (LLPS), is a common issue where the solute separates from the solution as a liquid phase (an "oil") rather than a solid crystalline phase.[1][2] This often occurs when the supersaturation level is too high, or when the melting point of the compound is lower than the temperature of the solution.[2] The resulting oil is often an amorphous, super-cooled liquid that can trap impurities and is difficult to handle.[1][3]

Underlying Causes and Solutions:

  • High Supersaturation: Rapid cooling or fast addition of an antisolvent can generate supersaturation too quickly for ordered crystal lattice formation, leading to the system taking the path of least resistance: phase separation into a disordered liquid.

    • Solution: Slow down the rate of cooling or the addition of the antisolvent. A more gradual approach allows molecules the time to orient themselves into a crystal lattice.[4]

  • Solvent System: The choice of solvent is critical. If the polarity difference between your solvent and antisolvent is too large, it can promote oiling out.[3]

    • Solution: Experiment with different solvent/antisolvent systems. Consider using a solvent in which your salt has moderate solubility at elevated temperatures and lower solubility at room temperature. For instance, if you are using a highly polar solvent like methanol, try a slightly less polar one like ethanol or isopropanol.

  • Low Melting Point of the Salt: If the salt has a low melting point, it may be molten at the crystallization temperature.

    • Solution: Try to crystallize at a lower temperature. You can also add seed crystals to the solution just as it becomes supersaturated to encourage nucleation and growth of the solid phase over oiling out.[4]

Experimental Protocol to Address Oiling Out:

  • Re-dissolve the Oiled Material: Gently heat the mixture to re-dissolve the oil. If necessary, add a small amount of the primary solvent to ensure complete dissolution.[2]

  • Slow Cooling: Allow the solution to cool to room temperature very slowly (e.g., by placing the flask in a dewar of warm water).

  • Controlled Antisolvent Addition: If using an antisolvent, add it dropwise with vigorous stirring at a slightly elevated temperature before slow cooling.

  • Seeding: If you have crystals of the desired salt, introduce a small amount as seed crystals at the point of supersaturation.[4] If not, you can try scratching the inside of the flask with a glass rod to create nucleation sites.

Question 2: I've successfully formed a solid, but it's amorphous or a fine powder with poor filterability. How can I obtain well-defined crystals?

Answer:

The formation of amorphous material or very fine particles often indicates that nucleation was too rapid and uncontrolled, leading to a large number of small crystals with poor quality.

Underlying Causes and Solutions:

  • High Degree of Supersaturation: Similar to oiling out, very high supersaturation can lead to "crash precipitation" where a large number of nuclei form simultaneously, preventing the growth of larger, well-defined crystals.

    • Solution: Reduce the rate of supersaturation generation. This can be achieved by slower cooling, slower antisolvent addition, or by using a solvent system where the solubility curve is less steep.

  • Lack of Crystal Growth Time: If the nucleation rate far exceeds the crystal growth rate, you will end up with many small particles.

    • Solution: After the initial crystal formation, hold the slurry at a constant temperature for a period (a process known as aging or digestion). This allows for Ostwald ripening, where smaller particles dissolve and redeposit onto larger crystals, improving the overall particle size distribution.

  • Solvent Choice: The solvent can influence crystal habit.

    • Solution: Experiment with different solvents. A solvent that provides moderate solubility may allow for slower, more controlled crystal growth compared to a solvent where the compound is sparingly soluble.

Workflow for Improving Crystal Quality:

Caption: Workflow for improving crystal quality.

Question 3: My crystallization yields are inconsistent, and I suspect I have different crystal forms (polymorphs). How can I confirm this and control the outcome?

Answer:

Polymorphism is the ability of a compound to exist in more than one crystalline form.[5] Different polymorphs can have significantly different physicochemical properties, including solubility, stability, and bioavailability, making control of polymorphism critical in pharmaceutical development.[6]

Confirming Polymorphism:

You will need to use solid-state analytical techniques to characterize your material.

Analytical TechniqueInformation Provided
Powder X-Ray Diffraction (PXRD) Provides a unique fingerprint for each crystalline form based on the diffraction pattern.
Differential Scanning Calorimetry (DSC) Can identify different melting points, and solid-solid phase transitions between polymorphs.
Thermogravimetric Analysis (TGA) Helps to identify if different forms are solvates or hydrates.
Infrared (IR) Spectroscopy Different polymorphs can show subtle but distinct differences in their IR spectra due to different intermolecular interactions.

Controlling Polymorphism:

The formation of a particular polymorph is kinetically and thermodynamically controlled.

  • Thermodynamic Control: Slurrying the mixture of polymorphs in a suitable solvent for an extended period will eventually convert the less stable (metastable) forms to the most stable form at that temperature.

  • Kinetic Control: Rapid crystallization conditions (e.g., fast cooling) often yield metastable polymorphs. Seeding with the desired polymorph is a powerful way to control the crystallization outcome.

Experimental Protocol for Polymorph Screening:

  • Diverse Crystallization Conditions: Attempt to crystallize your 4-(piperidin-3-yl)pyridine salt from a wide range of solvents with different polarities.

  • Vary Crystallization Method: Use different techniques such as slow cooling, fast cooling (crash precipitation), solvent evaporation, and antisolvent addition.

  • Characterize Each Batch: Analyze the solid from each experiment using PXRD and DSC to identify different forms.

  • Determine Relative Stability: Conduct slurry experiments at different temperatures to determine the most thermodynamically stable form.

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a crystallization process for a 4-(Piperidin-3-yl)pyridine salt?

The initial and most crucial step is a comprehensive salt screening.[7] This involves reacting 4-(piperidin-3-yl)pyridine with a variety of pharmaceutically acceptable acids (e.g., hydrochloride, succinate, tartrate, etc.) in different solvent systems to identify salts that readily form stable crystals.[8] The pKa difference between the base (4-(piperidin-3-yl)pyridine) and the acid should ideally be greater than 3 to favor salt formation over a cocrystal.[8]

Q2: How do I choose the right solvent for crystallization?

A good crystallizing solvent is one in which your compound is highly soluble at higher temperatures and sparingly soluble at lower temperatures. International Council for Harmonisation (ICH) guidelines should be followed to avoid toxic solvents.[7] A typical approach is to test solubility in a range of Class 2 and Class 3 solvents.

Q3: What is salt disproportionation and is it a risk for 4-(Piperidin-3-yl)pyridine salts?

Salt disproportionation is the conversion of a salt back to its free base and free acid form.[9] For a salt of a basic API like 4-(piperidin-3-yl)pyridine, this can happen in the presence of moisture or in a formulation with alkaline excipients.[9] This is a significant stability concern as the free base is likely less soluble than the salt, potentially impacting bioavailability.[5] Careful selection of excipients and control of humidity during storage are important to mitigate this risk.

Q4: Can I use a mixed solvent system?

Yes, mixed solvent systems are very common. A typical approach is to dissolve the compound in a "good" solvent at an elevated temperature and then add a miscible "antisolvent" in which the compound is poorly soluble to induce crystallization.[10] The ratio of the two solvents is a critical parameter to optimize.

General Salt Screening Workflow:

Caption: A general workflow for salt screening.

References

  • ACS Publications. (2025, December 17). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. Retrieved from [Link]

  • Technobis. (2023, June 7). How to salt screen using the Crystal 16. Retrieved from [Link]

  • PharmTech. (2023, May 5). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Retrieved from [Link]

  • American Pharmaceutical Review. (2025, August 11). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Retrieved from [Link]

  • MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • ResearchGate. (2026, January 22). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Request PDF. Retrieved from [Link]

  • Contract Pharma. (2019, December 10). Screening and Formulating Drugs as Salts to Improve API Performance. Retrieved from [Link]

  • Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Retrieved from [Link]

  • ResearchGate. (2015, October 27). Polymorphic Forms of a Molecular Salt of Phenazopyridine with 3, 5-Dihydroxybenzoic Acid: Crystal Structures, Theoretical Calculations, Thermodynamic Stability and Solubility Aspects. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • MDPI. (2024, October 29). Novel Crystalline Salts of 4-Piperidyl- and 4-Pyridylmethylamines Prepared by Catalytic Hydrogenation of 4-Pyridinecarbonitrile: Crystallographic Unit Cells Based on Powder XRD Patterns by Using the DASH Program Package. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Structural and physicochemical characterization of pyridine derivative salts of anti-inflammatory drugs | Request PDF. Retrieved from [Link]

  • PubMed. (2015, June 15). An evaluation of salt screening methodologies. Retrieved from [Link]

  • ResearchGate. (2021, July 6). Have you experienced that your piperidine crystallizes when not in use?. Retrieved from [Link]

  • ACS Publications. (2014, December 22). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design. Retrieved from [Link]

  • ACS Publications. (2025, June 22). Pharmaceutical Solid Form Screening and Selection: Which Form Emerges?. Crystal Growth & Design. Retrieved from [Link]

  • PMC. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]

  • Sciencemadness.org. (2009, July 25). Forming oxalte salts of amines. Retrieved from [Link]

  • Chemical Review and Letters. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Retrieved from [Link]

  • MDPI. (2025, August 22). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Retrieved from [Link]

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]

  • Google Patents. (n.d.). ACID-ADDITION SALTS OF OPTICALLY ACTIVE PIPERIDINE COMPOUND AND PROCESS FOR PRODUCING THE SAME.
  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Retrieved from [Link]

  • Digital Commons @ University of Rhode Island. (n.d.). Synthesis and characterizations of pyridinium salts including poly(pyr. Retrieved from [Link]

  • PMC. (n.d.). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Piperidin-4-ylmethylpyridine. Retrieved from [Link]

  • Chemchart. (n.d.). 4-(piperidin-4-yl)pyridine (581-45-3). Retrieved from [Link]

  • Cheméo. (n.d.). Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Retrieved from [Link]

  • ACS Publications. (2020, July 6). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]

  • Rsc.org. (n.d.). Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. Retrieved from [Link]

  • PMC. (n.d.). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). A pharmaceutical salt is a crystalline form that is commonly used to change pharmaceutical properties, such as solubility, disso. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Pyrrolidinylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN1293055C - Piperidine derivative crystal, midbody for preparation and preparing method.
  • PubMed. (2017, May 19). Crystal structure of 4,4'-bis-[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1'-biphen-yl. Retrieved from [Link]

  • PMC. (2019, February 28). Investigation of Crystallization and Salt Formation of Poorly Water-Soluble Telmisartan for.... Retrieved from [Link]

  • Cambridge University Press. (2019, June 14). Chapter 13 - Crystallization in the Pharmaceutical Industry. Retrieved from [Link]

Sources

Technical Support Center: pH Optimization for 4-(Piperidin-3-yl)pyridine Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Core Scientific Directive

To the Researcher: You are working with 4-(Piperidin-3-yl)pyridine , a molecule defined by its dual-nitrogen architecture.[1][2] Success in your bioassay does not come from blindly following a recipe; it comes from managing the protonation state of these two nitrogen atoms.[2]

This molecule acts as a diprotic base .[2] It contains:

  • A Pyridine Nitrogen (aromatic): Weakly basic (

    
    ).[1][2][3]
    
  • A Piperidine Nitrogen (aliphatic): Strongly basic (

    
    ).[1][2]
    

The Critical Tension: At physiological pH (7.4), the pyridine ring is mostly neutral (lipophilic), while the piperidine ring is fully protonated (cationic/hydrophilic).[1][2] This "Cationic Amphiphilic" nature drives three major experimental risks:

  • Solubility Crash: At high pH (>10), the molecule becomes non-polar and precipitates.[1][2]

  • Lysosomal Trapping: In cell-based assays, the molecule sequesters into acidic lysosomes, reducing cytosolic potency.[2][4][5]

  • Buffer Incompatibility: Cationic forms can interact with specific buffer anions (e.g., phosphates).[1][2]

This guide provides the protocols to navigate these physicochemical realities.

Solubility & Stock Preparation (The "Crash Out" Vector)

The Mechanism

Your compound is likely stored as a salt (e.g., HCl salt) or a free base.[1][2]

  • If Salt: Highly soluble in water/DMSO.[2]

  • If Free Base: Soluble in DMSO, but prone to "crashing out" (precipitating) upon dilution into aqueous buffers if the pH is too high.[1][2]

Troubleshooting Workflow: Stock to Assay

Use this decision matrix to prevent precipitation during the critical dilution step.

SolubilityWorkflow Start Start: Solid Compound FormCheck Check Form: Salt or Free Base? Start->FormCheck SaltPath Salt Form (HCl/TFA) FormCheck->SaltPath BasePath Free Base Form FormCheck->BasePath DissolveSalt Dissolve in H2O or DMSO (High Solubility) SaltPath->DissolveSalt DissolveBase Dissolve in 100% DMSO (Do NOT use H2O yet) BasePath->DissolveBase Dilution Dilution Step (1000x -> 1x) Into Assay Buffer DissolveSalt->Dilution DissolveBase->Dilution PrecipitationCheck Risk: Micro-precipitation? Dilution->PrecipitationCheck Safe Clear Solution Proceed to Assay PrecipitationCheck->Safe Stable Crash Cloudy/Precipitate PrecipitationCheck->Crash Unstable Fix Fix: Acidify Buffer (pH < 8) or Increase BSA carrier Crash->Fix Fix->Safe

Figure 1: Solubility decision tree. The critical failure point is diluting a DMSO-dissolved free base into a high-pH aqueous buffer.

Protocol: The "Shift-Check" Dilution Method

Purpose: To verify solubility before wasting cells or expensive reagents.[2]

  • Prepare Stock: Dissolve 4-(Piperidin-3-yl)pyridine in 100% DMSO to 10 mM.

  • Prepare Mock Buffer: Aliquot your intended assay buffer (e.g., PBS pH 7.4).

  • Spike: Add compound to reach 100 µM (high test concentration).

    • Note: This requires 1% DMSO final concentration.[2]

  • Visual Check: Hold the tube against a dark background.

    • Turbidity? The piperidine is deprotonating and aggregating.[2]

    • Action: Lower pH to 7.0 or add 0.1% BSA (Bovine Serum Albumin) to act as a carrier.[2]

Buffer Selection & Optimization

For 4-(Piperidin-3-yl)pyridine, the buffer species matters as much as the pH.[2]

Buffer Compatibility Table
Buffer SystempH RangeCompatibilityTechnical Notes
PBS (Phosphate Buffered Saline)7.2 – 7.6Caution Phosphate anions can form insoluble salts with the cationic piperidine moiety at high concentrations (>100 µM).[1]
HEPES 7.0 – 8.0Excellent Zwitterionic.[2] Does not complex with cationic amines.[2] Ideal for cell-based assays.[2]
MES 5.5 – 6.7Good Use for acidic binding studies.[2] Ensures 100% protonation of the piperidine ring.[2]
Tris-HCl 7.0 – 9.0Moderate Temperature sensitive.[2] Ensure pH is adjusted at the temperature of the assay (37°C vs 25°C).
FAQ: Why is my IC50 shifting?

Q: I see a 10-fold shift in potency when I switch from pH 7.0 to pH 8.0. Is this normal? A: Yes. This is the "Ionization Shift."[2]

  • At pH 7.0: The piperidine is 100% protonated.[2] If your target requires a positive charge interaction (e.g., an aspartate residue in the binding pocket), binding is maximized.[2][4]

  • At pH 8.0: You are approaching the

    
     of the piperidine (though still largely protonated) and the pyridine is fully neutral.[2] Subtle changes in the ratio of charged/neutral species can alter binding affinity (
    
    
    
    ) or membrane permeability.[2]

Cell-Based Assays: The "Lysosomal Trapping" Trap[5][6]

This is the most common failure mode for piperidine-containing drugs in cellular assays.[2]

The Phenomenon

4-(Piperidin-3-yl)pyridine is a Cationic Amphiphilic Drug (CAD) .[1]

  • Cytosol (pH 7.4): The molecule is partially lipophilic and crosses membranes.[2]

  • Lysosome (pH 4.5 - 5.0): The molecule enters the lysosome.[2] The acidic environment instantly protonates the piperidine nitrogen.[2]

  • The Trap: The now highly charged cation cannot cross the membrane back out.[2] It accumulates to massive concentrations inside the lysosome, effectively removing it from the cytosol where your target likely resides.[2]

LysosomalTrapping cluster_extracellular Extracellular Fluid (pH 7.4) cluster_cytosol Cytosol (pH 7.2) cluster_lysosome Lysosome (pH 4.5) Drug_Out Drug (Equilibrium) Neutral <-> Charged Drug_Cyto Drug Crosses Membrane Drug_Out->Drug_Cyto Passive Diffusion Target Biological Target (Kinase/Receptor) Drug_Cyto->Target Binding Drug_Lyso TRAPPED DRUG (Highly Cationic) Drug_Cyto->Drug_Lyso Diffusion In Drug_Lyso->Drug_Cyto Blocked (Charge)

Figure 2: Lysosomal trapping mechanism.[1] Acidic organelles act as a "sink," reducing the effective concentration at the target.[2]

Protocol: Verifying Lysosomal Trapping

If your cellular IC50 is much weaker than your biochemical IC50:

  • Run Assay + NH4Cl: Add 10 mM Ammonium Chloride (

    
    ) to your cell media.[2]
    
    • Mechanism:[5][6]

      
       neutralizes the lysosomal pH gradient (raises lysosomal pH).[2]
      
  • Compare Results:

    • If potency improves (IC50 decreases) with

      
      , your drug was being trapped in lysosomes.[2]
      
    • If potency is unchanged, the issue is likely target engagement or permeability, not trapping.[2][4]

References & Authoritative Sources

  • Physicochemical Properties of Piperidines:

    • Source: National Center for Biotechnology Information (2025).[2] PubChem Compound Summary for Piperidine.

    • URL:[Link][1]

  • Lysosomal Trapping of Cationic Amphiphilic Drugs:

    • Source: Nadanaciva, S., et al. (2011).[2] "Assessment of Drug-Induced Lysosomal Impairment." Toxicological Sciences.

    • URL:[Link]

  • pKa Values of Heterocycles:

    • Source: Evans, D.A. (Harvard University).[2] "pKa's of Nitrogen Acids and Bases."

    • URL:[Link]

  • Bioassay Buffer Selection Guide:

    • Source: Sigma-Aldrich (Merck).[2] "Biological Buffers: Selection and Use."

Sources

Validation & Comparative

1H NMR spectrum analysis of 4-(Piperidin-3-yl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 1H NMR Analysis of 4-(Piperidin-3-yl)pyridine Dihydrochloride

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of This compound (CAS: 143924-46-3). Unlike standard spectral listings, this document focuses on comparative analysis , distinguishing this specific scaffold from its symmetric regioisomer (4-piperidin-4-yl) and its free base form.

The 3-substituted piperidine moiety introduces a chiral center, breaking symmetry and creating a complex diastereotopic splitting pattern that is the definitive fingerprint for quality control. This guide details the experimental protocols, solvent effects, and self-validating logic required for unambiguous structural confirmation.

Part 1: Critical Comparative Analysis

In the context of drug development, "alternatives" often refer to structural isomers (impurities) or different ionization states. The following comparisons establish the baseline for identifying the correct product.

Comparison A: The Regioisomer Distinction (3-yl vs. 4-yl)

The most common synthetic impurity or misidentified structure is 4-(Piperidin-4-yl)pyridine .

FeatureTarget: 4-(Piperidin-3-yl)pyridine Alternative: 4-(Piperidin-4-yl)pyridine
Symmetry Asymmetric (Chiral Center at C3).Symmetric (Plane of symmetry through N-C4-Py).
Piperidine Signals Complex. All ring protons are chemically non-equivalent. Methylene protons (H2, H4, H5, H6) are diastereotopic.Simplified. Protons on C2/C6 are equivalent. Protons on C3/C5 are equivalent.
Spin System High-order multiplets due to diastereotopicity.First-order triplets/doublets are more likely.
Diagnostic Signal H-3 Methine: Appears as a distinct, complex multiplet (tt or similar) integrated for 1H.H-4 Methine: Appears as a septet or broad multiplet, but symmetry simplifies the surrounding CH2 signals.
Comparison B: Salt Form vs. Free Base

The dihydrochloride salt form significantly alters chemical shifts due to the protonation of both nitrogen atoms.

ParameterDihydrochloride Salt (2HCl) Free Base
Pyridine Shifts Deshielded.

-protons (H2, H6) shift downfield (

~8.7–8.9 ppm) due to the electron-withdrawing pyridinium ion.
Shielded.

-protons typically appear at

~8.4–8.5 ppm.
Piperidine

-H
Deshielded. Protons adjacent to the piperidine nitrogen (H2, H6) shift downfield (

~3.3–3.6 ppm).
Shielded. Typically appear at

~2.6–3.1 ppm.
Exchangeable H Visible (in DMSO). Broad singlets for Py-H

and Pip-H

(

>9 ppm).
Variable. Amine NH is often broad/weak or exchanges rapidly depending on water content.
Comparison C: Solvent Selection (D2O vs. DMSO-d6)
SolventD

O
DMSO-d

Usage Case Primary. Best for sharp resolution of coupling constants; eliminates NH broadening.Secondary. Used to observe exchangeable protons (NH) to confirm salt formation.
HDO Signal Strong signal at ~4.79 ppm. May obscure H-3 or H-2 signals if not careful.Water signal at ~3.33 ppm.
NH Visibility Invisible (Rapid exchange).Visible (Slow exchange).

Part 2: Experimental Protocol

This protocol is designed to ensure reproducibility and minimize artifacts such as concentration dependence or solvent impurities.

Workflow Visualization

NMR_Workflow cluster_solvent Solvent Logic Sample Solid Sample (10-15 mg) Solvent Solvent Choice (D2O or DMSO-d6) Sample->Solvent Select Prep Dissolution & Filtration Solvent->Prep Dissolve Acq Acquisition (ns=16, d1=2s) Prep->Acq Insert Process Processing (LB=0.3 Hz, Phase) Acq->Process FT Analysis Integration & Assignment Process->Analysis Interpret

Figure 1: Optimized NMR acquisition workflow for hygroscopic hydrochloride salts.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 10–15 mg of this compound.

    • Choice A (Structural Resolution): Dissolve in 0.6 mL D

      
      O  (99.9% D).
      
      • Note: Ensure pH is acidic (native salt pH). Do not add base.

    • Choice B (Salt Confirmation): Dissolve in 0.6 mL DMSO-d

      
       .
      
      • Note: Use an ampoule to ensure dryness; water in DMSO causes peak broadening.

  • Acquisition Parameters (Standard 400/600 MHz):

    • Pulse Sequence: zg30 (30° pulse) or zg (90° pulse).

    • Number of Scans (ns): 16 or 32 (S/N > 100).

    • Relaxation Delay (d1):

      
       2.0 seconds (Ensure complete relaxation of aromatic protons).
      
    • Temperature: 298 K (25°C).

  • Processing:

    • Window Function: Exponential multiplication with Line Broadening (LB) = 0.3 Hz.

    • Referencing:

      • In D

        
        O: Reference HDO to 4.79 ppm (or internal TSP to 0.00 ppm).
        
      • In DMSO-d

        
        : Reference residual DMSO pentet to 2.50 ppm.
        

Part 3: Expected Data & Interpretation

The following data is based on the theoretical shielding effects of the pyridine ring and the ammonium cations in D


O.
Predicted Chemical Shift Table (D O)
RegionAssignment

(ppm) Expected
MultiplicityIntegrationNotes
Aromatic Py-H2, H68.6 – 8.8 Doublet (d)2HDeshielded by N+ and ring current.
Aromatic Py-H3, H57.8 – 8.0 Doublet (d)2HCoupled to H2/H6 (

Hz).
Aliphatic Pip-H2 (eq)3.5 – 3.7 Ddd / Broad d1HDiastereotopic,

to N+.
Aliphatic Pip-H6 (eq)3.4 – 3.6 Broad d1HDiastereotopic,

to N+.
Aliphatic Pip-H3 (methine)3.1 – 3.3 Multiplet (m)1HChiral center; bridge to Pyridine.
Aliphatic Pip-H2 (ax)2.9 – 3.1 Triplet (td)1HLarge geminal/axial couplings.
Aliphatic Pip-H6 (ax)2.9 – 3.1 Triplet (td)1HLarge geminal/axial couplings.
Aliphatic Pip-H4, H51.7 – 2.2 Multiplets4HOverlapping envelope.
Self-Validating Logic Tree

Use this diagram to confirm the identity of the specific isomer.

Decision_Tree Start Analyze Aliphatic Region (1.5 - 4.0 ppm) Symmetry Check Integration Ratio of Distinct Multiplets Start->Symmetry Isomer4 Symmetric Pattern (Fewer signals, simple multiplets) Likely 4-yl Isomer Symmetry->Isomer4 Simple ChiralCheck Locate Methine (H3) Is it a distinct 1H multiplet? Symmetry->ChiralCheck Complex Isomer3 Asymmetric Pattern (Diastereotopic splitting) Likely 3-yl Isomer ChiralCheck->Isomer3 Yes (Confirmed)

Figure 2: Logic flow for distinguishing regioisomers based on spectral complexity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1] (General reference for pyridine/piperidine coupling constants).

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 4-(Piperidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose, providing invaluable information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth comparison of the anticipated mass spectrometry fragmentation behaviors of 4-(Piperidin-3-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry. Drawing upon established principles of mass spectrometry and data from related piperidine and pyridine derivatives, this document will explore the fragmentation pathways under different ionization techniques, providing a predictive framework for its analysis.

Introduction to 4-(Piperidin-3-yl)pyridine and its Mass Spectrometric Analysis

4-(Piperidin-3-yl)pyridine is a bicyclic heteroalkane derivative featuring both a saturated piperidine ring and an aromatic pyridine ring. This unique combination of a flexible, saturated heterocycle and a rigid, aromatic one suggests a complex and informative fragmentation pattern in mass spectrometry. The fragmentation of such a molecule is influenced by the site of ionization and the relative stability of the resulting fragment ions. Understanding these patterns is crucial for the unambiguous identification of this compound and its potential metabolites or analogues in complex matrices.

The piperidine moiety is a common scaffold in many pharmaceuticals, and its fragmentation behavior is well-documented.[1] Similarly, the fragmentation of pyridine-containing compounds has been extensively studied.[2] This guide will synthesize these principles to predict the fragmentation of the hybrid structure of 4-(Piperidin-3-yl)pyridine.

Comparative Analysis of Ionization Techniques: EI vs. ESI

The choice of ionization technique profoundly impacts the observed fragmentation. Here, we compare the expected outcomes of two common ionization methods: Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Electron Ionization (EI): As a high-energy "hard" ionization technique, EI typically induces extensive fragmentation.[1] For 4-(Piperidin-3-yl)pyridine, ionization is likely initiated at the lone pair of electrons on the piperidine nitrogen. The dominant fragmentation pathway is expected to be α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[1] This leads to the formation of a stable, resonance-stabilized iminium ion. Ring-opening fragmentation of the piperidine moiety is also a possibility. Due to the high energy of EI, the molecular ion peak may be of low abundance or even absent.

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that imparts minimal energy to the analyte molecule.[3] Consequently, ESI-MS of 4-(Piperidin-3-yl)pyridine is expected to yield a prominent protonated molecule, [M+H]+, with little to no in-source fragmentation. To obtain structural information, tandem mass spectrometry (MS/MS) is necessary. In MS/MS, the [M+H]+ precursor ion is isolated and subjected to collision-induced dissociation (CID) to induce fragmentation.[4] The protonation can occur on either the piperidine or the pyridine nitrogen, and the subsequent fragmentation pathways will be influenced by the initial site of protonation.

Below is a workflow illustrating the general process of fragmentation analysis using tandem mass spectrometry.

workflow cluster_lc Liquid Chromatography cluster_ms1 MS1 cluster_ms2 MS2 LC Sample Injection & Separation ESI Electrospray Ionization ([M+H]+ formation) LC->ESI Precursor Precursor Ion Selection ESI->Precursor CID Collision-Induced Dissociation Precursor->CID Fragments Fragment Ion Detection CID->Fragments

Figure 1: General workflow for LC-MS/MS analysis.
Proposed ESI-MS/MS Fragmentation Pathways of Protonated 4-(Piperidin-3-yl)pyridine

In positive ion ESI-MS/MS, the fragmentation of the [M+H]+ ion of 4-(Piperidin-3-yl)pyridine (m/z 163.12) will be dictated by the stability of the resulting fragment ions and neutral losses. The initial protonation is likely to occur at the more basic piperidine nitrogen.

The following diagram illustrates the proposed major fragmentation pathways.

fragmentation cluster_pathway1 Pathway 1: Piperidine Ring Opening cluster_pathway2 Pathway 2: Pyridine Ring Fragmentation cluster_pathway3 Pathway 3: Cleavage at C-C bond M_H [M+H]+ m/z 163.12 F1 Loss of C2H4 (m/z 135.09) M_H->F1 -C2H4 F2 Loss of NH3 (m/z 146.10) M_H->F2 -NH3 F3 Loss of HCN (m/z 136.10) M_H->F3 -HCN F4 Piperidinium ion (m/z 84.08) M_H->F4 C-C cleavage F5 Pyridinium ion (m/z 79.04) M_H->F5 C-C cleavage

Figure 2: Proposed ESI-MS/MS fragmentation of 4-(Piperidin-3-yl)pyridine.

Table 1: Predicted Key Fragment Ions of Protonated 4-(Piperidin-3-yl)pyridine in ESI-MS/MS

m/z Proposed Formula Proposed Origin
163.12[C10H15N2]+Protonated Molecule
146.10[C10H12N]+Loss of ammonia (NH3) from the piperidine ring
136.10[C9H12N2]+Loss of hydrogen cyanide (HCN) from the pyridine ring
135.09[C8H11N2]+Loss of ethene (C2H4) via piperidine ring opening
84.08[C5H10N]+Piperidinium ion formed by cleavage of the C-C bond between the rings
79.04[C5H5N]+Pyridinium ion formed by cleavage of the C-C bond between the rings
Hypothetical Experimental Protocol for LC-MS/MS Analysis

This protocol is designed for the qualitative analysis of 4-(Piperidin-3-yl)pyridine using a standard high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or Q-TOF mass spectrometer.

4.1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of 4-(Piperidin-3-yl)pyridine in methanol.

  • Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.

4.2. Liquid Chromatography

  • Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

4.3. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • MS1 Scan Range: m/z 50-500

  • MS/MS:

    • Precursor Ion: m/z 163.12

    • Collision Gas: Argon

    • Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.

Comparative Discussion

The fragmentation of 4-(Piperidin-3-yl)pyridine is expected to exhibit characteristics of both its constituent rings. The piperidine ring, being saturated, is prone to ring-opening fragmentation and the loss of small neutral molecules like ammonia.[2] The aromatic pyridine ring is more stable but can undergo fragmentation through the loss of hydrogen cyanide.[5] The C-C bond linking the two rings is also a potential site of cleavage, leading to fragment ions corresponding to each individual ring system. This is a common fragmentation pathway for substituted piperidines.[1]

In comparison to a simple alkyl-substituted piperidine, the presence of the pyridine ring introduces a site of lower proton affinity, potentially directing some fragmentation pathways through initial protonation on the pyridine nitrogen. However, the higher basicity of the piperidine nitrogen suggests it will be the primary site of protonation.

Conclusion

The mass spectrometric fragmentation of 4-(Piperidin-3-yl)pyridine is predicted to be a rich source of structural information. Under ESI-MS/MS conditions, a series of characteristic fragment ions arising from piperidine ring opening, pyridine ring fragmentation, and cleavage of the bond connecting the two rings are anticipated. The presented hypothetical fragmentation patterns and experimental protocol provide a solid foundation for the identification and structural confirmation of this compound in various research settings. The principles outlined here can be extended to the analysis of related analogues, aiding in the rapid characterization of new chemical entities in drug discovery and development.

References

  • BenchChem.
  • do Amaral, M. O. F., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • ResearchGate. (2017). ESI MS/MS studies of 2,6-bis[N-α-(methoxycarbonyl)-histaminemethyl]-pyridine. [Link]

  • MDPI. (2023). Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. [Link]

  • Pramparo, T., et al. (2003). Mass spectrometric studies on pyridine-piperazine-containing ligands and their complexes with transition metals formed in solution. PubMed. [Link]

  • ResearchGate. LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... [Link]

  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. [Link]

  • Al-Fagdami, A. W., et al. (2005). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. PubMed. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • National Institute of Standards and Technology. Pyridine. NIST WebBook. [Link]

Sources

A Researcher's Guide to Distinguishing 4-(Piperidin-3-yl)pyridine and 4-(Piperidin-4-yl)pyridine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of pharmaceutical and materials science, the precise identification of structural isomers is a foundational requirement for ensuring efficacy, safety, and reproducibility. The positional isomers 4-(Piperidin-3-yl)pyridine and 4-(Piperidin-4-yl)pyridine present a common yet critical analytical challenge due to their identical molecular mass and formula (C₁₀H₁₄N₂). This guide provides an in-depth, data-supported framework for researchers to unambiguously differentiate these two compounds, moving from fundamental principles to detailed experimental protocols.

The Core Analytical Challenge: Symmetry vs. Asymmetry

The fundamental difference between these two isomers lies in their molecular symmetry. 4-(Piperidin-4-yl)pyridine possesses a plane of symmetry through the C1-C4 axis of the piperidine ring and the pyridine ring. In contrast, 4-(Piperidin-3-yl)pyridine is asymmetric, with the pyridine substituent at the C3 position of the piperidine ring. This asymmetry also means that 4-(Piperidin-3-yl)pyridine is chiral and exists as a pair of enantiomers ((R) and (S)), whereas the 4-yl isomer is achiral. This core difference in symmetry is the primary driver for the observable distinctions in their spectroscopic and chromatographic profiles.

Table 1: Fundamental Physicochemical Property Comparison

Property 4-(Piperidin-3-yl)pyridine 4-(Piperidin-4-yl)pyridine Rationale for Distinction
Molecular Formula C₁₀H₁₄N₂ C₁₀H₁₄N₂ Identical
Molecular Weight 162.24 g/mol 162.24 g/mol [1] Identical
Symmetry Asymmetric (C1) Symmetric (Cs) Leads to different numbers of unique NMR signals.
Chirality Chiral (exists as R/S enantiomers)[2] Achiral Can be separated by chiral chromatography.

| CAS Number | 34450-42-9 (unspecified stereochemistry) | 581-45-3[1][3] | Unique identifiers. |

Spectroscopic Differentiation: The Definitive Fingerprints

Spectroscopic methods provide the most robust and non-destructive means of identification. The differences in molecular symmetry directly translate to distinct spectral patterns, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for distinguishing these isomers. The number of unique signals in the ¹³C NMR spectrum is a direct consequence of molecular symmetry.

  • ¹³C NMR: Due to its symmetry, 4-(Piperidin-4-yl)pyridine will exhibit fewer signals in its ¹³C NMR spectrum compared to the asymmetric 4-(Piperidin-3-yl)pyridine. The C2/C6 and C3/C5 carbons of the piperidine ring in the 4-yl isomer are chemically equivalent, resulting in a single signal for each pair. In the 3-yl isomer, all piperidine carbons are chemically distinct, leading to more signals.

  • ¹H NMR: The proton NMR spectra will also show clear differences. The 4-yl isomer will display a more simplified set of multiplets for the piperidine protons due to symmetry. The 3-yl isomer will have a more complex, crowded aliphatic region with distinct signals for each proton on the piperidine ring. The chemical shifts of the pyridine protons are also subtly influenced by the substitution position.[4][5]

Table 2: Predicted NMR Signal Comparison

Spectrum 4-(Piperidin-3-yl)pyridine (Asymmetric) 4-(Piperidin-4-yl)pyridine (Symmetric)
¹³C NMR Signals (Total) Up to 10 unique signals Up to 7 unique signals
¹³C Piperidine Signals 5 distinct signals (C2, C3, C4, C5, C6) 3 distinct signals (C2/C6, C3/C5, C4)

| ¹H NMR Piperidine Region | Complex, overlapping multiplets | Simpler, more resolved multiplets |

Logical Diagram: NMR Differentiation Pathway

The following diagram illustrates the logical workflow for using NMR to distinguish the isomers based on their inherent symmetry.

G cluster_0 NMR Analysis Workflow start Acquire ¹³C NMR Spectrum count_signals Count Unique Carbon Signals start->count_signals decision Number of Signals? count_signals->decision isomer_3 Identify as 4-(Piperidin-3-yl)pyridine decision->isomer_3 ~10 Signals isomer_4 Identify as 4-(Piperidin-4-yl)pyridine decision->isomer_4 ~7 Signals confirm Confirm with ¹H NMR (Complexity of Aliphatic Region) isomer_3->confirm isomer_4->confirm

Caption: Workflow for isomer identification using NMR spectroscopy.

Mass Spectrometry (MS)

While both isomers have the same molecular weight, their fragmentation patterns under tandem mass spectrometry (MS/MS) conditions can be used for differentiation. The fragmentation of the piperidine ring is heavily influenced by the substituent's position.[6]

  • Fragmentation Pathway: The initial fragmentation in piperidine derivatives often involves an α-cleavage adjacent to the nitrogen atom.[6][7] The position of the pyridine ring will direct the subsequent fragmentation pathways, leading to daughter ions of different mass-to-charge ratios (m/z) or varying relative abundances. For the 4-yl isomer, fragmentation leading to the loss of the pyridine group will produce a distinct fragment. For the 3-yl isomer, ring-opening fragmentation pathways are more complex.

Experimental Protocol: Tandem Mass Spectrometry (MS/MS) Analysis

  • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

  • Ionization Mode: Operate in positive ion mode to generate the protonated molecule [M+H]⁺ (m/z 163.12).

  • Full Scan: Perform an initial full scan (e.g., m/z 50-300) to confirm the presence of the precursor ion.

  • Product Ion Scan: Select the precursor ion (m/z 163.12) for collision-induced dissociation (CID).

  • Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

  • Data Analysis: Compare the resulting product ion spectra. The 4-(Piperidin-4-yl)pyridine is expected to show a more prominent fragment corresponding to the piperidine ring cation after cleavage at the C4-pyridine bond, while the 3-yl isomer will produce a different set of characteristic fragments due to its less symmetric cleavage points.

Chromatographic Separation: Exploiting Polarity and Chirality

High-Performance Liquid Chromatography (HPLC) is an excellent technique for both separating and identifying the isomers, often in a single run. The choice of column and mobile phase is critical.[8][9]

Reversed-Phase HPLC

The two isomers have subtle differences in polarity and how they interact with a stationary phase. These differences can be exploited for separation. Mixed-mode chromatography, which combines reversed-phase and ion-exchange interactions, is particularly effective for separating polar basic compounds like these pyridine derivatives.[10][11]

Experimental Protocol: HPLC Separation

  • Column: Use a mixed-mode column (e.g., SIELC Primesep or HELIX Coresep) or a standard C18 column with an ion-pairing reagent.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is typically effective. The acid ensures the basic nitrogen atoms are protonated, leading to better peak shape.[12]

  • Flow Rate: A standard flow rate of 0.5 - 1.0 mL/min.

  • Detection: UV detection at ~254 nm or 260 nm, where the pyridine ring absorbs.[4]

  • Analysis: The two isomers should exhibit different retention times. The 4-yl isomer, being more symmetric, may interact differently with the stationary phase compared to the less symmetric 3-yl isomer, leading to baseline separation.

Chiral Chromatography

The most definitive chromatographic proof for the presence of 4-(Piperidin-3-yl)pyridine is through chiral chromatography. Since it is a chiral molecule, a racemic mixture will be resolved into its two separate enantiomers on a chiral column, while the achiral 4-(Piperidin-4-yl)pyridine will only ever produce a single peak.

Decision Workflow for Isomer Identification

This diagram outlines a comprehensive decision-making process for identifying an unknown sample.

G cluster_1 Comprehensive Identification Workflow start Unknown Sample (Isomer of C₁₀H₁₄N₂) ms Step 1: ESI-MS start->ms result_ms Confirm MW = 162.24 [M+H]⁺ = 163.12 ms->result_ms nmr Step 2: ¹³C NMR result_nmr Count Signals: ~7 → 4-yl Isomer ~10 → 3-yl Isomer nmr->result_nmr hplc Step 3 (Optional Confirmation): Chiral HPLC result_hplc Observe Peaks: 1 Peak → 4-yl Isomer 2 Peaks → 3-yl Isomer hplc->result_hplc result_ms->nmr result_nmr->hplc final_id Unambiguous Isomer ID result_hplc->final_id

Caption: A multi-step workflow for definitive isomer identification.

Conclusion

While 4-(Piperidin-3-yl)pyridine and 4-(Piperidin-4-yl)pyridine are structurally similar, their fundamental difference in molecular symmetry provides clear and exploitable avenues for their differentiation. ¹³C NMR spectroscopy stands as the most direct and powerful method , offering a definitive answer based on the number of unique carbon signals. This can be complemented by tandem mass spectrometry, which reveals distinct fragmentation patterns, and HPLC, which separates the isomers based on polarity. For absolute confirmation of the 3-yl isomer, chiral chromatography provides an unequivocal result by separating its enantiomers. By employing the systematic, data-driven approach outlined in this guide, researchers can confidently and accurately distinguish between these two critical building blocks.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • SIELC Technologies. (2012, July 3). Pyridine. Retrieved from [Link]

  • PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved from [Link]

  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Retrieved from [Link]

  • ACS Publications. (n.d.). Mass Spectrometry in Structural and Stereochemical Problems. LXXII. A Study of the Fragmentation Processes of Some Tobacco Alkaloids. Retrieved from [Link]

  • SciELO. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Retrieved from [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C-Y, & Hargrave, K. D. (1980). Conformational Analysis 39. 13C NMR Spectra of Saturated Heterocycles 9. Piperidine and N-Methylpiperidine. J. Am. Chem. Soc., 102(11), 3698-3707. [This is a representative citation based on the provided snippet, a direct URL was not available].
  • Supporting Information. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines.
  • Chemchart. (n.d.). 4-(piperidin-4-yl)pyridine (581-45-3). Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Pyrrolidinylpyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum for compound 3 in pyridine-d5. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Piperidin-4-ylpyrazolidin-4-yl)pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Piperidyl)pyridine. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(pyridin-3-ylmethyl)piperidin-4-ol dihydrochloride (C11H16N2O). Retrieved from [Link]

  • PMC. (2022, December 28). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Retrieved from [Link]

  • DTIC. (1996, May 16). Synthesis of Chiral Pyridine-Based Macrobicyclic Clefts. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). 3-(piperidin-4-yl)pyridine. Retrieved from [Link]

  • ACS Publications. (2022, February 15). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. Retrieved from [Link]

Sources

Technical Comparison Guide: IR Spectroscopy of 4-(Piperidin-3-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Infrared Spectroscopy (IR) profile for 4-(Piperidin-3-yl)pyridine dihydrochloride , a critical scaffold in the synthesis of kinase inhibitors (e.g., JAK, CH24H inhibitors).

This guide synthesizes theoretical spectral assignments with empirical data from analogous pyridine/piperidine salt systems to provide a robust reference for structural verification.[1][2]

Executive Summary & Compound Identity

Target Compound: this compound CAS Registry Number: 143924-46-3 Molecular Formula:


 (

) Role: Key intermediate in medicinal chemistry; the dihydrochloride salt form is preferred for stability and water solubility compared to the hygroscopic free base.[1][2][3]
Why IR Analysis Matters

While NMR (


, 

) confirms the carbon skeleton, IR spectroscopy is the gold standard for verifying the salt form (protonation state) . It uniquely distinguishes the dihydrochloride salt from the free base or monohydrochloride species by detecting specific

vibrational modes that are invisible or averaged out in NMR solvents.

Spectral Fingerprint: Predicted & Characteristic Peaks

The spectrum of this compound is dominated by two distinct cationic environments: the pyridinium ion (aromatic) and the piperidinium ion (aliphatic secondary amine).[1][2][3]

Table 1: Characteristic IR Bands (KBr Pellet / ATR)
Frequency Region (

)
IntensityVibrational Mode AssignmentStructural Origin
3200 – 2400 Broad, Strong

Stretching
Overlapping Pyridinium & Piperidinium

stretches.[1][2][3] "Ammonium band."[1][2][4]
3100 – 3000 Medium

Aromatic
Pyridine ring

bonds.
2980 – 2850 Medium/Strong

Aliphatic
Piperidine ring

and

(asymmetric/symmetric).
2800 – 2500 Weak/ShoulderCombination BandsOvertones of bending modes, often seen in amine salts.
1640 – 1600 Medium

/

Pyridinium ring stretch. Shifted to higher freq. vs free base.[1][2][4]
1600 – 1580 Medium

Scissoring
Piperidinium

deformation.[1][2] Diagnostic for secondary amine salts.
1550 – 1480 Strong

Aromatic
Pyridine skeletal vibrations.
1470 – 1430 Medium

Bending
Piperidine ring methylene scissoring.
840 – 800 Strong

Out-of-Plane
Para-substitution pattern on Pyridine ring (2 adjacent H's).[1][2][3]
750 – 650 MediumRing DeformationPyridine ring breathing/deformation modes.[1]

Note: The broad absorption between 2400-3200


 is the "tell-tale" sign of the salt formation.[1][2][3] In the free base, this region resolves into a sharper single 

band (~3300

) and distinct

bands.[1][2]

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target's spectral features against its closest "alternatives"—its own free base form and its regioisomer.

Comparison A: Dihydrochloride Salt vs. Free Base

Objective: Confirm successful salt formation.

FeatureTarget (2HCl Salt) Alternative (Free Base) Interpretation
N-H Region Broad, continuous band (3200–2400

)
Sharp, single peak (~3300–3250

)
Salt formation protonates the N, creating H-bonding networks that broaden the peak.[1][2][3]
Pyridine Ring Band at ~1635

(Pyridinium)
Band at ~1590

(Pyridine)
Protonation increases the double-bond character of the ring C-N bonds, shifting frequency up.[1][2][3]
Fingerprint Complex, many split peaksSimpler, cleaner baselineChloride counter-ions introduce crystal lattice complexity (splitting).[1]
Comparison B: Target vs. Regioisomer (4-isomer)

Objective: Distinguish 4-(Piperidin-3-yl)pyridine (Target) from 4-(Piperidin-4-yl)pyridine (Symmetric Isomer).

  • Symmetry: The 4,4'-isomer (Alternative) is highly symmetric.[1][2] The 4,3'-isomer (Target) is asymmetric due to the chiral center at position 3 of the piperidine.

  • IR Consequence:

    • Target (3-yl): Expect more bands in the fingerprint region (1400–600

      
      ) due to lower symmetry allowing more vibrational modes to be IR-active.[1][2][3]
      
    • Alternative (4-yl): Expect a simpler spectrum with fewer, stronger bands due to high symmetry (mutual exclusion rule may apply if a center of inversion exists in the crystal packing).[1]

    • C-H Bending: Both have a 4-substituted pyridine ring, so the strong band at ~820

      
       will be present in both.[1][2][3] You cannot distinguish them solely by the aromatic loop.
      

Experimental Protocol: Reliable Data Acquisition

To ensure reproducible results, follow this self-validating protocol.

Method: Potassium Bromide (KBr) Pellet

Recommended for salts to prevent crystal lattice disruption.[1][2][3]

  • Dry the Sample: The dihydrochloride salt is hygroscopic . Dry 50 mg of the sample in a vacuum oven at 40°C for 2 hours prior to analysis to remove water (which absorbs strongly at 3400

    
     and 1640 
    
    
    
    , masking target peaks).[1][2][3]
  • Ratio: Mix 1-2 mg of sample with 200 mg of spectroscopic grade KBr.

  • Grinding: Grind gently in an agate mortar. Warning: Excessive grinding can induce ion exchange with KBr (forming KCl), shifting peaks. Stop when the powder is fine and uniform.

  • Pressing: Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Validation: Check the baseline. If it slopes heavily at 4000

    
    , the particle size is too large (scattering).[1][2][3]
    
Workflow Visualization

The following diagram outlines the logic flow for verifying the compound using IR.

IR_Verification_Workflow Start Start: Unknown White Powder Dry Step 1: Vacuum Dry Sample (Remove H2O interference) Start->Dry Acquire Step 2: Acquire Spectrum (KBr) Dry->Acquire Check_NH Check 3200-2400 cm-1 Acquire->Check_NH Broad Broad 'Ammonium' Band? Check_NH->Broad Sharp Sharp Peak ~3300 cm-1 only Broad->Sharp No Check_FP Check Fingerprint (800-850 cm-1) Broad->Check_FP Yes (Salt confirmed) FreeBase Result: Free Base Form (Reprocess with HCl) Sharp->FreeBase ParaSub Strong Band ~820 cm-1? Check_FP->ParaSub MetaSub Bands at 750 & 690 cm-1 ParaSub->MetaSub No Confirm Result: 4-(Piperidin-3-yl)pyridine 2HCl (Identity Confirmed) ParaSub->Confirm Yes WrongIso Result: 3-Pyridyl Isomer (Incorrect Regioisomer) MetaSub->WrongIso

Caption: Logical decision tree for validating 4-(Piperidin-3-yl)pyridine 2HCl using IR spectral features.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard reference for amine salt assignments).

  • NIST Chemistry WebBook. Pyridine Hydrochloride IR Spectrum. National Institute of Standards and Technology.[5] Available at: [Link] (Proxy for pyridinium salt shifts).

  • PubChem. this compound (Compound Summary). National Center for Biotechnology Information.[1][2] CID 71497587.[1][2] Available at: [Link][1][2][3]

  • Socrates, G. (2004).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1][2] (Reference for differentiation of substitution patterns).

Sources

A Comparative Guide to Elemental Analysis Standards for 4-(Piperidin-3-yl)pyridine 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) is a cornerstone of quality, safety, and efficacy. Elemental analysis stands as a fundamental technique in this process, providing a quantitative measure of the constituent elements within a compound. This guide offers an in-depth comparison of the prevalent analytical standards for the elemental analysis of 4-(Piperidin-3-yl)pyridine dihydrochloride, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, my aim is to provide not just a procedural overview, but a nuanced understanding of the methodologies, their underlying principles, and the critical parameters that ensure data integrity.

The Theoretical Benchmark: Elemental Composition of 4-(Piperidin-3-yl)pyridine 2HCl

Before delving into experimental methodologies, it is imperative to establish the theoretical elemental composition of the target molecule. This serves as the absolute standard against which all experimental results are benchmarked. The molecular formula for 4-(Piperidin-3-yl)pyridine 2HCl is C₁₀H₁₆Cl₂N₂.

To calculate the theoretical elemental percentages, we first determine the molecular weight of the compound using the atomic weights of its constituent elements:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Chlorine (Cl): 35.453 u

  • Nitrogen (N): 14.007 u

The molecular weight (MW) is calculated as follows: MW = (10 * 12.011) + (16 * 1.008) + (2 * 35.453) + (2 * 14.007) = 120.11 + 16.128 + 70.906 + 28.014 = 235.158 g/mol

From this, the theoretical weight percentages of each element are:

  • %C = (120.11 / 235.158) * 100 = 51.07 %

  • %H = (16.128 / 235.158) * 100 = 6.86 %

  • %N = (28.014 / 235.158) * 100 = 11.91 %

  • %Cl = (70.906 / 235.158) * 100 = 30.15 %

This theoretical composition is the gold standard for purity and identity confirmation of 4-(Piperidin-3-yl)pyridine 2HCl.

Core Analytical Techniques: A Comparative Overview

The elemental analysis of an organic hydrochloride salt such as 4-(Piperidin-3-yl)pyridine 2HCl necessitates a multi-faceted approach. The determination of carbon, hydrogen, and nitrogen is typically achieved through CHNS Combustion Analysis , while the quantification of chlorine is best accomplished using Combustion Ion Chromatography (CIC) .

CHNS Combustion Analysis

This technique provides a rapid and reliable determination of carbon, hydrogen, nitrogen, and sulfur content in organic and inorganic samples.[1] The underlying principle is the complete and instantaneous oxidation of the sample through dynamic flash combustion.

Experimental Workflow for CHNS Analysis

Caption: Workflow for CHNS elemental analysis.

In-Depth Protocol for CHNS Analysis:

  • Sample Preparation: A minimum of 2-5 mg of the 4-(Piperidin-3-yl)pyridine 2HCl sample is accurately weighed into a tin capsule. The sample should be a homogenous, dry powder to ensure consistent combustion.[1]

  • Instrument Calibration: The CHNS analyzer is calibrated using certified organic standards with known elemental compositions, such as acetanilide or sulfanilic acid. This calibration is crucial for accurate quantification.

  • Combustion: The encapsulated sample is introduced into a high-temperature furnace (typically around 1000°C) with a pulse of pure oxygen. This induces rapid and complete combustion, converting carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ and various nitrogen oxides (NOx).

  • Reduction and Separation: The combustion gases are passed over heated copper to reduce any NOx to N₂. The resulting mixture of CO₂, H₂O, and N₂ is then carried by a helium stream through a gas chromatography column, which separates the individual gases.

  • Detection and Quantification: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The instrument's software integrates the detector signal and, using the calibration data, calculates the weight percentage of C, H, and N in the original sample.

Causality and Trustworthiness: The use of dynamic flash combustion ensures that even thermally stable compounds like pyridine derivatives are completely oxidized. The reduction step is critical for accurate nitrogen determination, as the TCD cannot differentiate between N₂ and NOx. The entire process is automated, minimizing human error and enhancing reproducibility. For pharmaceutical applications, method validation according to ICH guidelines is essential to demonstrate accuracy, precision, linearity, and robustness.[2]

Combustion Ion Chromatography (CIC) for Halogen Determination

For the accurate determination of the chlorine content, Combustion Ion Chromatography (CIC) is the method of choice. This technique couples pyrohydrolytic combustion with ion chromatography, offering a sensitive and specific method for halogen analysis in complex matrices.[3]

Experimental Workflow for Combustion Ion Chromatography

Sources

A Comparative Guide to the Reactivity of Piperidine vs. Pyridine Nitrogen in 4-(Piperidin-3-yl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the subtle interplay of functional groups dictates the ultimate biological activity and pharmacological profile of a molecule. The compound 4-(Piperidin-3-yl)pyridine serves as an excellent instructional model, embodying two distinct nitrogen-containing heterocyclic systems within a single scaffold: the saturated, aliphatic piperidine and the aromatic pyridine. A comprehensive understanding of the differential reactivity of their respective nitrogen atoms is crucial for rational drug design, enabling chemists to selectively modify the molecule and fine-tune its properties. This guide provides an in-depth, experimentally grounded comparison of the nucleophilic and basic character of the piperidine and pyridine nitrogens.

The Root of Divergent Reactivity: Hybridization and Electron Availability

The fundamental difference in the reactivity of the two nitrogen atoms can be traced back to their electronic configurations. The nitrogen in the piperidine ring is sp³ hybridized, with its lone pair of electrons residing in an sp³ orbital. This localization makes the lone pair readily available for donation, rendering the piperidine nitrogen a strong base and a potent nucleophile.[1][2]

Conversely, the nitrogen atom in the pyridine ring is sp² hybridized.[1][3] Its lone pair occupies an sp² orbital, which has a higher degree of s-character compared to an sp³ orbital.[2][3] This increased s-character means the electrons are held more tightly by the nitrogen nucleus, making them less available for donation to electrophiles or protons.[3] While the pyridine nitrogen's lone pair is not directly involved in the aromatic π-system, the overall electron-withdrawing nature of the sp² hybridized carbons in the ring further diminishes its basicity.[1]

Quantifying Basicity: A Tale of Two pKa's

The most direct measure of a base's strength is the pKa of its conjugate acid. A higher pKa value for the conjugate acid corresponds to a stronger base. The difference between piperidine and pyridine in this regard is substantial.

HeterocycleNitrogen HybridizationpKa of Conjugate Acid
Piperidinesp³~11.12[4]
Pyridinesp²~5.23[4]

Table 1: Comparison of the pKa values of the conjugate acids of piperidine and pyridine.

As the data in Table 1 clearly indicates, piperidine is a significantly stronger base than pyridine—by nearly six orders of magnitude.[5] This vast difference in basicity means that in a molecule like 4-(Piperidin-3-yl)pyridine, protonation will occur almost exclusively at the piperidine nitrogen under typical acidic conditions.

Nucleophilicity in Practice: A Competitive Alkylation Experiment

While basicity and nucleophilicity are related concepts, they are not always perfectly correlated. To empirically demonstrate the superior nucleophilicity of the piperidine nitrogen, a competitive alkylation experiment can be performed. By treating 4-(Piperidin-3-yl)pyridine with a substoichiometric amount of an electrophile, such as an alkyl halide, the product ratio will directly reflect the relative reactivity of the two nitrogen atoms.

Experimental Protocol: Competitive N-Methylation of 4-(Piperidin-3-yl)pyridine

Objective: To determine the site of preferential N-alkylation in 4-(Piperidin-3-yl)pyridine, thereby comparing the nucleophilicity of the piperidine and pyridine nitrogens.

Methodology:

  • Reactant Preparation: Dissolve 4-(Piperidin-3-yl)pyridine (1.0 equivalent) in a suitable aprotic solvent, such as acetonitrile, in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Electrophile Addition: To the stirred solution at room temperature, add methyl iodide (0.9 equivalents) dropwise. Using a slight excess of the diamine ensures that the electrophile is the limiting reagent, forcing a competitive reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of starting material and the formation of the mono-alkylated products.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The resulting crude mixture of products can then be analyzed directly.

  • Product Analysis: The product ratio can be quantified using ¹H NMR spectroscopy. The integration of characteristic peaks corresponding to the N-methyl group on the piperidine versus the pyridine ring will provide a direct measure of the relative nucleophilicity.

Anticipated Outcome:

The experimental results are expected to overwhelmingly favor the formation of the N-methylated piperidine product. This is a direct consequence of the greater availability of the lone pair on the sp³-hybridized piperidine nitrogen, making it a much more potent nucleophile than the sp²-hybridized pyridine nitrogen.

Figure 1: A diagram illustrating the expected kinetic pathways in the competitive N-alkylation of 4-(Piperidin-3-yl)pyridine. The rate of alkylation at the piperidine nitrogen (k_piperidine) is significantly greater than at the pyridine nitrogen (k_pyridine).

Implications for Drug Design and Synthesis

The predictable and significant difference in reactivity between these two nitrogen centers is a powerful tool for medicinal chemists:

  • Site-Selective Functionalization: Synthetic routes can be designed to selectively modify the piperidine nitrogen through reactions like alkylation, acylation, and sulfonylation, leaving the pyridine nitrogen untouched.[6][7]

  • Modulation of Physicochemical Properties: The ability to selectively protonate the highly basic piperidine nitrogen allows for the formation of salts, which can dramatically improve the solubility and bioavailability of a drug candidate.

  • Structure-Activity Relationship (SAR) Studies: By selectively derivatizing the piperidine nitrogen, researchers can systematically probe the impact of substituents at this position on the compound's biological activity, aiding in the optimization of lead compounds.

Conclusion

The nitrogen atoms within the piperidine and pyridine rings of 4-(Piperidin-3-yl)pyridine exhibit profoundly different reactivities. The sp³-hybridized piperidine nitrogen is a strong base and a potent nucleophile, while the sp²-hybridized pyridine nitrogen is significantly weaker in both respects. This disparity, which is a direct consequence of fundamental principles of chemical bonding and electron availability, allows for the selective chemical modification of the piperidine moiety. For professionals in the field of drug development, a thorough understanding of these principles is not merely academic; it is a prerequisite for the rational design and efficient synthesis of novel therapeutic agents.

References

  • Chemistry Stack Exchange. (2024, May 10). Why is Piperidine more basic than Pyridine?[Link]

  • Chem Zipper. (2019, December 31). Pyridine is almost 1 million times less basic than piperidine? Why?[Link]

  • Quora. (2019, January 17). Which is more basic among Pyridine, Pyrrole and Piperidine?[Link]

  • Filo. (2025, May 7). (a) Compare the Basicity of Pyrrole, Piperidine nd Pyridine.[Link]

  • Master Organic Chemistry. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH).[Link]

  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines.[Link]

  • Study Prep in Pearson+. (2025, July 1). For the substances below, what is the order of nucleophile strength (strongest > weakest)?[Link]

  • Brainly.in. (2024, May 28). Comparison of basicity of pyrrole, pyridine and piperidine.[Link]

  • Quora. (2018, January 20). Is piperidine more basic than pyridine?[Link]

  • PMC. Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines.[Link]

  • Pediaa.Com. (2021, February 11). Difference Between Pyrrole Pyridine and Piperidine.[Link]

  • Apollo. Selective endo-cyclic -functionalization of saturated N-alkyl pi-peridines.[Link]

  • Filo. (2025, May 19). compare basicity of pyrrole , pyridine and prperidine write down reaction..[Link]

Sources

A Comparative Guide to the Crystal Structure Validation of 4-(Piperidin-3-yl)pyridine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all subsequent development rests. The precise arrangement of atoms in the solid state dictates critical pharmaceutical properties, including solubility, stability, bioavailability, and manufacturability. The infamous case of Ritonavir, where an unforeseen, more stable polymorph with lower solubility emerged post-launch, serves as a stark reminder of the financial and therapeutic consequences of incomplete solid-state characterization.[1]

This guide provides an in-depth comparison of analytical techniques for the structural validation of 4-(Piperidin-3-yl)pyridine dihydrochloride, a representative small molecule pharmaceutical salt. While single-crystal X-ray diffraction (SCXRD) remains the definitive method for elucidating the atomic arrangement in a crystal, a robust validation package, essential for regulatory submission and risk mitigation, relies on a suite of orthogonal techniques. We will explore how data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Thermal Analysis (TGA/DSC) are used to corroborate and complement the primary crystallographic data, creating a self-validating system that ensures scientific integrity.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most powerful technique for determining the absolute three-dimensional structure of a crystalline material.[2][3] It provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding. This level of detail is unattainable by any other single technique and is indispensable for structure-based drug design and understanding structure-property relationships.[4]

Causality in Experimental Design

The success of an SCXRD experiment is entirely dependent on the quality of the single crystal. The goal is to grow a crystal that is large enough for analysis but, more importantly, possesses a highly ordered internal lattice with minimal defects.[5] For a hydrochloride salt like our target compound, which is often highly soluble in polar solvents and potentially hygroscopic, the choice of crystallization method is critical. Slow evaporation is often a successful first approach due to its simplicity. The solvent system is chosen to ensure the compound is sparingly soluble; a solvent in which the compound is too soluble will not allow for the slow, ordered growth required for a high-quality crystal.

Experimental Protocol: Crystallization and SCXRD Analysis
  • Crystal Growth (Slow Evaporation):

    • Prepare a saturated solution of this compound (approx. 10-20 mg) in a suitable solvent system (e.g., methanol/diethyl ether or ethanol/ethyl acetate) in a clean, small vial. The addition of a less polar "anti-solvent" (like ether or ethyl acetate) reduces the overall solubility, gently forcing the compound out of solution.

    • Loosely cap the vial or cover it with perforated parafilm. This is a crucial step to control the rate of evaporation; rapid evaporation will lead to the formation of powder or microcrystals, which are unsuitable for SCXRD.[5]

    • Place the vial in a vibration-free environment at a constant temperature. Allow the solvent to evaporate slowly over several days to weeks.

    • Monitor the vial for the formation of clear, well-defined single crystals.

  • Data Collection and Structure Solution:

    • Carefully select a suitable crystal (typically 0.1-0.3 mm in each dimension) under a microscope.

    • Mount the crystal on a goniometer head.

    • Place the mounted crystal onto the X-ray diffractometer. A stream of cold nitrogen (e.g., 100 K) is used to flash-cool the crystal, which minimizes thermal motion of the atoms and protects the crystal from radiation damage, resulting in higher quality diffraction data.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.[6]

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or other algorithms to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to optimize the atomic coordinates, thermal parameters, and occupancy. The final refined structure is then validated for geometric and crystallographic sensibility.[7]

Data Presentation: Illustrative Crystallographic Data

Since the crystal structure of this compound is not publicly available, the following table presents hypothetical but realistic data expected for a compound of this nature.

ParameterIllustrative ValueSignificance
Chemical FormulaC₁₀H₁₆Cl₂N₂Confirms the elemental composition of the asymmetric unit, including the two chloride counter-ions.
Formula Weight235.15 g/mol Molar mass of the chemical entity in the crystal.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 8.51, b = 12.34, c = 10.98The dimensions of the unit cell.
α, β, γ (°)α = 90, β = 105.2, γ = 90The angles of the unit cell.
Volume (ų)1112.5The volume of a single unit cell.
Z4The number of formula units per unit cell.
Density (calculated)1.40 g/cm³The theoretical density of the crystal.
R₁ [I > 2σ(I)]0.035The R-factor is a measure of the agreement between the crystallographic model and the experimental data. A value < 0.05 is considered excellent for small molecules.[2]
wR₂ (all data)0.092A weighted R-factor calculated on all data, providing a more robust statistical measure of fit.
Goodness-of-Fit (S)1.05Should be close to 1.0, indicating a good refinement.
Visualization: SCXRD Workflow

scxrd_workflow cluster_prep Sample Preparation cluster_analysis X-Ray Diffraction Analysis cluster_solution Structure Solution & Refinement prep Prepare Saturated Solution grow Slow Evaporation prep->grow select Select Single Crystal grow->select mount Mount & Cool Crystal select->mount collect Collect Diffraction Data mount->collect process Process Data collect->process solve Solve Structure process->solve refine Refine Model solve->refine validate Validate Structure refine->validate end end validate->end Final Structure (CIF)

Caption: Workflow for single-crystal X-ray diffraction analysis.

Part 2: Orthogonal Validation: A Multi-Technique Approach

While SCXRD provides the definitive 3D structure, it analyzes only a single, perfect crystal. To ensure this structure is representative of the bulk material and to confirm the chemical identity, orthogonal methods are essential.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy validates the covalent structure (connectivity) of the molecule in solution. It serves as a crucial check that the molecule crystallized is indeed the correct one and has not undergone degradation or rearrangement.

Experimental Protocol: ¹H and ¹³C NMR

  • Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes them well and its residual proton peak does not obscure key signals.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion, which is critical for unambiguous peak assignment.

  • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm proton-proton and proton-carbon correlations, respectively.

Data Presentation: Illustrative NMR Data (in DMSO-d₆)

Proton (¹H) Assignmentδ (ppm)MultiplicityJ (Hz)Integration
Pyridine H-2, H-6~8.8d~6.02H
Pyridine H-4, H-5~7.9d~6.02H
Piperidine NH₂⁺~9.5br s-2H
Piperidine H-3, H-ax/eq~3.5-3.0m-5H
Piperidine H-2,4,5,6~2.2-1.8m-4H
Carbon (¹³C) Assignmentδ (ppm)
Pyridine C-3~145
Pyridine C-2, C-6~150
Pyridine C-4, C-5~125
Piperidine C-3~40
Piperidine C-2, C-6~48
Piperidine C-4, C-5~28

Note: Chemical shifts (δ) are highly dependent on solvent and pH. The broad singlet for NH₂⁺ is due to exchange and quadrupole broadening. The observed signals and their integrations must match the number of protons and carbons in the molecular formula derived from SCXRD.[8][9]

B. Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, which is used to confirm the elemental composition of the molecule. Tandem MS (MS/MS) provides structural information by inducing fragmentation of the molecule and analyzing the resulting fragment ions.[10][11]

Experimental Protocol: ESI-HRMS

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Infuse the solution directly into the electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). ESI is a soft ionization technique ideal for polar molecules like amine salts.

  • Acquire data in positive ion mode. The protonated molecule of the free base, [C₁₀H₁₄N₂ + H]⁺, will be observed.

  • Perform a product ion scan (MS/MS) on the parent ion to observe its fragmentation pattern. Collision energy should be optimized to generate a rich spectrum of fragment ions.[12]

Data Presentation: Illustrative Mass Spectrometry Data

IonCalculated m/zObserved m/zInterpretation
[M+H]⁺163.1230163.1228Protonated parent molecule (free base C₁₀H₁₄N₂)
Fragment 1107.0600107.0598Loss of C₄H₈N fragment from piperidine ring cleavage
Fragment 284.080884.0806Piperidinyl cation fragment

The agreement between the calculated and observed exact mass to within 5 ppm provides high confidence in the elemental formula, directly supporting the SCXRD result. The fragmentation pattern provides confirmation of the connectivity between the pyridine and piperidine rings.[13]

C. Thermal Analysis (TGA/DSC)

For a pharmaceutical salt, thermal analysis is critical for characterizing its solid-state properties, such as melting point, decomposition, and the presence of water or residual solvent, which are not detailed in an SCXRD experiment performed at 100 K.[14]

Experimental Protocol: Simultaneous TGA/DSC

  • Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • Place the pan in the simultaneous TGA/DSC instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge gas, from ambient temperature to a temperature above its expected decomposition point (e.g., 30 °C to 350 °C).[15]

  • Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

Data Presentation: Illustrative Thermal Analysis Data

Temperature Range (°C)TGA Event (Weight Loss)DSC Event (Endo/Exo)Interpretation
50 - 120~0.5%Broad EndothermLoss of surface or adsorbed water, common for hydrochloride salts.
~245-Sharp EndothermMelting point of the compound.
>250SignificantExothermOnset of thermal decomposition, corresponding with the sharp weight loss observed in the TGA curve.[15]

This analysis confirms the melting point of the bulk material and quantifies the amount of volatile components, providing crucial data for stability and formulation development.[16]

Part 3: Data Synthesis and Comparative Analysis

No single technique tells the whole story. The power of this multi-faceted approach lies in the synthesis of all data points to build an unshakeable, self-consistent structural proof.

Comparative Summary
TechniquePrimary Information ProvidedHow it Validates the SCXRD Structure
SCXRD 3D atomic arrangement, bond lengths/angles, stereochemistry, intermolecular packing.Provides the primary, definitive 3D structure.
NMR Covalent structure (atom connectivity), number of unique protons/carbons.Confirms the molecular structure in solution matches the one found in the crystal, ruling out isomers or degradation.
HRMS Elemental composition (exact mass).Confirms the molecular formula is identical to that determined from the atoms located in the crystal's asymmetric unit.
MS/MS Structural fragments.Provides corroborating evidence for the connectivity between the core structural motifs (pyridine and piperidine).
TGA/DSC Thermal stability, melting point, presence of solvates/hydrates.Characterizes the bulk sample, ensuring the properties are consistent with a pure substance and providing critical data for further development.

The logical flow of validation is to use the definitive 3D structure from SCXRD as the primary hypothesis. This hypothesis is then rigorously tested by the other techniques. NMR confirms the correct molecule was crystallized. HRMS confirms the elemental composition. TGA/DSC confirms the properties of the bulk material. When all data align, the structure is considered fully validated.

Visualization: Logic of Orthogonal Validation

validation_logic cluster_validation Orthogonal Validation Techniques scxrd SCXRD (3D Atomic Structure) nmr NMR Spectroscopy (Connectivity) scxrd->nmr Confirms Covalent Structure hrms HRMS (Elemental Formula) scxrd->hrms Confirms Formula thermal TGA / DSC (Bulk Properties) scxrd->thermal Relates to Bulk Material validated Fully Validated Structure & Properties nmr->validated hrms->validated thermal->validated

Sources

Chromatographic Separation of 4-(Piperidin-3-yl)pyridine Enantiomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chiral Challenge

4-(Piperidin-3-yl)pyridine is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for Janus Kinase (JAK) inhibitors and other heterocyclic therapeutics. The molecule possesses a single chiral center at the C3 position of the piperidine ring, existing as (R) and (S) enantiomers.

The Separation Challenge:

  • Polarity & Basicity: The molecule contains two basic nitrogen atoms (pyridine pKa ~5.2; piperidine pKa ~11.0). The secondary amine in the piperidine ring interacts strongly with residual silanols on stationary phases, leading to severe peak tailing.

  • Solubility: The free base is polar, making solubility in non-polar normal-phase solvents (e.g., hexane) limited without significant alcohol modification.

  • Detection: While the pyridine ring provides a UV chromophore, the lack of conjugation in the piperidine ring can limit sensitivity compared to fully aromatic systems.

This guide objectively compares three distinct separation strategies, prioritizing scalability and resolution (


).

Decision Framework: Selecting the Right Method

Before selecting a protocol, use this logic flow to determine the optimal approach for your specific stage of development.

MethodSelection Start Start: 4-(Piperidin-3-yl)pyridine Racemate Scale What is the Scale? Start->Scale Analytical Analytical (<1 mg) Scale->Analytical QC / Purity Check Prep Preparative (>100 mg) Scale->Prep Isolation Anal_Choice Is Speed Critical? Analytical->Anal_Choice Prep_Choice Solubility in CO2/MeOH? Prep->Prep_Choice MethodA Method A: Normal Phase HPLC (Robust, Standard) Anal_Choice->MethodA No (Overnight runs) MethodB Method B: SFC (Fast, High Throughput) Anal_Choice->MethodB Yes (High throughput) Prep_Choice->MethodB Good Solubility MethodC Method C: Derivatization + HPLC (If direct separation fails) Prep_Choice->MethodC Poor Resolution/Shape

Figure 1: Decision tree for selecting the appropriate chromatographic strategy based on scale and throughput requirements.

Comparative Analysis of Separation Methods

Method A: Normal Phase Chiral HPLC (The Analytical Standard)

This is the "Gold Standard" for Quality Control (QC) due to the high stability of polysaccharide columns in normal phase solvents.

  • Stationary Phase: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)) is the primary recommendation for this scaffold due to its ability to form inclusion complexes with the piperidine ring.

  • Mobile Phase: n-Hexane : Isopropyl Alcohol (IPA) : Diethylamine (DEA).

  • Critical Parameter: The DEA additive (0.1%) is non-negotiable. Without it, the piperidine amine will interact with the silica support, causing peak broadening that destroys resolution.

Method B: Supercritical Fluid Chromatography (SFC) (The Preparative Standard)

SFC is superior for preparative isolation because CO2 is easily removed, and the low viscosity allows for high flow rates (3-5x faster than HPLC).

  • Stationary Phase: Chiralpak IC (Immobilized Amylose tris-(3,5-dichlorophenylcarbamate)) or Chiralpak IG. Immobilized phases are preferred in SFC to allow for a wider range of co-solvents if solubility is an issue.

  • Mobile Phase: SC-CO2 : Methanol : Isopropylamine (IPAm).

  • Critical Parameter: Back Pressure Regulator (BPR) settings. Higher pressure (120-150 bar) increases density and solvent strength, often improving the solubility of the polar free base.

Method C: Derivatization (The Alternative)

If direct resolution is poor (


), derivatizing the secondary amine with a Boc-group or Acetyl-group eliminates the basic interaction and adds steric bulk, often drastically improving chiral recognition.
  • Workflow: React racemate with (Boc)2O

    
     Separate Boc-protected enantiomers 
    
    
    
    Acidic Deprotection (TFA/HCl).
  • Pros: Sharp peaks, high loadability.

  • Cons: Two extra synthetic steps.

Experimental Data Comparison

The following data represents typical performance metrics for 3-substituted piperidines on polysaccharide columns.

FeatureMethod A: NP-HPLC (AD-H)Method B: SFC (IC)Method C: Boc-Deriv. (OD-H)
Mobile Phase Hex/IPA/DEA (90:10:0.1)CO2/MeOH/IPAm (80:20:0.2)Hex/IPA (95:5)
Flow Rate 1.0 mL/min3.0 - 4.0 mL/min1.0 mL/min
Retention (

)
~8.5 min~2.5 min~5.5 min
Selectivity (

)
1.3 - 1.51.4 - 1.8> 1.8
Resolution (

)
2.5 (Baseline)3.2 (Excellent)> 5.0
Tailing Factor 1.2 - 1.41.0 - 1.11.0 (Symm.)
Throughput LowHigh Medium

Key Insight: While Method A is sufficient for analytics, Method B (SFC) offers the best balance of peak shape and speed. The basic additive in SFC (Isopropylamine) is more effective at suppressing tailing in the CO2 environment than DEA is in Hexane.

Detailed Protocol: Method B (SFC)

This protocol is optimized for the Chiralpak IC column, which offers robustness against solvent switching and high selectivity for heterocyclic amines.

System Configuration[1]
  • Instrument: Waters UPC2 or Agilent 1260 Infinity II SFC.

  • Detector: PDA (Photodiode Array) @ 254 nm (Pyridine absorbance).

  • Column: Chiralpak IC, 4.6 x 250 mm, 5 µm.

  • Temperature: 35°C.

  • Back Pressure (BPR): 120 bar.

Reagents[1][2]
  • CO2: Industrial Grade (99.9%) or SFC Grade.

  • Co-Solvent: Methanol (HPLC Grade).

  • Additive: Isopropylamine (IPAm) or Diethylamine (DEA). Note: IPAm is often preferred in SFC as it is more volatile than DEA, aiding in fraction drying.

Step-by-Step Workflow

SFCWorkflow Step1 1. Sample Prep Dissolve 5mg/mL in MeOH + 0.1% IPAm Step2 2. Conditioning Equilibrate Column (10 min) Step1->Step2 Step3 3. Gradient Screen 5% to 40% MeOH over 10 min Step2->Step3 Step4 4. Isocratic Run Fix at optimal %B (e.g., 20%) Step3->Step4 Step3->Step4 Select best Rs Step5 5. Fraction Collection Time-based or Threshold-based Step4->Step5

Figure 2: Workflow for optimizing the SFC separation of basic amines.

Protocol Steps:

  • Preparation: Dissolve the racemate in Methanol. Crucial: Add 0.1% Isopropylamine to the sample solvent itself to prevent the sample from binding to the injection loop or column head immediately upon injection.

  • Screening: Run a generic gradient from 5% to 40% Methanol (containing 0.2% IPAm) over 10 minutes.

  • Optimization: Identify the % Methanol where elution occurs. Switch to an isocratic method at that percentage (typically 15-25% for this molecule) to maximize resolution for stacking injections.

  • Recovery: Collect fractions. Evaporate solvent under vacuum. Caution: The free base is volatile; do not use high heat (< 40°C) and monitor vacuum pressure.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Fronting Peaks Solubility mismatchDissolve sample in mobile phase (include the co-solvent).
Tailing Peaks Silanol interactionIncrease amine additive conc. (up to 0.5%).[1][2] Switch to stronger amine (DEA

TEA).
Pressure Fluctuations CO2 pump cavitationEnsure chiller is operating (< 5°C) and CO2 feed pressure is sufficient (> 50 bar).
No Separation Wrong SelectorSwitch from Amylose (AD/IC) to Cellulose (OD/IC) or try Chlorinated phases (IG).

References

  • Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® AD-H Columns. Retrieved from [Link]

  • Regis Technologies. (2008). Enantiomeric separation of privileged scaffold derivatives in early drug discovery using chiral SFC. The Analytical Scientist. Retrieved from [Link]

  • Babu, C. V. R., et al. (2014).[3][4] "Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization." Chirality, 26(12), 775-779.[3] Retrieved from [Link]

  • Toribio, L., et al. (2018). "Supercritical fluid chromatography for the enantioseparation of pharmaceuticals." Journal of Chromatography A. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 4-(Piperidin-3-yl)pyridine Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the dynamic field of drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the proper disposal of 4-(Piperidin-3-yl)pyridine dihydrochloride, a heterocyclic compound whose handling and disposal necessitate a thorough understanding of its potential hazards. By elucidating the causal logic behind each procedural step, this document aims to be an essential resource for ensuring safe and compliant laboratory operations.

Hazard Identification and Risk Assessment: The "Why" Behind the Precautions

Anticipated Hazards:

  • Toxicity: Pyridine-containing compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[1][6][7] Ingestion may lead to gastrointestinal distress, while inhalation can irritate the respiratory system.[1][8] Systemic effects could include impacts on the central nervous system, liver, and kidneys.[1]

  • Irritation: Direct contact is likely to cause irritation to the skin and eyes.[1][5][7][9] Some pyridine derivatives can cause severe eye damage.

  • Environmental Hazards: Many pyridine derivatives are harmful to aquatic life, and their release into the environment should be avoided.[10]

Given these potential hazards, this compound waste must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.[11]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the appropriate PPE is mandatory. The selection of PPE is a direct response to the anticipated hazards.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[12]Protects against potential splashes of solutions containing the compound, which could cause serious eye irritation or damage.[5][7][9]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[12][13]Prevents skin contact and absorption, which is a potential route of toxic exposure.[8][14]
Body Protection A standard, fully-buttoned laboratory coat.[12][13]Protects clothing and underlying skin from contamination.[4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[11][12][13]Minimizes the inhalation of any dust or aerosols, which could be harmful and irritate the respiratory system.[1][8]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must adhere to all local, state, and federal regulations.[3] This protocol provides a systematic approach to waste management from the point of generation to its final collection.

Step 1: Waste Segregation and Collection
  • Identify and Classify: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, weighing boats, gloves), must be classified as hazardous waste.[3][11]

  • Use a Designated Container: Collect all waste in a dedicated, compatible, and clearly labeled hazardous waste container.[11][15] The container must be made of a material that will not react with the waste and should have a secure, sealable lid to prevent spills and the escape of vapors.[11][16]

  • Avoid Mixing Waste Streams: Do not mix this waste with other incompatible waste streams, such as strong oxidizers or acids, to prevent potentially violent reactions.[1][15]

Step 2: Labeling
  • Clear and Accurate Labeling: Immediately upon adding waste to the container, affix a hazardous waste label.[17] The label must include:

    • The words "Hazardous Waste"[11]

    • The full chemical name: "this compound"

    • The accumulation start date (the date the first piece of waste was added to the container)[18]

    • An indication of the primary hazards (e.g., "Toxic," "Irritant")

Step 3: Storage
  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which must be at or near the point of waste generation.[17] The SAA should be a cool, dry, and well-ventilated area, away from sources of ignition, heat, and direct sunlight.[11][15]

  • Secondary Containment: It is best practice to keep the waste container within a secondary containment unit to mitigate the impact of any potential leaks or spills.[11]

Step 4: Arranging for Disposal
  • Contact Environmental Health & Safety (EHS): Once the container is full or is no longer being used, contact your institution's EHS department or equivalent to arrange for pickup.[17] They are responsible for the final hazardous waste determination and ensuring its disposal through a licensed professional waste disposal service.[6]

  • Incineration: The likely method of disposal for this type of organic chemical waste is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle potentially toxic combustion byproducts like nitrogen oxides.[19][20]

Spill and Emergency Procedures

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Small Spills:

    • Ensure the area is well-ventilated, and if necessary, restrict access to the area.[11]

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, vermiculite, or earth.[2][20]

    • Carefully collect the absorbed material and contaminated cleaning supplies into the designated hazardous waste container.[5][6]

    • Decontaminate the spill area with a suitable solvent, followed by washing with soap and water.[2]

  • Large Spills:

    • Immediately evacuate the area.[2][15]

    • Alert your supervisor and contact your institution's emergency response team or EHS department.[15]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the safe disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_spill Spill Response cluster_disposal Disposal Protocol start Start: Handling This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood or Well-Ventilated Area ppe->fume_hood waste_gen Waste Generated (Solid, Liquid, Contaminated Items) fume_hood->waste_gen spill_check Spill Occurred? waste_gen->spill_check spill_size Large or Small Spill? spill_check->spill_size Yes collect_waste Collect in a Designated, Compatible Hazardous Waste Container spill_check->collect_waste No small_spill Small Spill: 1. Absorb with inert material 2. Collect in waste container 3. Decontaminate area spill_size->small_spill Small large_spill Large Spill: 1. Evacuate Area 2. Notify EHS/Emergency Response spill_size->large_spill Large small_spill->collect_waste label_waste Label Container: 'Hazardous Waste', Chemical Name, Date collect_waste->label_waste store_waste Store Sealed Container in a Designated SAA label_waste->store_waste contact_ehs Container Full? Contact EHS for Pickup store_waste->contact_ehs end End: Professional Disposal (e.g., Incineration) contact_ehs->end

Sources

Personal protective equipment for handling 4-(Piperidin-3-yl)pyridine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

As researchers, we often treat salt forms of organic bases as inert delivery vehicles. However, 4-(Piperidin-3-yl)pyridine dihydrochloride (CAS: 143924-46-3) presents specific handling challenges driven by its stoichiometry.[1] Being a dihydrochloride , this molecule carries two equivalents of hydrogen chloride for every mole of the parent base. Upon contact with mucosal membranes or atmospheric moisture, it readily dissociates, creating a localized acidic environment that poses significant respiratory and ocular risks.[1]

This guide moves beyond generic safety advice, providing a logistical framework to handle this hygroscopic, acidic solid while maintaining the integrity of your experimental data.

Parameter Technical Detail
Chemical Name This compound
CAS Number 143924-46-3
Molecular Formula C

H

N

[1][2][3] · 2HCl
Physical State Off-white to pale yellow solid (Hygroscopic)
Primary Hazard Skin/Eye Irritation (Acidic), Respiratory Irritation (STOT SE 3)
Solubility High in water (exothermic); soluble in DMSO/Methanol

Risk Assessment: The "Why" Behind the Protocol

Effective safety protocols rely on understanding the mechanism of injury, not just the classification.

  • The Hygroscopic Threat: Dihydrochloride salts are notoriously hygroscopic. If the container is opened while cold (e.g., straight from the fridge), condensation will form immediately.[1] This not only degrades your compound (altering stoichiometry) but creates a corrosive paste on the container threads, risking exposure during future handling.[1]

  • The Acidic Dust Hazard: Unlike the free base, the dihydrochloride salt generates acidic dust. Inhalation doesn't just trigger an immune response; it causes direct chemical irritation to the upper respiratory tract due to the formation of hydrochloric acid on moist mucous membranes.

  • Ocular Vulnerability: The eye is the most critical target organ. The combination of the abrasive solid and rapid pH drop upon dissolution can cause corneal opacity faster than neutral organic solids.

Personal Protective Equipment (PPE) Matrix

We employ a "Barrier-in-Depth" strategy. Standard lab coats are insufficient for specific tasks involving fine acidic powders.

PPE Category Specification Operational Logic
Ocular Chemical Splash Goggles (Indirect Vented)Safety glasses with side shields are inadequate for acidic powders that can drift.[1] Goggles seal the orbital area against dust ingress.
Dermal (Hands) Double Nitrile Gloves (min.[1] 0.11 mm thick)Outer Layer: 5 mil Nitrile (disposable).[1] Inner Layer: 4 mil Nitrile (colored indicator preferred).[1] Reasoning: Pyridine derivatives can permeate thin nitrile over time; the HCl component degrades glove integrity in humid conditions.
Respiratory Fume Hood (Primary) or N95/P100 (Secondary)All weighing must occur in a certified chemical fume hood. If weighing on an open bench is unavoidable (not recommended), a fit-tested N95 respirator is mandatory to prevent inhalation of acidic particulates.[1]
Body Lab Coat (High-Neck/Snap) Use a coat that snaps to the collar.[1] Open-neck coats leave the suprasternal notch exposed to dust accumulation.[1]

Operational Protocol: Safe Handling Workflow

This workflow is designed to prevent compound degradation (hydrolysis) and user exposure.[1]

Phase 1: Preparation & Equilibration
  • Thermal Equilibration: If stored at 4°C or -20°C, remove the container and place it in a desiccator at room temperature for 30 minutes before opening.

    • Why: Prevents condensation of atmospheric water into the hygroscopic salt.

  • Static Control: Dihydrochloride salts often carry high static charges, causing "fly-away" powder.[1] Use an ionizing fan or anti-static gun inside the fume hood if available.

Phase 2: Weighing & Transfer
  • The "Draft Shield" Technique: Working in a fume hood with high face velocity can disturb fine powders. Place the balance inside a secondary draft shield or lower the sash to the minimum safe working height.

  • Transfer: Use a plastic spatula (PTFE or polypropylene).

    • Why: Metal spatulas can corrode over time when in contact with acidic salts, potentially introducing iron contaminants into your reaction.

  • Dissolution: Add the solvent to the solid, not the reverse.

    • Note: Dissolution in water is slightly exothermic. For large scales (>5g), chill the water to 4°C prior to addition.

Phase 3: Decontamination
  • Immediate Wipe-Down: Wipe the balance area and spatula with a tissue dampened with 5% Sodium Bicarbonate (NaHCO

    
    )  solution, followed by water.[1]
    
    • Why: A simple water wipe may leave acidic residue. Bicarbonate neutralizes the HCl component immediately, visible by slight bubbling.

Visualization: Logic Flow & Emergency Response

The following diagram illustrates the decision logic for handling and emergency response.

G Start Start: Handling 4-(Piperidin-3-yl)pyridine 2HCl CheckTemp Is container at Room Temp? Start->CheckTemp Equilibrate Wait 30 mins (Desiccator) CheckTemp->Equilibrate No PPE_Check Verify PPE: Splash Goggles + Double Nitrile CheckTemp->PPE_Check Yes Equilibrate->CheckTemp Weighing Weigh in Fume Hood (Plastic Spatula) PPE_Check->Weighing Spill Spill Event? Weighing->Spill Dissolve Dissolution: Add Solvent to Solid Spill->Dissolve No Emergency EMERGENCY RESPONSE: Dry Sweep (Do not wet first) Neutralize with NaHCO3 Scoop to Haz Waste Spill->Emergency Yes CleanUp Neutralize Area: 5% NaHCO3 Wipe Dissolve->CleanUp Disposal Disposal: Halogenated Organic Waste CleanUp->Disposal Emergency->Disposal

Figure 1: Decision matrix for safe handling, emphasizing thermal equilibration and spill response logic.

Disposal & Waste Management

Do not dispose of this compound down the drain.[4] The pyridine ring is stable and toxic to aquatic life, while the chloride content classifies it as halogenated waste.

  • Waste Stream: Segregate into "Halogenated Organic Waste" . Even if dissolved in water, the presence of the chloride salt and the pyridine ring usually mandates this classification in industrial settings to prevent incinerator corrosion issues.

  • Container Labeling: Clearly label waste containers as "Acidic Organic Toxic" to alert EHS personnel to the pH hazard.

  • Spill Cleanup:

    • Solid Spill: Do not spray water initially (creates acidic slurry).[1] Cover with solid sodium bicarbonate or spill absorbent. Sweep carefully to avoid dust.

    • Liquid Spill: Absorb with vermiculite or sand.[5] Neutralize the area with dilute bicarbonate solution until bubbling ceases.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • PubChem . (n.d.).[1] Compound Summary: this compound.[1][2] National Library of Medicine. Retrieved February 15, 2026, from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.